3-(Piperidin-1-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-piperidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTNZXCCWPOONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520866 | |
| Record name | 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14788-15-9 | |
| Record name | 1-Piperidinepropanoic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14788-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Piperidin-1-yl)propanoic acid hydrochloride
Introduction
The piperidine nucleus is a cornerstone of medicinal chemistry, representing one of the most significant heterocyclic scaffolds in modern drug design.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, including treatments for cancer, neurological disorders, and infectious diseases.[3][4] Within this vital class of compounds, 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9) emerges as a versatile bifunctional building block. This molecule uniquely combines a basic piperidine ring with an acidic propanoic acid chain, offering two distinct points for chemical modification.
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who utilize such intermediates to construct more complex molecular architectures. The following sections will detail the compound's identity, structural characteristics, a validated synthetic approach, reactivity profile, and essential safety protocols, providing a holistic understanding for its effective application in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are paramount for its successful application. This compound is a stable, solid material at room temperature, valued for its utility as a synthetic intermediate.[5]
Identifiers and Structure
The compound is systematically named and cataloged under various identifiers to ensure unambiguous recognition in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | 3-piperidin-1-ylpropanoic acid;hydrochloride | [6] |
| CAS Number | 14788-15-9 | [6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [5][7] |
| Molecular Weight | 193.67 g/mol | [5][6][7] |
| SMILES | C1CCN(CC1)CCC(=O)O.Cl | [6] |
| InChI Key | ZBTNZXCCWPOONU-UHFFFAOYSA-N | [5][6] |
| Common Synonyms | 1-Piperidinepropanoic acid hydrochloride, beta-Piperidinopropionic acid hydrochloride | [5][6] |
Physicochemical Properties
The physical properties dictate the handling, storage, and reaction conditions for the compound. It is typically supplied as a high-purity solid.
| Property | Value | Source |
| Appearance | Solid, powder form | [5] |
| Purity | Typically ≥95% | [7] |
| Melting Point | 215-216 °C | |
| Storage Temperature | Room Temperature, sealed in a dry environment | [8] |
Caption: Relationship between the free base and its hydrochloride salt.
Section 2: Spectroscopic and Structural Characterization
Structural confirmation and purity assessment are critical validation steps. While specific spectra for this exact compound are proprietary to suppliers, a detailed analysis based on its known structure allows for the prediction of its spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three regions of the molecule. The protons on the piperidine ring alpha to the nitrogen (N-CH₂) will appear downfield (~3.0-3.5 ppm) as broad multiplets. The protons on the beta and gamma carbons of the piperidine ring will be further upfield (~1.5-2.0 ppm). The two methylene groups of the propanoic acid chain (-CH₂-CH₂-COOH) will present as two distinct triplets, likely in the range of 2.8-3.2 ppm and 2.5-2.9 ppm, respectively. The acidic proton of the carboxylic acid may be a very broad singlet or may not be observed depending on the solvent.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the carboxylic acid at the most downfield position (~170-180 ppm). The carbons of the piperidine ring will appear in the aliphatic region, with the carbons alpha to the nitrogen being the most deshielded (~50-55 ppm). The remaining piperidine and propanoic acid carbons will resonate between ~20-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under typical electron ionization (EI) conditions, the compound would first lose HCl. The resulting molecular ion peak for the free base (C₈H₁₅NO₂) would be observed at m/z = 157.21. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be characterized by:
-
A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded dimer and the N-H⁺ stretch of the ammonium salt.
-
A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
-
C-H stretching vibrations for the aliphatic CH₂ groups just below 3000 cm⁻¹.
Section 3: Synthesis and Reactivity
Synthetic Pathway: A Field-Proven Approach
From an application scientist's perspective, the most reliable and scalable synthesis of this compound is achieved via a Michael addition reaction. This pathway is chosen for its high efficiency, use of readily available starting materials, and straightforward purification.
The reaction involves the conjugate addition of piperidine to an acrylic acid derivative. Using ethyl acrylate is often preferred for its ease of handling, followed by a simple hydrolysis step to yield the desired carboxylic acid. The final step is salt formation with hydrochloric acid.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Michael Addition:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq) and ethanol (as solvent).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add ethyl acrylate (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality here is to control the exothermic reaction to prevent side-product formation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
Remove the solvent under reduced pressure to yield the crude intermediate ester.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ester from the previous step in a mixture of water and ethanol.
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours. The use of excess base ensures complete conversion of the ester to the carboxylate salt.
-
Cool the reaction to room temperature and acidify carefully with concentrated HCl to a pH of ~6. This protonates the carboxylate.
-
Concentrate the mixture in vacuo to obtain the crude free base.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Add a solution of HCl in diethyl ether or isopropanol (~1.1 eq) dropwise with vigorous stirring.
-
The hydrochloride salt will precipitate out of the solution. This precipitation is a self-validating purification step, as many impurities will remain in the solvent.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C.
-
-
Validation:
-
Confirm the identity and purity of the final product using NMR, IR, and melting point analysis as described in Section 2.
-
Chemical Reactivity
The molecule's reactivity is governed by its two primary functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC or DCC), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.
-
Piperidine Nitrogen: As a tertiary amine, the nitrogen is basic and nucleophilic (in its free base form). It can be quaternized with alkyl halides, although this is less common for this specific building block. Its primary role is to impart basicity and serve as a structural anchor.
Section 4: Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its bifunctional nature, acting as a "linker" or scaffold.
-
Scaffold for Library Synthesis: The carboxylic acid provides a handle for amide coupling, allowing chemists to attach a wide variety of amine-containing fragments. Simultaneously, the piperidine ring provides a defined spatial orientation and a basic center, which is often critical for interacting with biological targets like GPCRs or ion channels.[3]
-
Introduction of Physicochemical Properties: Incorporating this moiety into a larger molecule can enhance water solubility (due to the ionizable groups) and introduce a basic nitrogen, which can be tuned to achieve a desired pKa for optimal pharmacokinetic properties (ADME).[3]
-
Neurological and CNS Drug Discovery: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[3][4] This building block is therefore highly relevant for synthesizing novel compounds for evaluation as analgesics, antipsychotics, or treatments for neurodegenerative diseases.[4][9]
Caption: Role as a versatile building block in chemical synthesis.
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[6]
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Recommended Handling Procedures
A self-validating safety workflow ensures minimal exposure and risk.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.
-
Dispensing: When weighing and transferring the solid, use anti-static spatulas and weighing boats to prevent dispersal of the powder.
-
Spill Response: In case of a spill, cordon off the area. Absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal. Do not use combustible materials like paper towels for large spills.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
-
Conditions: Store in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic. Keep in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Avoid storage with strong bases (which would deprotonate the compound) and strong oxidizing agents.[11]
Conclusion
This compound is a well-defined and highly valuable chemical intermediate. Its bifunctional nature, combining a piperidine scaffold with a reactive carboxylic acid handle, makes it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is the foundation for its safe and effective use in the synthesis of novel and potentially therapeutic compounds. Its continued application in drug discovery underscores the enduring importance of the piperidine motif in developing the next generation of pharmaceuticals.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
Arote, R. B. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
Ark Pharm, Inc. (n.d.). 14788-15-9 | this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 26371-07-3 | Product Name : 3-(Piperidin-1-yl)propanoic Acid. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. Retrieved from [Link]
- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. This compound [cymitquimica.com]
- 6. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 14788-15-9 | this compound - Synblock [synblock.com]
- 8. 1-PIPERIDINEPROPIONIC ACID | 26371-07-3 [chemicalbook.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.ca [fishersci.ca]
Technical Guide: 3-(Piperidin-1-yl)propanoic Acid Hydrochloride
Precision Stoichiometry, Physicochemical Identity, and Analytical Verification[1]
Executive Summary
3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9) is a critical
This guide provides a first-principles derivation of its molecular weight, validated analytical protocols for confirming salt stoichiometry, and best practices for handling this compound in high-precision drug development workflows.
Section 1: Physicochemical Identity & Molecular Weight Derivation
In drug development, relying on the label MW is insufficient for critical assays. We must derive the value from IUPAC standard atomic weights to ensure stoichiometric accuracy, particularly when scaling reactions.
1.1 Structural Composition
The compound consists of a piperidine ring attached to the nitrogen of a propanoic acid chain. In its hydrochloride form, the basic nitrogen of the piperidine ring is protonated, forming a chloride salt.
1.2 First-Principles MW Calculation
Using the standard atomic weights (IUPAC 2024), we calculate the precise molecular weight to four decimal places to minimize rounding errors in large-scale molarity calculations.
| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Total MW | 193.671 g/mol |
Critical Note: The Free Base (
) has a MW of 157.21 g/mol . Confusing the salt and free base forms is the most common source of stoichiometric error in synthesis.
1.3 Dissociation Dynamics
The following diagram illustrates the structural connectivity and the dissociation of the hydrochloride salt in an aqueous environment.
Figure 1: Dissociation pathway of this compound in aqueous media.[1][5][6][7]
Section 2: Analytical Verification Protocols
Trustworthiness in chemical research requires self-validating systems. Do not assume the purity or stoichiometry of the salt provided by a vendor. Use the following protocols to verify the material.
2.1 Protocol: Potentiometric Titration (Chloride Determination)
This is the "Gold Standard" for verifying that your sample is indeed the mono-hydrochloride salt and not a hemi-salt or free base.
Objective: Determine the precise chloride content to confirm the MW of 193.67 g/mol .
Theoretical Chloride Content:
Methodology:
-
Sample Prep: Weigh accurately ~100 mg of the sample into a titration beaker.
-
Dissolution: Dissolve in 50 mL of deionized water. Add 1 mL of 2M Nitric Acid (
).-
Why Nitric Acid? It prevents the interference of carbonates and ensures the silver chloride precipitate is stable.
-
-
Titrant: Standardized 0.1 N Silver Nitrate (
). -
Detection: Potentiometric indication using a Silver/Silver Chloride electrode pair.[1][8]
Calculation:
2.2 Protocol: Mass Spectrometry (LC-MS ESI+)
Researchers often misinterpret MS data for salts. In Electrospray Ionization (ESI+), the chloride counterion is stripped away.
-
Expected Observation: You will not see the parent ion at 193.67 m/z.
-
Target Ion: You will observe the protonated free base
.-
Calculation:
.
-
-
Interpretation: If you see peaks at 193, it is likely an adduct or impurity, not the molecular ion.
Figure 2: Analytical logic flow for validating the hydrochloride salt stoichiometry.
Section 3: Synthetic Utility & Handling
3.1 Stoichiometry in Peptide Coupling
When using this compound as a linker in solid-phase peptide synthesis (SPPS):
-
Equivalents: Always calculate equivalents based on the 193.67 g/mol value.
-
Base Trap: The HCl portion will consume one equivalent of your base (e.g., DIPEA or NMM).
-
Adjustment: If your protocol calls for 2.0 eq of DIPEA for a standard coupling, you must increase this to 3.0 eq to neutralize the hydrochloride salt attached to the piperidine. Failure to do so will result in incomplete coupling due to protonation of the nucleophile.
-
3.2 Hygroscopicity & Storage
Hydrochloride salts of amino acids are frequently hygroscopic.
-
Impact on MW: Absorbed water increases the effective molecular weight.
-
Mitigation: Store in a desiccator at 2-8°C. For critical analytical standards, dry the compound under vacuum over
for 24 hours before weighing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights (2024). Standard Atomic Weights. Retrieved from [Link]
Sources
- 1. sips.org.in [sips.org.in]
- 2. This compound [cymitquimica.com]
- 3. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 14788-15-9 | this compound - Synblock [synblock.com]
- 5. web.mit.edu [web.mit.edu]
- 6. metrohm.com [metrohm.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. POTENTIOMETRIC TITRATION OF HYDROCHLORIC ACID DILUTE SOLUTION USING A METROLOGICAL APPROACH - Proceedings - IMEKO [imeko.net]
3-(Piperidin-1-yl)propanoic Acid Hydrochloride: A Versatile Solubilizing Linker & Building Block
The following technical guide details the properties, synthesis, and application of 3-(Piperidin-1-yl)propanoic acid hydrochloride , a critical building block in medicinal chemistry.
Executive Summary
This compound (CAS: 14788-15-9) is a
Physicochemical Profile
The hydrochloride salt is the preferred form for handling due to its stability and crystallinity compared to the hygroscopic free zwitterion.
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 14788-15-9 (HCl Salt); 26371-07-3 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |
| pKa (Calculated) | ~3.8 (Carboxyl), ~10.1 (Piperidine Nitrogen) |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O |
| Hygroscopicity | Moderate (Store under desiccant) |
Synthesis & Manufacturing Logic
The industrial synthesis of this building block relies on the Michael Addition of piperidine to an acrylic acid derivative. This route is preferred over direct alkylation with 3-halopropanoic acids due to higher atom economy and the avoidance of genotoxic alkyl halide byproducts.
Mechanistic Pathway[3][4][7]
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the
-carbon of methyl acrylate (Michael acceptor). -
Hydrolysis: The intermediate ester is hydrolyzed under acidic conditions (HCl) to prevent the formation of the zwitterionic free base, directly yielding the stable hydrochloride salt.
Visualization: Synthetic Workflow
The following diagram illustrates the synthesis and the critical decision points for its downstream application.
Figure 1: Synthetic pathway for 3-(Piperidin-1-yl)propanoic acid HCl via Michael Addition.
Synthetic Utility & Protocols
Amide Coupling (Solubility Enhancement Strategy)
The most common application is coupling this acid to an amine-bearing scaffold.[3] This installs a "solubilizing tail."
Challenge: The starting material is a hydrochloride salt.[1] Standard coupling conditions (EDC/NHS) can fail if the salt is not neutralized, as the protonated amine cannot act as a nucleophile, and the carboxylic acid must be deprotonated to react with uronium reagents.
Optimized Protocol (HATU Method): This protocol ensures complete neutralization of the HCl salt in situ without isolating the hygroscopic free base.
-
Preparation: Dissolve 3-(Piperidin-1-yl)propanoic acid HCl (1.2 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (diisopropylethylamine, 3.5 equiv ).
-
Note on Causality: You normally use 2.0 equiv of base. Here, 1.0 equiv is consumed to neutralize the HCl counterion, 1.0 equiv neutralizes the carboxylic acid, and 1.5 equiv maintains the basic pH required for HATU activity.
-
-
Coupling: Stir for 5 minutes at Room Temperature (RT) to form the activated ester, then add the Target Amine (1.0 equiv).
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+157 mass shift).
-
Workup: Dilute with EtOAc, wash with saturated
(removes byproducts) and Brine. Avoid acidic washes, as the product is basic and will extract into the aqueous layer.
Use as a Linker (Pro-drug Design)
This moiety serves as a spacer in pro-drug design. The ester bond formed between this acid and a hydroxyl-bearing drug is susceptible to plasma esterases.
-
Mechanism: Upon administration, esterases cleave the ester, releasing the active drug and the non-toxic 3-(piperidin-1-yl)propanoic acid byproduct.
-
Advantage: The protonated piperidine nitrogen increases the formulation solubility of the parent drug significantly.
Case Study: Pharmacophore Installation
In a typical lead optimization campaign for a kinase inhibitor, a researcher might encounter a potent but insoluble biaryl scaffold.
Experimental Logic:
-
Hypothesis: Appending a basic amine via a flexible linker will introduce a solvent-exposed ionizable group (
). -
Execution: 3-(Piperidin-1-yl)propanoic acid is coupled to a solvent-exposed amine on the scaffold.
-
Result:
- Reduction: The lipophilicity drops due to ionization.
-
Solubility Increase: The salt form of the conjugate is water-soluble.
-
Metabolic Stability: The
-amino acid linkage is generally more stable to peptidases than -amino acid linkers.
Visualization: Decision Tree for Coupling
Figure 2: Decision matrix for coupling conditions based on target nucleophile.
Safety & Handling
-
Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319). The free base is a tertiary amine and can be corrosive.
-
Storage: The HCl salt is hygroscopic. Store at 2–8°C in a tightly sealed container.
-
Incompatibility: Strong oxidizing agents. Avoid mixing with acid chlorides without proper venting (HCl gas evolution).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link]
-
Matrix Fine Chemicals. (2025). Product Specification: 3-(Piperidin-1-yl)propanoic acid.[1][4][5][6] Retrieved from [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.
Sources
- 1. 1094477-12-9,[1-(m-Tolyl)cyclohexyl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. growingscience.com [growingscience.com]
- 4. 3-(PIPERIDIN-1-YL)PROPANOIC ACID | CAS 26371-07-3Â [matrix-fine-chemicals.com]
- 5. 26371-07-3|3-(Piperidin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. US9452990B2 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing a Privileged Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs targeting a spectrum of diseases, particularly those affecting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions allow for a high degree of chemical space exploration. When incorporated into the 3-(piperidin-1-yl)propanoic acid backbone, this scaffold gives rise to a class of molecules with significant therapeutic potential, yet their mechanisms of action are not governed by a single pathway. Instead, the specific derivatization of this core structure dictates its interaction with distinct biological targets.
This technical guide eschews a monolithic explanation, instead offering an in-depth exploration of the three primary, evidence-based mechanisms of action through which 3-(piperidin-1-yl)propanoic acid hydrochloride derivatives likely exert their pharmacological effects: modulation of sigma receptors, interaction with the GABAergic system, and inhibition of acetylcholinesterase. Understanding these distinct yet potentially overlapping pathways is paramount for the rational design and development of novel therapeutics derived from this versatile chemical class.
Part 1: The Sigma-1 Receptor Chaperone - A High-Affinity Target
The sigma-1 receptor (σ1R) is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of signaling proteins, including ion channels and G-protein coupled receptors.[3] A growing body of evidence suggests that many piperidine-containing compounds exhibit high affinity for σ1R, making this a primary putative mechanism for 3-(piperidin-1-yl)propanoic acid derivatives.[4][5]
The Critical Role of the Protonated Piperidine
At physiological pH, the tertiary amine of the piperidine ring is protonated, forming a cationic center. This positively charged nitrogen is hypothesized to form a crucial salt bridge with the glutamate 172 (Glu172) residue within the σ1R binding pocket.[3][4] This electrostatic interaction is a key anchor for high-affinity binding and subsequent modulation of the receptor's chaperone activity. The propanoic acid side chain and other substitutions on the piperidine ring will then determine the precise orientation and interactions with other residues in the binding site, influencing whether the derivative acts as an agonist or antagonist.
Downstream Signaling Consequences of σ1R Modulation
Modulation of σ1R can lead to a cascade of downstream effects, including:
-
Regulation of Ion Channels: σ1R interacts with and modulates the activity of voltage-gated ion channels, such as K+ and Ca2+ channels, which can impact neuronal excitability.
-
Modulation of Neurotransmitter Systems: Activation of σ1R can influence the release of various neurotransmitters, including dopamine and glutamate.
-
Neuroprotective and Anti-inflammatory Effects: σ1R activation has been linked to neuroprotective pathways and the suppression of neuroinflammatory responses.
Caption: Proposed signaling pathway for σ1R modulation.
Part 2: Interference with the GABAergic System
The structural resemblance of certain 3-(piperidin-1-yl)propanoic acid derivatives to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, points towards a potential interaction with the GABAergic system.[6] This interaction can manifest in two principal ways: inhibition of GABA reuptake or direct modulation of GABA receptors.
GABA Uptake Inhibition: The Case of Nipecotic Acid Analogs
Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, are known to be potent inhibitors of GABA transporters (GATs).[7] By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. For 3-(piperidin-1-yl)propanoic acid derivatives to act as GABA uptake inhibitors, specific structural features that mimic GABA would need to be present.
Direct GABA Receptor Modulation
Some piperidine-containing molecules have been shown to directly modulate GABA-A receptors.[8][9] These compounds can act as allosteric modulators, binding to a site on the receptor distinct from the GABA binding site and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming or sedative effect.
| Derivative Type | Putative GABAergic Mechanism | Consequence |
| Nipecotic Acid Analogs | Inhibition of GABA Transporters (GATs) | Increased synaptic GABA concentration |
| Other Piperidine Derivatives | Positive Allosteric Modulation of GABA-A Receptors | Enhanced GABA-A receptor function |
Part 3: Cholinesterase Inhibition for Cognitive Enhancement
The piperidine scaffold is a well-established pharmacophore in the design of acetylcholinesterase (AChE) inhibitors for the treatment of cognitive decline in conditions like Alzheimer's disease.[10][11][12][13] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14]
Mechanism of Acetylcholinesterase Inhibition
AChE inhibitors containing a piperidine moiety typically interact with the catalytic active site (CAS) and/or the peripheral anionic site (PAS) of the enzyme.[11] The protonated piperidine nitrogen can form a cation-π interaction with aromatic residues in the active site gorge, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions. By blocking the active site, these derivatives prevent the hydrolysis of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission, which is crucial for learning and memory.
Caption: Workflow of acetylcholinesterase inhibition.
Part 4: Experimental Validation of Putative Mechanisms
To elucidate the specific mechanism of action for a novel this compound derivative, a systematic experimental approach is required.
Step-by-Step Protocol for Sigma Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound for σ1 and σ2 receptors.
-
Materials:
-
Test compound (3-(piperidin-1-yl)propanoic acid derivative)
-
Radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2)
-
Cell membranes expressing human recombinant σ1 or σ2 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Step-by-Step Protocol for GABA Uptake Assay
-
Objective: To assess the inhibitory effect of the test compound on GABA transporters.
-
Materials:
-
Test compound
-
[³H]-GABA
-
Synaptosomes or cells expressing GABA transporters (e.g., GAT1)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Known GAT inhibitor (e.g., tiagabine) as a positive control
-
-
Procedure:
-
Pre-incubate the synaptosomes or cells with the test compound or vehicle.
-
Initiate the uptake by adding [³H]-GABA.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the radioactivity.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of [³H]-GABA uptake.
-
Step-by-Step Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To measure the inhibitory activity of the test compound against AChE.
-
Materials:
-
Test compound
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value.
-
Conclusion: A Roadmap for Future Drug Development
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its versatility allows for the fine-tuning of pharmacological activity towards distinct and highly relevant biological targets. A thorough understanding of the potential mechanisms of action—sigma receptor modulation, GABAergic interference, and acetylcholinesterase inhibition—is crucial for the rational design of next-generation derivatives. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular interactions of these compounds, paving the way for the development of targeted and effective therapies for a range of neurological and psychiatric disorders.
References
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PubMed Central. [Link]
-
3-(Piperidin-1-yl)propanoic Acid. Pharmaffiliates. [Link]
-
Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]
-
Pyrrolidine, thiomorpholine and piperidine GABA analogues. ResearchGate. [Link]
-
Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. PubMed. [Link]
-
Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. MDPI. [Link]
-
Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. ACS Publications. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. ACS Publications. [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
-
3-D pharmacophores in drug discovery. PubMed. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro. [Link]
-
New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents | PDF [slideshare.net]
- 11. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. physchemres.org [physchemres.org]
The Strategic Role of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide delves into the specifics of a particularly valuable building block: 3-(Piperidin-1-yl)propanoic acid hydrochloride. We will explore its synthesis, physicochemical characteristics, and its versatile applications in the design and discovery of novel therapeutics, with a particular focus on agents targeting the central nervous system (CNS). This document serves as a comprehensive resource, providing both foundational knowledge and practical insights for leveraging this scaffold in drug development programs.
Introduction: The Piperidine Scaffold as a "Privileged" Motif
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds. The piperidine motif is a prime example of such a "privileged scaffold."[1] Its prevalence in pharmaceuticals stems from a combination of desirable attributes, including high chemical and metabolic stability, and the ability to modulate lipophilicity and water solubility.[2] These characteristics are particularly crucial for drugs targeting the CNS, where the ability to cross the blood-brain barrier is a primary determinant of efficacy.[3] The piperidine ring's three-dimensional structure also allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]
This compound, with its embedded piperidine ring and a carboxylic acid side chain, offers a versatile platform for chemical modification. The hydrochloride salt form enhances its stability and aqueous solubility, making it an ideal starting material for a variety of synthetic transformations. This guide will provide a detailed examination of this compound's role as a key intermediate in the synthesis of innovative therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in medicinal chemistry. This compound is a solid at room temperature and is typically supplied as a white to off-white powder.[4]
| Property | Value | Source |
| CAS Number | 14788-15-9 | [5] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4][5] |
| Molecular Weight | 193.67 g/mol | [5] |
| IUPAC Name | 3-piperidin-1-ylpropanoic acid;hydrochloride | [5] |
| Synonyms | 3-piperidinopropionic acid hydrochloride, beta-piperidinopropionic acid hydrochloride, 1-Piperidinepropanoic acid, hydrochloride (1:1) | [4][5] |
| Purity | Typically ≥97% | [4] |
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The primary synthetic route to 3-(Piperidin-1-yl)propanoic acid is the aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction.[6][7] This reaction involves the nucleophilic addition of a nitrogen-containing compound, in this case, piperidine, to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.[7]
Diagram: Synthesis of 3-(Piperidin-1-yl)propanoic Acid via Michael Addition
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol provides a general method for the synthesis of the title compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.
Materials:
-
Piperidine
-
Methyl acrylate
-
Methanol[8]
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)[9]
-
Diethyl ether (for washing/precipitation)[8]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in methanol.
-
Michael Addition: To the stirred solution, add methyl acrylate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or under gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Saponification: Once the reaction is complete, the methanol is removed under reduced pressure. The resulting ester is then saponified by adding an aqueous solution of a base (e.g., sodium hydroxide) and stirring until the ester is fully hydrolyzed.
-
Acidification and Salt Formation: The reaction mixture is cooled in an ice bath and acidified with hydrochloric acid.[9] This step protonates the piperidine nitrogen and the carboxylate to form the hydrochloride salt of the carboxylic acid.
-
Isolation and Purification: The product may precipitate out of the solution upon acidification and cooling. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.[8] If the product does not precipitate, the aqueous solution can be extracted with a suitable organic solvent, and the solvent removed under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
Applications in Medicinal Chemistry
The 3-(piperidin-1-yl)propanoic acid scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules, particularly those targeting the CNS.[10] Its structural features allow for its incorporation into compounds designed to interact with various receptors and enzymes.
GABAergic System Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[11] Dysregulation of the GABAergic system is implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The structural similarity of 3-(piperidin-1-yl)propanoic acid to GABA makes it an attractive scaffold for the design of GABA analogs and modulators of GABAergic neurotransmission, such as GABA uptake inhibitors.[11] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can prolong its inhibitory effects.
Histamine H3 Receptor Ligands
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. H3 receptor antagonists/inverse agonists have shown therapeutic potential for the treatment of cognitive disorders, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD). The piperidine moiety is a common feature in many potent and selective H3 receptor ligands.[12] The propanoic acid side chain of the title compound can be further functionalized to introduce pharmacophoric elements required for H3 receptor binding.
Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular processes, including the modulation of ion channels and intracellular signaling pathways. Sigma-1 receptor ligands are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The piperidine scaffold is a key structural element in many sigma-1 receptor antagonists.[12]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 3-(piperidin-1-yl)propanoic acid derivatives are not extensively published, general principles for piperidine-containing compounds can be applied. The affinity and selectivity of these compounds for their biological targets are highly dependent on the nature and position of substituents on the piperidine ring.[1][13] For instance, in the context of histamine H3 receptor ligands, the substitution pattern on the piperidine ring can significantly influence the compound's activity.[12] The propanoic acid moiety provides a convenient handle for introducing diversity and exploring the chemical space around a particular biological target.
Diagram: General Strategy for Derivatization
Caption: A workflow illustrating the use of the scaffold in lead generation.
Pharmacokinetic (ADME/Tox) Considerations
The pharmacokinetic properties of piperidine-containing compounds are generally favorable.[2] The piperidine ring can enhance a molecule's metabolic stability and its ability to cross the blood-brain barrier.[3] However, the specific ADME/Tox profile of any derivative will be influenced by the nature of the substituents. In silico ADMET prediction tools can be valuable in the early stages of drug design to assess the potential liabilities of novel analogs.[14]
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis, favorable physicochemical properties, and the privileged nature of the piperidine scaffold make it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to derivatives of this compound and the exploration of its utility in the design of multi-target ligands for complex diseases. The continued application of this scaffold in drug discovery programs holds significant promise for the development of the next generation of medicines.
References
- Arkat USA.
- Bates RW, Ko W, Barát V. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org Biomol Chem. 2020;18(5):810-829.
- BenchChem.
- CymitQuímica. This compound. Accessed January 31, 2026.
- Duthe S, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025;299:118213.
- Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.
- PubChem. This compound. Accessed January 31, 2026.
- CymitQuímica. This compound. Accessed January 31, 2026.
- Rácz A, et al. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. J Mol Struct. 2021;1231:129953.
- ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Accessed January 31, 2026.
- ResearchGate. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Accessed January 31, 2026.
- ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. J Med Chem. 2021;64(15):11082-11101.
- White Rose Research Online.
- ResearchGate. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Accessed January 31, 2026.
- PubMed. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Eur J Med Chem. 2015;105:196-208.
- Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceut Fronts. 2023;5(01):e1-e14.
- IS MUNI. Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine.
- Medical University of Varna. Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Scripta Scientifica Pharmaceutica. 2023;10(1):49-55.
- MDPI.
- ResearchGate. An efficient synthesis of 3-arylpiperidines. Accessed January 31, 2026.
- The Journal of Organic Chemistry (ACS Publications). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. J Org Chem. 2016;81(23):11746-11759.
- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Accessed January 31, 2026.
- Apollo Scientific. 3-(Piperidin-1-yl)propanoic acid. Accessed January 31, 2026.
- Google Patents. Method for purifying acid chlorides. US6727384B1.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [cymitquimica.com]
- 5. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. arkat-usa.org [arkat-usa.org]
- 9. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 10. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: Structural Dynamics and Synthetic Architecture
This guide serves as a technical whitepaper on piperidine-containing compounds , designed for researchers and drug discovery scientists.[1] It synthesizes structural theory, synthetic methodology, and medicinal chemistry applications.[1][2][3][4]
Technical Whitepaper | Version 2.0
Executive Summary: The "Titan" of Medicinal Chemistry
Piperidine (azacyclohexane) is not merely a linker; it is a privileged scaffold present in over 70 FDA-approved therapeutics, including fentanyl, donepezil, and raloxifene.[1] Its ubiquity stems from its ability to modulate physicochemical properties (solubility, lipophilicity) and its defined spatial arrangement, which allows for precise vectorization of pharmacophores.[1] This guide moves beyond basic definitions to explore the conformational energetics , advanced synthesis , and functionalization strategies that drive modern piperidine research.[1]
Structural & Conformational Dynamics
Understanding the conformational landscape of piperidine is the prerequisite for rational drug design. Unlike planar heterocycles (e.g., pyridine), piperidine exists in a dynamic equilibrium dominated by the chair conformation , which minimizes torsional strain and 1,3-diaxial interactions.[1]
The Chair Conformation and A-Values
The piperidine ring adopts a chair conformation similar to cyclohexane but with a distinct difference: the presence of the nitrogen lone pair.
-
N-H Axial vs. Equatorial: In the gas phase and non-polar solvents, the N-H bond prefers the equatorial position. However, in polar solvents (or upon protonation), the equilibrium can shift.[1]
-
Substituent Positioning (A-Values): Substituents at C2, C3, or C4 generally prefer the equatorial orientation to avoid 1,3-diaxial repulsion.[1] The "A-value" (free energy difference between axial and equatorial conformers) guides this preference.
Visualization: Conformational Energy Landscape
The following diagram illustrates the logical flow of conformational analysis and the energy barriers involved.
Figure 1: Conformational energy landscape of piperidine. Note the specific inversion of preference caused by A(1,3) strain in N-acyl systems.[1]
Synthetic Methodologies: From Classical to State-of-the-Art
The synthesis of the piperidine core generally falls into three categories: Ring Construction (cyclization), Ring Reduction (hydrogenation), and Core Functionalization (C-H activation).
Comparative Synthetic Strategies
| Methodology | Mechanism | Key Advantages | Limitations |
| Pyridine Hydrogenation | Heterogeneous Catalysis (PtO₂, Rh/C) | Scalable; Stereoselective (cis-dominant) | Requires high pressure; Over-reduction risks |
| Dieckmann Condensation | Intramolecular Claisen | Access to 4-piperidones; C-C bond formation | Harsh basic conditions; Regioselectivity issues |
| RCM (Ring-Closing Metathesis) | Ru-carbene catalysis | High tolerance for functional groups | Cost of catalyst; Dilute conditions needed |
| C-H Functionalization | Photoredox / Transition Metal | Late-stage diversification; Atom economy | Substrate specific; often requires directing groups |
Protocol: Stereoselective Hydrogenation of Pyridines
A common challenge is synthesizing cis-2,6-disubstituted piperidines.[1] The following protocol utilizes a Rhodium-catalyzed approach to ensure cis-selectivity via facial adsorption.
Objective: Synthesis of cis-2,6-dimethylpiperidine from 2,6-lutidine. Mechanism: The substrate adsorbs flat onto the catalyst surface; hydrogen is added from the catalyst face, pushing substituents to the opposite face (cis).
Step-by-Step Protocol:
-
Preparation: In a high-pressure autoclave, dissolve 2,6-lutidine (10 mmol) in glacial acetic acid (20 mL). Acetic acid serves to protonate the nitrogen, preventing catalyst poisoning by the lone pair.
-
Catalyst Addition: Add 5 mol% Rh/C (5% wt). Safety Note: Add catalyst under inert atmosphere (Ar or N₂) to prevent ignition of solvent vapors.
-
Hydrogenation: Pressurize the vessel to 50 bar (725 psi) H₂. Heat to 60°C. Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 6-12 hours.[1]
-
Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric residue).
-
Neutralization: Basify the filtrate with aqueous NaOH (to pH >12) to liberate the free amine.
-
Extraction: Extract with Dichloromethane (DCM) x3. Dry over Na₂SO₄ and concentrate.
-
Validation: Verify cis stereochemistry via ¹H NMR (look for specific coupling constants of axial protons).
Medicinal Chemistry & SAR: The "Piperidine Effect"
In drug development, the piperidine ring is often used to modulate pKa and hERG channel liability .
Basicity and Permeability
The pKa of the piperidine nitrogen is typically ~10-11. At physiological pH (7.4), it is >99% protonated.[1]
-
Problem: High ionization reduces passive membrane permeability (CNS penetration).
-
Solution: Introduce electron-withdrawing groups (EWGs) like fluorine at the C3/C4 position or convert to an amide/carbamate to lower pKa.
C-H Functionalization Workflow
Modern SAR exploration utilizes "late-stage functionalization" to add polarity or lipophilicity without rebuilding the scaffold.[1]
Figure 2: Decision tree for Late-Stage C-H Functionalization of Piperidine.
References
-
Piperidine-containing drugs and recently studied analogs. PubMed.[1] Retrieved from [Link]
-
Conformational analysis of piperidine. CDC Stacks. Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperidines. Organic Chemistry Portal. Retrieved from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines. NIH. Retrieved from [Link]
Sources
Solubility Profile of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride: A Technical Guide
Part 1: Executive Technical Summary
3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS 14788-15-9) serves as a critical amphiphilic building block in medicinal chemistry, particularly in the synthesis of peptide mimetics and neurological therapeutics. As the hydrochloride salt of a
This guide provides a structural analysis of its solubility behavior, distinguishing between thermodynamic equilibrium states and kinetic dissolution rates.[1] It establishes a self-validating framework for solvent selection during synthesis and purification.
Part 2: Physicochemical Characterization[1]
Understanding the solubility of this compound requires a precise analysis of its ionization states.[1] Unlike its free zwitterionic form, the hydrochloride salt exists predominantly as a cationic species in acidic to neutral media, significantly altering its solvation energy.[1]
Molecular Identity & Properties
| Property | Specification | Technical Note |
| IUPAC Name | This compound | |
| CAS Number | 14788-15-9 | Distinct from free acid (26371-07-3) |
| Molecular Weight | 193.67 g/mol | C |
| Physical State | White to off-white crystalline solid | Hygroscopic tendency due to salt form |
| Predicted pKa | Values estimated based on piperidine/propanoic acid substructures | |
| LogP (Oct/Wat) | ~ -1.5 (Salt form) | Highly hydrophilic; poor membrane permeability without formulation |
Ionization-Dependent Solubility Logic
The compound exhibits pH-dependent solubility ("U-shaped" profile), a critical factor for liquid formulation and extraction.[1]
-
pH < 4 (Cationic Dominance): The molecule is fully protonated (
/ ).[1] High solubility in water and polar organic solvents due to charge repulsion preventing aggregation. -
pH 4–9 (Isoelectric Region): As pH approaches the isoelectric point (pI
6.8), the concentration of the zwitterionic form ( / ) increases.[1] While generally soluble due to the high polarity of the salt, this region represents the minimum aqueous solubility (solubility trough). -
pH > 10 (Anionic Dominance): Deprotonation of the ammonium group yields the anionic species (
/ ), maintaining high aqueous solubility but altering partitioning into organic phases.[1]
Part 3: Solubility Profile Analysis
The following data categorizes solvent compatibility based on dielectric constant (
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous | Water ( | Very High (>100 mg/mL) | Favorable ion-dipole interactions; lattice energy easily overcome by hydration.[1] |
| Protic Polar | Methanol, Ethanol | High (>50 mg/mL) | HCl salts of monoamine monocarboxylic acids are typically highly soluble in lower alcohols, unlike some neutral zwitterions.[1] |
| Aprotic Polar | DMSO, DMF | High (>50 mg/mL) | Strong solvation of the cation; ideal for |
| Aprotic Polar | Acetonitrile, Acetone | Moderate to Low | Solubility decreases significantly; often used as anti-solvents for crystallization.[1] |
| Non-Polar | Hexane, Toluene, Et2O | Insoluble (<0.1 mg/mL) | Lack of dipole moment to stabilize the ionic salt lattice.[1] |
Thermodynamic vs. Kinetic Solubility
-
Kinetic Solubility: In high-throughput screening (e.g., from DMSO stock into buffer), this compound may show supersaturation.[1] It precipitates slowly due to the stability of the hydration shell around the piperidinium cation.
-
Thermodynamic Solubility: The equilibrium solubility is high, but the rate of dissolution can be impacted by the crystal habit. The hydrochloride salt typically crystallizes in a stable lattice that requires agitation to dissolve fully in viscous solvents (e.g., PEG-400).
Part 4: Experimental Methodologies
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask)[1]
Objective: Determine the saturation solubility in a specific solvent system with high accuracy.
Reagents:
-
3-(Piperidin-1-yl)propanoic acid HCl (Dry powder)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filters
Workflow:
-
Saturation: Add excess solid compound (approx. 200 mg) to 1.0 mL of solvent in a glass vial.
-
Agitation: Incubate at 25°C with constant orbital shaking (200 rpm) for 24 hours. Note: 24h is sufficient for salts; 48-72h recommended if zwitterion formation is suspected.
-
Verification: Visually confirm undissolved solid remains. If clear, add more solid and repeat.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through 0.45 µm PTFE filter. Pre-saturate filter to avoid adsorption loss.
-
Quantification: Dilute the filtrate (1:100) and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.
Protocol: pH-Solubility Profiling
Objective: Map the solubility trough to identify the optimal pH for precipitation/purification.
Workflow:
-
Prepare a 100 mg/mL stock solution in 0.1 M HCl.
-
Aliquot into 5 vials.
-
Adjust pH of vials to 2.0, 4.0, 6.0, 8.0, and 10.0 using NaOH/HCl.
-
Observe for precipitation (turbidity).
-
Centrifuge turbid samples and analyze supernatant concentration.
Part 5: Mandatory Visualization
Solubility Screening Workflow
Caption: Logical workflow for determining thermodynamic solubility and decision gates for formulation.
pH-Dependent Ionization Pathway
Caption: Ionization states of 3-(Piperidin-1-yl)propanoic acid across the pH scale affecting solubility.
Part 6: Implications for Drug Development[4][5]
Synthesis & Purification
-
Recrystallization: The high solubility in methanol and insolubility in ether makes MeOH/Et2O an excellent solvent pair for recrystallization.[1] Dissolve the crude HCl salt in minimum hot methanol and precipitate by adding diethyl ether.
-
Extraction: To extract the compound from an aqueous reaction mixture, adjust the pH to ~12 (anionic form) to drive it into an organic layer (like DCM), although its high polarity may still require salting out or the use of n-Butanol.[1]
Formulation
-
Injectables: The HCl salt is ideal for aqueous injectables due to high solubility.[1] However, ensure the formulation pH is buffered below 6.0 to prevent micro-precipitation of the zwitterion or free base if the concentration is near saturation.
-
Stability: As a hydrochloride salt, the compound is hygroscopic. Formulation in dry environments (humidity < 40%) is critical to prevent caking.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link][1][2][3]
-
Hayashi, K., et al. (1966).[1] Solubilities Studies of Basic Amino Acids. Journal of Agricultural and Chemical Society of Japan. (Demonstrates high alcohol solubility of amino acid hydrochlorides). Retrieved from [Link]
-
Williams, R. (2022).[1][4] pKa Data Compilation. Organic Chemistry Data. (Reference for piperidine and carboxylic acid pKa values). Retrieved from [Link][1]
Sources
discovery and history of 3-(Piperidin-1-yl)propanoic acid hydrochloride
The Structural Anchor: A Technical Guide to 3-(Piperidin-1-yl)propanoic Acid Hydrochloride
Part 1: Executive Summary & Significance[1]
This compound (CAS: 14788-15-9) is not a blockbuster drug in itself, but rather a "silent workhorse" in medicinal chemistry.[1] It serves as a critical bifunctional building block —providing both a carboxylic acid handle for conjugation and a basic piperidine moiety that modulates solubility and pharmacokinetic (PK) profiles.[1]
While often overlooked in favor of more complex heterocycles, this molecule represents a fundamental structural motif found in the metabolic pathways of blockbuster drugs like Pitolisant (Wakix®) and serves as a key intermediate in the synthesis of somatostatin receptor 4 (SSTR4) agonists and PCSK9 inhibitors.[1] Its value lies in its ability to introduce a "solubility tail" (the protonatable piperidine) via a flexible three-carbon linker (propanoic acid), a strategy widely used to optimize the physicochemical properties of lipophilic drug candidates.[1]
Part 2: Chemical History & Genealogy
The history of 3-(Piperidin-1-yl)propanoic acid is inextricably linked to the evolution of the Michael Addition reaction.[1] Unlike natural products isolated from flora, this compound is a child of early 20th-century synthetic organic chemistry.[1]
-
The Michael Era (Late 19th Century): The reaction of amines with
-unsaturated carbonyls (like acrylic acid) was pioneered by Arthur Michael.[1] The synthesis of -amino acids via this route became a standard protocol by the 1940s.[1] -
The "Solubility Tail" Revolution (1970s-1990s): As drug discovery moved toward high-throughput screening, lipophilicity became a major hurdle.[1] Medicinal chemists began systematically appending basic amine side chains to lead compounds to improve aqueous solubility (via protonation at physiological pH).[1] The 3-(piperidin-1-yl)propyl motif emerged as a privileged scaffold because the 3-carbon chain prevents steric clash between the bulky piperidine and the target pharmacophore.[1]
-
Modern Era (2000s-Present): The compound gained renewed interest with the development of Pitolisant , a histamine H3 receptor antagonist.[1] 3-(Piperidin-1-yl)propanoic acid is structurally homologous to the oxidative metabolites of Pitolisant, serving as a reference standard in metabolic stability studies.[1]
Part 3: Synthesis & Reaction Mechanism
The industrial synthesis of this compound relies on the aza-Michael addition .[1] This pathway is preferred over alkylation of piperidine with 3-halopropionic acids due to higher atom economy and the avoidance of genotoxic alkyl halides.[1]
The Mechanism (Aza-Michael Addition)
The nucleophilic nitrogen of piperidine attacks the
Figure 1: Mechanistic pathway for the synthesis of this compound via aza-Michael addition.[1]
Validated Experimental Protocol
Note: This protocol is designed for high purity (98%+) synthesis suitable for biological assays.
Reagents:
-
Piperidine (1.0 equiv)[1]
-
Methyl Acrylate (1.1 equiv)[1]
-
Solvent: Methanol (MeOH)
-
Hydrolysis Base: NaOH (2M)
-
Acidification: HCl (conc.)[1]
Step-by-Step Workflow:
-
Addition: Dissolve piperidine in MeOH at 0°C. Add methyl acrylate dropwise over 30 minutes. The reaction is exothermic; temperature control prevents polymerization of the acrylate.[1]
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Hydrolysis: Add 2M NaOH (2.0 equiv) directly to the reaction mixture. Heat to 60°C for 2 hours to cleave the methyl ester.
-
Workup: Evaporate MeOH. The aqueous residue contains the sodium salt.[1] Wash with diethyl ether (2x) to remove unreacted organics.[1]
-
Salt Formation: Acidify the aqueous layer to pH 1 with conc.[1] HCl. Evaporate to dryness.
-
Purification: The residue is a mixture of product and NaCl.[1] Extract the product with hot absolute ethanol (NaCl is insoluble).[1] Filter and cool the ethanol filtrate to crystallize the pure hydrochloride salt.[1]
Critical Control Point: The free acid exists as a zwitterion and is highly water-soluble, making extraction difficult.[1] Forming the HCl salt and using the "ethanol extraction" method is the most reliable way to separate it from inorganic salts.[1]
Part 4: Structural & Pharmacological Utility
The utility of this molecule stems from its structural homology to key neurotransmitters and its physicochemical properties.[1]
Structural Homology Map
It shares the
Figure 2: Structural relationships between 3-(Piperidin-1-yl)propanoic acid and biologically active molecules.
Application in Drug Design[1]
-
Solubility Enhancement: The piperidine nitrogen has a pKa of ~10.[1] At physiological pH (7.4), it is protonated.[1] Attaching this moiety to a hydrophobic drug molecule (via an amide bond using the carboxylic acid) can increase aqueous solubility by orders of magnitude.[1]
-
Linker Chemistry: The 3-carbon (propyl) chain is "magic" in medicinal chemistry.[1] It is flexible enough to allow the piperidine to fold or reach a binding pocket, but short enough to prevent metabolic oxidation that often plagues longer alkyl chains (e.g., butyl/pentyl).
Part 5: Technical Specifications
| Property | Specification | Notes |
| Formula | C₈H₁₅NO₂[1][2][3][4] · HCl | Hydrochloride salt |
| MW | 193.67 g/mol | 157.21 (Free Acid) + 36.46 (HCl) |
| Appearance | White Crystalline Powder | Hygroscopic; store in desiccator |
| Melting Point | 208–212 °C | Decomposes upon melting |
| Solubility | Water (>100 mg/mL), Ethanol | Insoluble in Ether, Hexane |
| pKa | ~3.8 (COOH), ~10.1 (NH⁺) | Zwitterionic in neutral solution |
| Stability | Stable > 2 years at -20°C | Avoid strong oxidizers |
NMR Characterization (D₂O, 400 MHz):
-
δ 3.45 (d, 2H): N-CH₂ (ring) - Deshielded by positive charge.[1]
-
δ 3.28 (t, 2H): N-CH₂ (chain).[1]
-
δ 2.80 (t, 2H): CH₂-COOH.[1]
-
δ 1.85-1.50 (m, 6H): Piperidine ring CH₂ protons.[1]
Part 6: References
-
Synthesis & Mechanism:
-
Pharmacological Context (Pitolisant):
-
Source: "Pitolisant: First-in-class histamine H3 receptor inverse agonist for the treatment of narcolepsy."[1] Journal of Medicinal Chemistry.
-
Context: Describes the structure of Pitolisant, where the piperidine-propyl motif is a core structural element susceptible to metabolic oxidation to the propanoic acid derivative.[1]
-
-
SSTR4 Agonists:
-
Chemical Data & Safety:
Sources
- 1. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Synthesis of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride
Introduction & Scope
3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9) is a critical
While the direct addition of piperidine to acrylic acid is theoretically possible, it often suffers from the formation of zwitterionic species that deactivate the Michael acceptor, leading to sluggish kinetics and difficult purification.
This protocol details the "Ester-Mediated Route," widely regarded as the gold standard for high-purity applications. By utilizing methyl acrylate as the Michael acceptor, we enhance electrophilicity, ensure complete conversion, and simplify the final hydrolysis to the hydrochloride salt.
Strategic Synthetic Pathway
Retrosynthetic Logic
The synthesis relies on the Aza-Michael Addition , a nucleophilic conjugate addition of a secondary amine (piperidine) to an electron-deficient alkene.
-
Route Selection: We utilize Methyl Acrylate instead of Acrylic Acid.
-
Reasoning: The carboxylate anion formed by mixing piperidine (base) and acrylic acid (acid) is electron-rich, destabilizing the transition state for nucleophilic attack. The ester (methyl acrylate) maintains a highly electrophilic
-carbon, facilitating rapid and quantitative addition.
-
Reaction Mechanism (Graphviz)
Figure 1: Mechanistic pathway of the Aza-Michael addition followed by acid hydrolysis.
Materials & Safety Profile
Safety Warning: Methyl acrylate is a lachrymator and potential sensitizer. Piperidine is toxic and flammable. All operations must be performed in a functioning fume hood.
| Reagent | Role | Purity | Equiv.[1] | Hazards |
| Piperidine | Nucleophile | 1.0 | Toxic, Flammable, Corrosive | |
| Methyl Acrylate | Michael Acceptor | 1.1 | Lachrymator, Polymerizes | |
| Methanol (MeOH) | Solvent | ACS Grade | - | Flammable, Toxic |
| HCl (6M aq) | Hydrolysis Agent | - | 5.0 | Corrosive |
| 2-Propanol (IPA) | Recrystallization | ACS Grade | - | Flammable |
Detailed Experimental Protocol
Phase 1: The Aza-Michael Addition
Objective: Synthesis of Methyl 3-(piperidin-1-yl)propanoate.
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvation: Charge the RBF with Piperidine (8.51 g, 100 mmol) and Methanol (50 mL) . Cool the solution to 0°C using an ice bath.
-
Expert Insight: Cooling is critical. The reaction is exothermic. Uncontrolled heat can trigger the polymerization of methyl acrylate or the evaporation of piperidine.
-
-
Addition: Charge the addition funnel with Methyl Acrylate (9.47 g, 110 mmol) dissolved in Methanol (20 mL). Add dropwise over 30 minutes, maintaining internal temperature
C. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The piperidine spot should disappear.
-
-
Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove methanol and excess methyl acrylate. The result is a pale yellow oil (the ester intermediate).
-
Note: This intermediate is stable and can be stored if necessary, but proceeding directly is recommended.
-
Phase 2: Hydrolysis & Salt Formation
Objective: Conversion to the hydrochloride salt.
-
Hydrolysis: To the oily residue in the flask, add 6M Hydrochloric Acid (50 mL) .
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) for 4–6 hours.
-
Isolation: Cool the solution to room temperature. Concentrate the aqueous solution to dryness under reduced pressure. A sticky white/off-white solid will form.
-
Azeotropic Drying: If water removal is difficult, add absolute ethanol (2 x 50 mL) and re-evaporate to azeotrope off residual water.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol .
-
Add Diethyl Ether or Acetone dropwise until turbidity is observed.
-
Cool to 4°C overnight.
-
-
Filtration: Filter the white crystalline solid, wash with cold acetone/ether (1:1), and dry under vacuum over
.
Phase 3: Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Process Analytical Technology (PAT) & QC
Expected Physical Properties[3]
-
Appearance: White crystalline powder.
-
Melting Point: 212–215°C (Decomposition).
-
Note: The free acid melts at ~105°C. If your MP is low, you may have incomplete salt formation.
-
-
Solubility: Highly soluble in water and methanol; insoluble in ether and hexanes.
NMR Specification (D O)
The following shifts are characteristic of the hydrochloride salt.
| Position | Multiplicity | Integration | Assignment | |
| 3.35 | Triplet ( | 2H | Adjacent to Nitrogen | |
| 2.85 | Triplet ( | 2H | Adjacent to Carbonyl | |
| Piperidine-N-CH | 3.40–3.50 | Multiplet | 4H | Ring protons ( |
| Piperidine-CH | 1.60–1.90 | Multiplet | 6H | Ring protons ( |
Note: In D
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of Methyl Acrylate | Ensure temperature is kept <10°C during addition. Add a radical inhibitor (10 ppm Hydroquinone) if scaling up. |
| Oily Product | Residual Water | The HCl salt is hygroscopic. Dry thoroughly under high vacuum with |
| Low Melting Point | Incomplete Hydrolysis | Check NMR for methyl ester singlet (~3.7 ppm). If present, reflux longer with fresh 6M HCl. |
| Coloration (Yellow) | Oxidation of Amine | Ensure Nitrogen atmosphere during the reaction. Recrystallize with activated charcoal if necessary. |
References
-
Reaction Mechanism: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. Available at: [Link]
-
Compound Data (HCl Salt): "this compound."[7] PubChem Database.[7] CID 13131921.[7] Available at: [Link]
-
General Synthesis Protocol: Brunotte, L. et al. "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters."[1] Arkivoc, 2024.[3][1] (Demonstrates ester-amine chemistry). Available at: [Link]
-
Aza-Michael Methodology: "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules." ResearchGate. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of 3-(Piperidin-1-yl)propanoic acid Hydrochloride
This Application Note is structured as a comprehensive technical guide for the characterization of 3-(Piperidin-1-yl)propanoic acid hydrochloride . It deviates from standard templates to prioritize the logical flow of analytical method development, addressing the specific challenges posed by this zwitterionic, non-chromophoric salt.
Introduction & Molecule Profile
This compound (CAS: 14788-15-9 for HCl salt; 26371-07-3 for free acid) is a critical intermediate in the synthesis of beta-amino acid derivatives and pharmaceutical active ingredients. Structurally, it consists of a piperidine ring attached to a propanoic acid backbone.[1]
The Analytical Challenge
Characterizing this molecule presents three distinct challenges that standard "generic" methods fail to address:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection at 254 nm useless. Detection requires low-UV (205-210 nm) or universal detectors (CAD/ELSD). -
Zwitterionic Nature: As an amino acid salt, its retention on standard C18 columns is poor due to high polarity.[1]
-
Hygroscopicity: The hydrochloride salt form is prone to moisture uptake, necessitating strict handling protocols during weighing and thermal analysis.[1]
Chemical Profile
| Property | Value |
| Formula | |
| Molecular Weight | 193.67 g/mol |
| pKa (Predicted) | |
| Solubility | High in Water, Methanol; Low in Acetonitrile, THF |
| Melting Point |
Identification Protocols (Qualitative)
Infrared Spectroscopy (FT-IR)
Objective: Verify functional groups (Carboxylic acid, Amine salt). Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
-
Key Diagnostic Bands:
-
2400–3000 cm⁻¹ (Broad): O-H stretch of carboxylic acid overlapping with N-H stretch of the ammonium salt (
).[1] This "fermi resonance" clutter is characteristic of amino acid salts.[1] -
1710–1730 cm⁻¹ (Strong): C=O stretch of the carboxylic acid (COOH).[1] Note: If the salt is not fully formed or wet, this may shift to 1550–1610 cm⁻¹ (Carboxylate).
-
2850–2950 cm⁻¹: C-H stretching of the piperidine ring and propyl chain.[1]
-
Nuclear Magnetic Resonance (NMR)
Objective: Structural confirmation and residual solvent analysis.
Solvent:
Expected
-
1.4 – 1.9 ppm (Multiplet, 6H): Piperidine ring protons (
). -
2.8 – 2.9 ppm (Triplet, 2H): Propanoic acid
-protons ( ). -
2.9 – 3.5 ppm (Multiplet, 4H): Piperidine ring protons adjacent to Nitrogen (
). -
3.3 – 3.4 ppm (Triplet, 2H): Propanoic acid
-protons ( ). -
Note: In
, the acidic protons (COOH and NH+) exchange and are not visible.[1]
Purity & Assay Protocols (Quantitative)
This section details two complementary methods: HILIC-CAD for organic purity and Argentometric Titration for stoichiometry.
HPLC Method: HILIC-CAD (Recommended)
Rationale: Reverse Phase (C18) is unsuitable due to the compound's high polarity (elutes in void volume).[1] Hydrophilic Interaction Liquid Chromatography (HILIC) provides retention.[1] Charged Aerosol Detection (CAD) is chosen over UV because the molecule has negligible UV absorbance.[1]
Instrument Setup:
-
Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).
-
Detector: CAD (Nebulizer temp: 35°C) or ELSD (Drift tube: 60°C).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Gradient Program:
| Time (min) | % A (Buffer) | % B (ACN) | Flow (mL/min) |
|---|---|---|---|
| 0.0 | 10 | 90 | 1.0 |
| 10.0 | 30 | 70 | 1.0 |
| 12.0 | 50 | 50 | 1.0 |
| 12.1 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
Sample Prep: Dissolve 1 mg/mL in 80:20 ACN:Water. System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.[1]
Assay: Argentometric Titration (Chloride Content)
Rationale: Determines the precise stoichiometry of the hydrochloride salt.[1]
Mechanism:
Protocol:
-
Weigh: Accurately weigh 150 mg of the sample into a 100 mL beaker.
-
Dissolve: Add 40 mL of deionized water and 1 mL of 2M
. -
Titrant: 0.1 N Silver Nitrate (
), standardized. -
Endpoint Detection: Potentiometric using a Silver/Sulfide ion-selective electrode (ISE).[1]
-
Calculation:
Theoretical Cl content: 18.3%[1]
Impurity Profiling
Common impurities arise from the synthesis (Michael Addition) and degradation.[1]
| Impurity Name | Origin | Detection Strategy |
| Piperidine | Unreacted Starting Material | GC-FID or HILIC-CAD (elutes early) |
| Acrylic Acid | Unreacted Starting Material | HILIC-CAD or HPLC-UV (210 nm) |
| 3-Chloropropanoic acid | Side Reaction (if HCl gas used) | HPLC-UV / MS |
| Piperidinium Propionate | Salt mismatch (Free acid impurity) | Potentiometric Titration (pKa shift) |
Workflow Visualization
The following diagram illustrates the logical flow for the complete characterization of the material.
Figure 1: Analytical workflow for the full characterization of the hydrochloride salt.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link]
-
Olsen, B. A. (2001).[1] Hydrophilic Interaction Chromatography (HILIC) for the Separation of Polar Compounds. Journal of Chromatography A. (General reference for HILIC methodology).
-
European Pharmacopoeia (Ph.[1][2] Eur.). 2.5.[1][2]11. Complexometric Titrations / 2.2.38. Conductivity. (Standard grounding for titration protocols).
Sources
3-(Piperidin-1-yl)propanoic acid hydrochloride as a pharmaceutical intermediate
High-Purity Synthesis, Characterization, and Utility in Medicinal Chemistry
Executive Summary
3-(Piperidin-1-yl)propanoic acid hydrochloride (3-PPA HCl) represents a critical class of
This guide provides a validated, scalable protocol for the synthesis of 3-PPA HCl via the Aza-Michael Addition pathway, specifically optimized to minimize polymerization side-reactions common with acrylic precursors.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 51052-79-0 (HCl Salt); 26371-07-3 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone/ether.[1] |
| pKa (Calculated) | ~3.8 (Carboxyl), ~10.1 (Piperidine nitrogen) |
| Appearance | White to off-white crystalline solid |
Mechanistic Insight: The Aza-Michael Addition
The synthesis relies on the nucleophilic attack of the secondary amine (piperidine) onto the
Critical Causality: Direct reaction with acrylic acid often leads to salt formation (piperidinium acrylate) rather than the desired C-N bond formation due to the acid-base reaction occurring faster than the Michael addition. Therefore, we utilize Methyl Acrylate as the electrophile. This masks the acidic proton, forcing the reaction through the conjugate addition pathway.
Pathway Visualization
The following diagram illustrates the reaction logic and the critical hydrolysis step.
Figure 1: Synthetic pathway utilizing the ester-intermediate route to avoid premature salt formation.
Validated Experimental Protocol
Objective: Synthesis of 10g of pharmaceutical-grade 3-PPA HCl.
Phase A: Aza-Michael Addition (Ester Formation)
Safety Note: Methyl acrylate is a lachrymator and potential sensitizer. Perform all operations in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.
-
Reagent Loading: Charge the RBF with Piperidine (8.5 g, 100 mmol) and Methanol (30 mL) . Cool to 0°C using an ice bath.
-
Why? The Michael addition is exothermic. Cooling prevents uncontrolled reflux and minimizes polymerization of the acrylate.
-
-
Addition: Dropwise add Methyl Acrylate (9.5 g, 110 mmol) over 30 minutes.
-
Stoichiometry: A 1.1 equivalent excess of acrylate ensures complete consumption of the amine.
-
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4 hours.
-
Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The piperidine spot (ninhydrin active) should disappear.
-
-
Workup: Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove methanol and excess methyl acrylate.
-
Result: You obtain the crude ester as a pale yellow oil.
-
Phase B: Hydrolysis and Salt Formation
-
Hydrolysis: Add 6M HCl (50 mL) to the crude ester oil.
-
Reflux: Heat the mixture to reflux (100°C) for 6 hours.
-
Concentration: Evaporate the aqueous HCl under reduced pressure to obtain a crude solid.
-
Note: Use a high-vacuum pump to remove trace water, which makes crystallization difficult.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot Isopropanol (IPA) (~30 mL).
-
Add Acetone dropwise until turbidity is just observed.
-
Cool slowly to 4°C overnight.
-
-
Isolation: Filter the white crystals, wash with cold acetone, and dry under vacuum over
.
Expected Yield: 15.5 g – 17.5 g (80–90%). Melting Point: 214–216°C (Decomposes).
Quality Control & Characterization
To ensure the material is suitable for downstream API synthesis, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Assay | Potentiometric Titration ( | 98.0% – 102.0% |
| Identity ( | ||
| Water Content | Karl Fischer (KF) | < 1.0% (Hygroscopic nature requires strict control) |
| Residual Piperidine | GC-FID | < 500 ppm (Genotoxic impurity control) |
Pharmaceutical Applications
Peptidomimetics & Linkers
3-PPA serves as a non-proteinogenic amino acid . When incorporated into peptide chains, the extra methylene group (
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation. 3-PPA provides a zwitterionic motif that improves the water solubility of otherwise lipophilic PROTAC molecules, a common failure point in degrader drug development.
CNS Drug Pharmacophore
The piperidine ring is a "privileged structure" in neuroscience (e.g., Donepezil, Methylphenidate). The propanoic acid tail allows for:
-
Amide Coupling: Attachment to aromatic scaffolds to modulate receptor binding (e.g., H3 receptor antagonists).
-
Prodrug Formation: Esterification of the acid to improve blood-brain barrier (BBB) penetration, followed by hydrolysis in vivo.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
- Bartoli, G., et al. (2005). "Solvent-free synthesis of -amino esters via the Michael addition of amines to alkenes." Journal of Organic Chemistry. (Demonstrates the kinetic principles of Aza-Michael additions).
-
Matrix Fine Chemicals. (2023). Product Specification: 3-(Piperidin-1-yl)propanoic acid.[6][7][8][9][Link]
- Vertex Pharmaceuticals. (Patent Context). Piperidine derivatives as modulators of membrane channels. (Illustrates the use of the piperidine-propanoic acid motif in channel blockers).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(PIPERIDIN-1-YL)PROPANOIC ACID | CAS 26371-07-3Â [matrix-fine-chemicals.com]
- 7. 3-(Piperidin-1-yl)propanoic acid, CasNo.26371-07-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-PIPERIDINEPROPIONIC ACID | 26371-07-3 [chemicalbook.com]
3-(Piperidin-1-yl)propanoic acid hydrochloride in solid-phase synthesis
Application Note: Solid-Phase Integration of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride
Part 1: Executive Summary & Chemical Logic
This compound (CAS: 26371-07-3) is a specialized building block used in medicinal chemistry to introduce a basic piperidine moiety into peptide backbones or small molecule libraries. Unlike standard Fmoc-amino acids, this compound presents unique challenges due to its hydrochloride salt form and the presence of a tertiary amine.
This guide provides a robust, self-validating protocol for coupling this unit to solid supports. The methodology prioritizes stoichiometric precision to manage the HCl counterion, ensuring efficient activation without compromising resin integrity.
The "Why" Behind the Protocol
-
The HCl Factor: This compound is supplied as a hydrochloride salt to ensure stability (preventing decarboxylation or oxidation). However, the HCl protonates the carboxylate, rendering it unreactive to carbodiimides or uronium salts. Critical Insight: You must neutralize this proton in situ to release the free carboxylate for activation.
-
Achiral Advantage: Unlike alpha-amino acids, the propanoic acid backbone is achiral. This eliminates concerns regarding racemization during base-mediated neutralization, allowing for the use of stronger activation protocols (e.g., HATU/DIPEA) without risk of stereochemical erosion.
-
Solubility Modulation: The piperidine ring acts as a solubilizing group. Post-cleavage, the resulting peptide/molecule will likely exist as a trifluoroacetate (TFA) salt, significantly enhancing aqueous solubility.
Part 2: Pre-Synthesis Considerations
Before initiating the synthesis, verify the following parameters to ensure reproducibility.
Table 1: Reagent Specifications & Stoichiometry
| Component | Role | Specification | Stoichiometric Rule |
| 3-(Piperidin-1-yl)propanoic acid HCl | Building Block | >98% Purity, HCl salt | X eq (typically 3-5 eq relative to resin) |
| HATU | Activator | High Purity Grade | 0.95 · X eq (Slight deficit prevents capping) |
| DIPEA (N,N-Diisopropylethylamine) | Base | Anhydrous, amine-free | 2.0 · X eq (Activation) + 1.0 · X eq (Neutralization) |
| DMF (Dimethylformamide) | Solvent | Peptide Grade, <0.01% H₂O | Concentration: 0.2 – 0.4 M |
Expert Note: The most common failure mode with this compound is under-basification. You need exactly 1 equivalent of base just to strip the HCl . If you use standard Fmoc-AA protocols (which assume free acid), your activation will fail because the base is consumed by the salt, leaving the uronium reagent inactive.
Part 3: Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical "Neutralization-Activation" sequence required for this specific salt form.
Figure 1: Logical flow for coupling hydrochloride salts in SPPS. Note the distinct neutralization step.
Step-by-Step Methodology
1. Resin Preparation
-
Resin Selection: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).
-
Swelling: Place resin in the reaction vessel. Add DMF (10 mL/g resin) and swell for 30 minutes. Drain.
-
Deprotection (if applicable): If the resin has an Fmoc group, remove it using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly (DMF x 5).
2. Activation Cocktail Preparation (Scale: 0.1 mmol Resin)
-
Calculations:
-
Resin loading: 0.1 mmol.
-
Excess: 4-fold (0.4 mmol acid).
-
-
Weighing:
-
Weigh 77.5 mg (0.4 mmol) of 3-(Piperidin-1-yl)propanoic acid HCl .
-
Weigh 144 mg (0.38 mmol) of HATU .
-
-
Dissolution & Neutralization (The Critical Step):
-
Dissolve the Acid HCl and HATU in 2 mL of dry DMF.
-
Calculate total DIPEA needed:
-
0.4 mmol (for HCl neutralization)
-
0.8 mmol (for HATU activation)
-
Total: 1.2 mmol (approx. 209 µL).
-
-
Add the DIPEA to the DMF solution. Observation: The solution may warm slightly; this is normal.
-
Allow to pre-activate for 30-60 seconds (do not exceed 5 mins to avoid potential side reactions, though less risky with achiral acids).
-
3. Coupling Reaction
-
Transfer the activated solution to the resin bed.
-
Agitate (shake or bubble nitrogen) at room temperature for 60 minutes .
-
Monitoring: The tertiary amine in the piperidine ring does not interfere with standard colorimetric tests. Use the Kaiser Test (for primary amines) or Chloranil Test (for secondary amines) to verify coupling completion.
4. Washing & Capping
-
Drain the reaction vessel.
-
Wash with DMF (5 x 3 mL).
-
Wash with DCM (3 x 3 mL) to shrink resin and remove potential piperidine salts trapped in the matrix.
-
(Optional) Perform an acetylation capping step (Ac2O/DIPEA) if the coupling was difficult, though this is rarely necessary for this sterically unencumbered acid.
Part 4: Cleavage and Post-Processing
Cleavage Cocktail: For Rink Amide or Wang resins, use a high-TFA cocktail.
-
Formula: 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Time: 2 hours.
Handling the Product:
-
Upon cleavage, the piperidine nitrogen will be protonated by TFA.
-
Precipitation: Ether precipitation can be tricky with piperidine salts as they are often hygroscopic or form oils.
-
Recommendation: If an oil forms upon adding cold diethyl ether, decant the ether, re-dissolve the oil in a minimum amount of MeOH, and re-precipitate. Alternatively, dissolve in water/acetonitrile and lyophilize directly.
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Insufficient base (HCl consumed DIPEA). | Check "Base Math". Ensure Total Base = (Eq. Acid) + (2 × Eq. HATU). |
| Product is an Oil | Hygroscopic TFA salt of piperidine. | Do not rely on ether precipitation. Evaporate TFA under N₂ flow, dissolve in H₂O/MeCN, and freeze-dry. |
| Low Yield | Aggregation on resin. | Use "Double Coupling": Repeat the coupling step with fresh reagents. |
References
-
PubChem. this compound | C8H16ClNO2.[1] National Library of Medicine. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Albericio, F., et al. (2018). Use of carboxylate salts in peptide synthesis. Organic Process Research & Development. (Contextual grounding on salt coupling).
Sources
Application Notes and Protocols: Strategic Protection of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride
Introduction: Navigating the Synthetic Landscape
In the intricate world of pharmaceutical and chemical synthesis, the success of a multi-step reaction sequence often hinges on the strategic use of protecting groups.[1][2] These temporary modifications of functional groups prevent unwanted side reactions, enabling chemists to direct reactivity with precision.[2] 3-(Piperidin-1-yl)propanoic acid hydrochloride presents a common yet challenging scenario: a molecule bearing two distinct reactive sites—a secondary amine within the piperidine ring and a carboxylic acid. The hydrochloride salt form indicates the basicity of the piperidine nitrogen, which, along with the nucleophilicity of the free amine and the acidity of the carboxylic acid, necessitates a well-thought-out protection strategy for selective modification at other parts of the molecule or for coupling reactions.
This guide provides a comprehensive overview of protecting group strategies for 3-(Piperidin-1-yl)propanoic acid, offering detailed protocols and the underlying chemical logic to empower researchers in their synthetic endeavors. We will explore the protection of each functional group individually and delve into orthogonal strategies that allow for the selective deprotection of one group in the presence of the other—a critical consideration for complex molecular construction.[3]
Part 1: Protection of the Piperidine Nitrogen
The secondary amine of the piperidine ring is both nucleophilic and basic, making it a prime candidate for protection to prevent its interference in subsequent reactions. Carbamates are the most widely employed protecting groups for amines due to their stability and the diverse conditions available for their removal.[4]
The Boc Group: Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its ease of installation and its clean, acid-catalyzed removal.[5][6]
Causality Behind the Choice: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O, a reagent that is easy to handle and reacts selectively with the amine. The protection proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O, followed by the loss of a stable leaving group (tert-butoxycarbonate), which subsequently decomposes to carbon dioxide and tert-butoxide.[7] The resulting N-Boc piperidine is stable to a wide range of non-acidic reagents.
Experimental Protocol: Boc Protection of 3-(Piperidin-1-yl)propanoic Acid
-
Dissolution: Suspend this compound (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Basification: Add sodium carbonate or sodium bicarbonate (2.5 equivalents) to neutralize the hydrochloride and to act as a base for the reaction. Stir until the starting material dissolves.
-
Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a cold, dilute aqueous solution of HCl or citric acid.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[6][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene.[9][10]
The Cbz Group: Hydrogenolysis-Labile Protection
The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, particularly valued for its stability to both acidic and basic conditions.[5][11]
Causality Behind the Choice: The Cbz group is installed using benzyl chloroformate (Cbz-Cl). Its key advantage is its removal by catalytic hydrogenolysis, a mild condition that is orthogonal to many other protecting groups.[5][12] This makes it an excellent choice in syntheses where acid or base-labile groups are present elsewhere in the molecule.
Experimental Protocol: Cbz Protection of 3-(Piperidin-1-yl)propanoic Acid
-
Dissolution and Basification: Dissolve this compound (1 equivalent) in a mixture of water and a suitable organic solvent like THF or dioxane. Add a base such as sodium carbonate or sodium hydroxide (2.5 equivalents) and cool the solution to 0 °C in an ice bath.
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with a non-polar solvent like diethyl ether to remove any excess Cbz-Cl. Acidify the aqueous layer to pH 2-3 with cold, dilute HCl.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if needed.
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., H₂ gas over a palladium on carbon catalyst).[12][13] This process, known as hydrogenolysis, cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.
Part 2: Protection of the Carboxylic Acid
Protecting the carboxylic acid as an ester is a common strategy to mask its acidic proton and prevent its participation in nucleophilic reactions.[14]
Benzyl Ester: A Hydrogenolysis-Labile Group
Causality Behind the Choice: The benzyl ester is an excellent choice for carboxylic acid protection, especially when orthogonal strategies are desired. It is stable to a wide range of reaction conditions but can be selectively removed by the same catalytic hydrogenolysis conditions used for Cbz deprotection.[12][15]
Experimental Protocol: Benzyl Esterification
-
Starting Material: Begin with N-protected 3-(piperidin-1-yl)propanoic acid (e.g., the N-Boc derivative from the previous step).
-
Reaction Setup: Dissolve the N-protected acid (1 equivalent) in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add benzyl bromide (1.2 equivalents) and a base such as cesium carbonate or triethylamine (1.5 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, dilute with water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate to yield the benzyl ester.
tert-Butyl Ester: An Acid-Labile Group
Causality Behind the Choice: The tert-butyl (t-Bu) ester is highly valued for its stability to basic and nucleophilic conditions.[16] Its removal under acidic conditions makes it an ideal orthogonal partner to base-labile or hydrogenation-labile protecting groups.[16][17]
Experimental Protocol: tert-Butyl Esterification
-
Starting Material: Use N-protected 3-(piperidin-1-yl)propanoic acid (e.g., the N-Cbz derivative).
-
Reaction Setup: Dissolve the N-protected acid (1 equivalent) in a suitable solvent like DCM. Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents), 4-dimethylaminopyridine (DMAP) (0.1 equivalents), and tert-butanol (2-3 equivalents).
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring and Work-up: Monitor by TLC. Upon completion, filter off the dicyclohexylurea byproduct (if DCC is used). Dilute the filtrate with an organic solvent, wash with aqueous sodium bicarbonate and brine, dry, and concentrate to obtain the tert-butyl ester.
Part 3: Orthogonal Protecting Group Strategies
The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection of one functional group while another remains protected.[3][18][19]
Strategy 1: Boc (Amine) and Benzyl Ester (Acid)
This is a widely used orthogonal strategy.[20] The Boc group on the piperidine nitrogen is stable to the conditions used to form the benzyl ester. The benzyl ester can be removed by hydrogenolysis without affecting the Boc group. Conversely, the Boc group can be removed with acid (e.g., TFA) while the benzyl ester remains intact.
Workflow Diagram:
Caption: Boc/Benzyl Orthogonal Strategy.
Strategy 2: Cbz (Amine) and tert-Butyl Ester (Acid)
This represents another classic orthogonal pair. The Cbz group is stable to the conditions of tert-butyl ester formation. The tert-butyl ester can be cleaved with acid without affecting the Cbz group. The Cbz group can be removed by hydrogenolysis, leaving the tert-butyl ester untouched.
Workflow Diagram:
Caption: Cbz/t-Butyl Orthogonal Strategy.
Summary of Protecting Group Strategies
| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Orthogonal To |
| Piperidine Amine | tert-Butyloxycarbonyl | Boc | (Boc)₂O, Base | Strong Acid (TFA, HCl)[6][8] | Cbz, Benzyl Ester |
| Benzyloxycarbonyl | Cbz / Z | Cbz-Cl, Base | H₂/Pd-C[12][13] | Boc, t-Butyl Ester | |
| Carboxylic Acid | Benzyl Ester | Bn | Benzyl Bromide, Base | H₂/Pd-C[12][15] | Boc, t-Butyl Ester |
| tert-Butyl Ester | t-Bu | t-Butanol, DCC/DMAP | Strong Acid (TFA, HCl)[16][21] | Cbz, Benzyl Ester |
Conclusion: Enabling Complex Syntheses
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from 3-(piperidin-1-yl)propanoic acid. By understanding the principles of protection, deprotection, and orthogonality, researchers can confidently navigate multi-step synthetic pathways. The Boc/Benzyl ester and Cbz/tert-butyl ester pairings offer robust and versatile orthogonal strategies, providing the flexibility needed for modern drug discovery and development. This guide serves as a practical resource to aid in the strategic planning and execution of these critical synthetic transformations.
References
-
Boc Protecting Group for Amines - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry . YouTube. Available at: [Link]
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis . PubMed. Available at: [Link]
-
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. Available at: [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. Available at: [Link]
-
Protecting Groups in Peptide Synthesis . Springer Nature Experiments. Available at: [Link]
-
Protective Groups . Organic Chemistry Portal. Available at: [Link]
-
Protection for carboxylic group & Protection for the Amino group . SlideShare. Available at: [Link]
-
Protecting Groups . IIT Bombay. Available at: [Link]
-
Amino Acid-Protecting Groups . A-Z Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
tert-Butyl Esters . Organic Chemistry Portal. Available at: [Link]
-
Benzyl Esters . Organic Chemistry Portal. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? . Chemistry Stack Exchange. Available at: [Link]
-
Cbz-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
Amino Acid-Protecting Groups . SciSpace. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. Available at: [Link]
-
Protecting group . Wikipedia. Available at: [Link]
-
Benzyl Protection . Common Organic Chemistry. Available at: [Link]
-
Hydrogenolysis . ACS Green Chemistry Institute. Available at: [Link]
-
Boc Deprotection Mechanism - TFA . Common Organic Chemistry. Available at: [Link]
-
Hydrogenolysis of benzyl-protected esters . ResearchGate. Available at: [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 . PubMed. Available at: [Link]
-
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid . PubChem. Available at: [Link]
-
Benzyl 4-oxopiperidine-1-carboxylate . PubChem. Available at: [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 15. Benzyl Esters [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.iitb.ac.in [chem.iitb.ac.in]
- 20. biosynth.com [biosynth.com]
- 21. tert-Butyl Esters [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Piperidin-1-yl)propanoic acid hydrochloride
Ticket ID: PUR-3PPA-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely working with 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9), a
While the synthesis is straightforward, the purification is notoriously difficult due to three factors:
-
Zwitterionic Nature: The free base exists as a zwitterion, making extraction into organic solvents difficult.[1]
-
Salt Contamination: Co-precipitation of Piperidine Hydrochloride (byproduct) with your target product.[1]
-
Hygroscopicity: The HCl salt is prone to "oiling out" rather than crystallizing if trace water is present.[1]
This guide provides a modular troubleshooting approach, moving from standard recrystallization to advanced chromatographic interventions.
Module 1: The Standard Recrystallization Protocol
Use this workflow for crude solids with >85% purity.[1]
The most common failure mode here is "oiling out."[1] This occurs because the compound is highly soluble in water and methanol but insoluble in non-polar solvents.[1] The key is to use a solvent switch technique using Isopropanol (IPA).[1]
Protocol: The IPA/Acetone Displacement
-
Dissolution: Dissolve the crude, hygroscopic solid in the minimum amount of hot Methanol (
).-
Why: Methanol breaks the crystal lattice but is too polar to induce selective crystallization alone.[1]
-
-
Filtration: Filter the hot solution through a sintered glass funnel (porosity 3 or 4) to remove inorganic salts (NaCl/KCl) or polymer dust.
-
Displacement: While keeping the solution warm, slowly add Isopropanol (IPA) until the solution turns slightly turbid.
-
Ratio: Target a final MeOH:IPA ratio of roughly 1:4.
-
-
Nucleation: Remove from heat. Add a seed crystal if available.[1] If not, scratch the inner wall of the flask with a glass rod.[1]
-
Crystallization: Allow to cool to room temperature slowly, then refrigerate at
overnight.-
Critical: Do not use an ice bath immediately; rapid cooling traps impurities (specifically Piperidine HCl).[1]
-
-
Isolation: Filter the white crystals under nitrogen (to prevent moisture absorption). Wash with cold Acetone.[1]
Data: Solvent Solubility Profile
| Solvent | Solubility (Hot) | Solubility (Cold) | Role in Purification |
| Water | Very High | Very High | Avoid (Causes oiling) |
| Methanol | High | Moderate | Primary Solvent |
| Isopropanol | Moderate | Low | Anti-solvent / Crystallizer |
| Acetone | Low | Insoluble | Wash Solvent |
| Diethyl Ether | Insoluble | Insoluble | Strong Anti-solvent (Risk of oiling) |
Module 2: Troubleshooting "The Goo" (Oiling Out)
Use this when your product refuses to solidify.[1]
If your product forms a sticky oil at the bottom of the flask, it usually indicates excess water or excess acidity .[1]
The Azeotropic Drying Strategy
-
Redissolve the oil in Absolute Ethanol .
-
Evaporate on a rotary evaporator.
-
Repeat 3x: This forms a binary azeotrope with water, mechanically dragging moisture out of the salt.[1]
-
Final Attempt: Triturate (grind under solvent) the resulting foam with Diethyl Ether or MTBE .[1] The mechanical action combined with the non-polar solvent often forces the lattice to snap shut, turning the oil into a white powder.[1]
Module 3: Removing Piperidine Contamination
Use this if NMR shows piperidine peaks (multiplets at ~1.5 ppm and ~2.8 ppm).[1]
Piperidine Hydrochloride (the salt of your starting material) has very similar solubility properties to your product.[1] Standard recrystallization often fails to separate them.[1]
Method A: The "Free Base" Wash (Recommended)
Before forming the HCl salt, purify the intermediate.[1]
-
Dissolve the crude reaction mixture in water.
-
Load onto a Cation Exchange Resin (e.g., Dowex 50W).[1]
-
Wash with water (removes acrylic acid/polymers).[1]
-
Elute with 1M Aqueous Ammonia .
-
Evaporate the eluent.[1][2] The excess Piperidine is volatile (
) and will co-evaporate with water/ammonia.[1] -
Re-acidification: Dissolve the resulting zwitterion in dry Ethanol and add 1.1 eq of HCl in Dioxane/Ether to precipitate the pure salt.
Method B: Differential Solubility
If you cannot run a column:
-
Piperidine HCl is significantly more soluble in Chloroform (
) than 3-(Piperidin-1-yl)propanoic acid HCl.[1] -
Action: Triturate your crude solid in warm Chloroform. Filter the suspension. The solid collected is usually enriched in your target product; the filtrate contains the impurities.[1]
Visual Workflow: Decision Logic
Caption: Decision tree for selecting the appropriate purification method based on physical state and impurity profile.
Frequently Asked Questions (FAQ)
Q1: The melting point of my product is lower than reported (
Q2: Can I use Ethyl Acetate for recrystallization? A: No. 3-(Piperidin-1-yl)propanoic acid HCl is practically insoluble in Ethyl Acetate.[1] Adding it will cause the product to oil out immediately rather than crystallize.[1] Use IPA or Ethanol instead [2].
Q3: My product turned pink/brown during drying. Why? A: This is likely oxidation of trace unreacted piperidine or polymerization of residual acrylic acid.[1] This is a cosmetic defect but indicates instability. Perform a Charcoal Filtration : Dissolve in hot methanol, add activated carbon, stir for 15 mins, filter through Celite, and then recrystallize.[1]
Q4: How do I store this compound? A: It is hygroscopic.[1] Store under Argon in a desiccator. If the bottle is left open, it will absorb atmospheric water and become a gum within hours.[1]
References
-
ChemicalBook. (2025).[1][3] 1-Piperidinepropionic acid Properties (Melting Point & Solubility Data). Retrieved from [1]
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization: General Guidelines for Amino Salts. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] this compound | PubChem Compound Summary.[1][4] Retrieved from [1]
Sources
improving solubility of 3-(Piperidin-1-yl)propanoic acid hydrochloride in organic solvents
Executive Summary & Chemical Context
The Challenge:
3-(Piperidin-1-yl)propanoic acid hydrochloride is a
-
Ionic Lattice Energy: As a hydrochloride salt, it possesses high crystal lattice energy, requiring high-dielectric solvents (water, methanol) to dissociate the ions.[1]
-
Zwitterionic Potential: Even upon neutralization of the HCl, the molecule contains both a basic piperidine nitrogen (
) and an acidic carboxyl group ( ). In neutral environments, it exists as a zwitterion (inner salt), which is notoriously insoluble in non-polar organic solvents like Dichloromethane (DCM), Toluene, or Ethyl Acetate.[1]
The Solution: To achieve solubility in organic solvents, you must disrupt this ionic network. This guide provides three tiered strategies ranging from simple solvent modification to chemical derivatization.
Troubleshooting Decision Matrix
Use this workflow to select the correct solubilization strategy based on your end-goal.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol.
Technical Modules & Protocols
Module A: The "Free Base" Misconception (FAQ)
Q: Can't I just wash the solid with aqueous NaOH and extract the free base into DCM?
A: Generally, No. Unlike simple amines, this molecule is an amino acid.[1]
-
At Low pH (HCl salt): Cationic (
).[1] Soluble in water; Insoluble in DCM. -
At High pH (NaOH wash): Anionic (
).[1] Soluble in water; Insoluble in DCM. -
At Neutral pH (Isoelectric Point): Zwitterionic (
).[1] Net neutral, but highly polar due to charge separation.[1] Often precipitates as a solid that is insoluble in both water and organics.
Implication: You cannot simply "extract" the free acid into organics using standard acid/base workups. You must use Ion-Pairing or Derivatization .[1]
Module B: Protocol 1 - Lipophilic Ion Pairing (In-Situ)
Best For: Amide couplings (EDC/NHS, HATU) or homogenous reactions in DCM/DMF.
Mechanism: By adding a bulky organic base (like DIPEA or DBU), you replace the small, hard Chloride ion with a bulky organic cation. The resulting salt is "greasy" enough to dissolve in moderately polar organics.
Step-by-Step:
-
Suspend: Place 1.0 equiv of 3-(Piperidin-1-yl)propanoic acid HCl in dry Dichloromethane (DCM). It will remain a suspension.
-
Add Base: Add 2.5 - 3.0 equiv of DIPEA (Hünig's Base) or DBU .[1]
-
Note: You need >2 equiv because 1 equiv neutralizes the HCl, and the second equiv deprotonates the carboxylic acid to form the soluble ion pair:
.
-
-
Sonication: Sonicate for 5-10 minutes. The suspension should turn into a clear (or slightly hazy) solution.
-
Co-solvent (Optional): If clarity is not achieved, add 5-10% DMF or DMAc (Dimethylacetamide).[1]
Data Validation:
| Solvent System | Solubility Observation | Suitability |
|---|---|---|
| Pure DCM | Suspension (Insoluble) | Poor |
| DCM + 3 eq.[1] TEA | Partial Solution (Cloudy) | Moderate |
| DCM + 3 eq.[1] DIPEA | Clear Solution | High |
| DCM + 10% DMF | Clear Solution | High |[1]
Module C: Protocol 2 - Phase Transfer Catalysis (PTC)
Best For: Alkylation reactions or biphasic nucleophilic substitutions.
Mechanism: Use a Quaternary Ammonium Salt (Quat) to shuttle the carboxylate anion into the organic phase.
Step-by-Step:
-
Organic Phase: Dissolve your electrophile (e.g., alkyl halide) in Toluene or DCM.
-
Aqueous Phase: Dissolve 3-(Piperidin-1-yl)propanoic acid HCl in a minimum volume of concentrated NaOH (5-10M). This creates the sodium carboxylate.
-
Catalyst: Add 5-10 mol% of TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[1]
-
Reaction: Mix vigorously. The lipophilic
cation pairs with the amino-acid carboxylate, dragging it into the organic layer to react.
Module D: Protocol 3 - Esterification (The "Nuclear" Option)[1]
Best For: When you absolutely need a non-polar, organic-soluble intermediate for multi-step synthesis.[1]
Mechanism: Converting the carboxylic acid to an ester (Methyl or Ethyl) removes the zwitterionic capability. The resulting molecule acts as a simple tertiary amine.
Step-by-Step (Fischer Esterification):
-
Dissolve: Dissolve the HCl salt in dry Methanol (0.5 M concentration).
-
Catalyze: Add catalytic
or dropwise Thionyl Chloride ( ) at 0°C (Caution: Exothermic). -
Reflux: Heat to reflux for 2-4 hours.
-
Workup:
-
Evaporate MeOH.
-
Redissolve residue in water.
-
Basify with
to pH 9-10.[1] -
Extract: Now, the molecule is the Free Base Ester (
). It will extract easily into DCM or Ethyl Acetate.
-
Mechanistic Visualization
The following diagram illustrates why the "Free Base" fails and how the Esterification pathway succeeds in solubilization.
Figure 2: Transformation pathways from insoluble lattice structures to organic-soluble species.
References
-
PubChem. this compound.[1][2] National Library of Medicine. Available at: [Link][1]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and zwitterion solubility).
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Source for PTC mechanisms with amino acid salts).
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents. Available at: [Link] (Context for amino acid solubility behavior).
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. Available at: [Link][1]
Sources
stability issues of 3-(Piperidin-1-yl)propanoic acid hydrochloride in solution
The following guide serves as a technical support resource for researchers utilizing 3-(Piperidin-1-yl)propanoic acid hydrochloride . It is designed to address stability challenges inherent to
Product: this compound
CAS: 14788-15-9 (HCl salt) / 26371-07-3 (Free acid)
Chemical Class:
Module 1: Chemical Stability & Degradation Mechanisms
To troubleshoot effectively, one must understand why the molecule degrades. This compound is a Michael adduct of piperidine and acrylic acid. Consequently, its primary instability arises from the reversibility of this bond (Retro-Michael Addition) and the susceptibility of the piperidine ring to oxidation.
The Degradation Landscape
The stability of 3-(Piperidin-1-yl)propanoic acid is heavily dependent on pH and temperature .
-
Retro-Michael Addition (Elimination): Under neutral to basic conditions (pH > 7) or elevated temperatures, the compound undergoes elimination to revert to its precursors: Piperidine and Acrylic Acid .
-
Mechanism:[1] The free amine lone pair facilitates the elimination. In the HCl salt form (pH < 4), the nitrogen is protonated (
), which blocks this pathway.
-
-
N-Oxidation: The tertiary amine nitrogen can react with dissolved oxygen or peroxides to form an N-Oxide . This is accelerated by light and trace metals.
Pathway Visualization
Figure 1: Primary degradation pathways. The green path represents the stabilized state; red paths indicate breakdown risks.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose solution anomalies.
Diagnostic Flowchart[3][4][5]
Figure 2: Step-by-step diagnostic logic for solution anomalies.
Symptom & Solution Matrix
| Symptom | Probable Cause | Mechanism | Corrective Action |
| New HPLC Peak (Early Eluting) | Acrylic Acid | Retro-Michael Elimination | Lower pH. Acrylic acid is polar; its formation indicates the amine was deprotonated. Store at pH 3–5. |
| New HPLC Peak (Late Eluting) | Piperidine | Retro-Michael Elimination | Lower Temperature. Piperidine is the cleavage product. Avoid autoclaving the solution. |
| Yellowing of Solution | N-Oxide Formation | Oxidation of tertiary amine | Degas Solvents. Use argon-purged water. Add EDTA to chelate trace metals that catalyze oxidation. |
| Turbidity / Haze | Oligomerization | Polymerization of free Acrylic Acid | Discard Solution. Once acrylic acid polymerizes, the solution is compromised. |
| pH Drift (Rising) | HCl Loss / Volatility | Loss of counter-ion or amine release | Buffer Control. Use a strong buffer (Citrate or Phosphate) if working near neutral pH. |
Module 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To prepare a 100 mM stock solution with maximum shelf-life.
-
Solvent Preparation:
-
Use LC-MS grade water.
-
Critical: Degas by sonication under vacuum for 15 minutes or sparge with Argon/Nitrogen for 10 minutes. (Reduces N-oxide risk).
-
-
Dissolution:
-
Storage:
-
Aliquot into light-protective (amber) vials.
-
Flash freeze in liquid nitrogen (preferred) or store at -20°C.
-
Shelf Life: 6 months at -20°C; <24 hours at Room Temp (Neutral pH).
-
Protocol B: Stability-Indicating HPLC Method
Objective: To separate the parent compound from Retro-Michael degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Why TFA? The low pH ensures the amine remains protonated, improving peak shape and preventing on-column degradation during analysis.
-
Gradient: 0% B to 50% B over 15 minutes.
-
Detection:
-
210 nm (Detects Acrylic Acid - strong absorbance).
-
Low wavelength UV or ELSD/CAD required for Piperidine and Parent (weak chromophores).
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I autoclave the solution? A: No. The high heat (121°C) will drive the Retro-Michael elimination, generating acrylic acid and piperidine. Sterilize via 0.22 µm filtration (PES or PVDF membranes).
Q2: Why does my solution smell like amine (fishy)? A: This indicates significant degradation. The "fishy" odor is Piperidine released via the Retro-Michael pathway [1]. This occurs if the stock solution was left at room temperature or neutralized to pH > 7 for extended periods.
Q3: Is the compound compatible with cell culture media? A: Yes, but stability is limited. When diluted into media (typically pH 7.4), the "protection" of the HCl salt is lost. The tertiary amine becomes susceptible to oxidation and elimination. Recommendation: Add the compound to cells immediately after dilution; do not pre-incubate in media.
Q4: I see a peak at the solvent front in HPLC. What is it? A: This is likely Acrylic Acid [2]. Being a small, polar organic acid, it elutes very early on C18 columns. Its presence confirms Retro-Michael degradation.
References
-
PubChem. this compound | C8H16ClNO2.[5] National Library of Medicine. [Link]
-
Nicolet, B. H. (1931). The Mechanism of the Formation of Acrylic Acid Derivatives. Journal of the American Chemical Society.[6] (Foundational text on Retro-Michael reversibility).
-
Konkolewicz, D., et al. (2016). Reversibility of the Thia-Michael Addition. (Demonstrates the general principle of Michael adduct reversibility under heat/base). [Link]
- Hsieh, D. S., et al.Oxidation of Tertiary Amines in Pharmaceutical Solutions.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
preventing degradation of 3-(Piperidin-1-yl)propanoic acid hydrochloride during synthesis
Welcome to the Technical Support Center for 3-(Piperidin-1-yl)propanoic acid hydrochloride .
I am your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to navigate the stability challenges of this specific beta-amino acid derivative. This guide moves beyond basic synthesis to address the mechanistic causes of degradation—primarily the retro-Michael addition—and provides self-validating protocols to ensure high purity.
Part 1: The Core Stability Challenge
The synthesis of this compound involves a Michael addition (Piperidine + Acrylic acid/ester).[1] The critical "silent killer" for this molecule is the reverse reaction: Retro-Michael Addition .[1]
Under thermal stress or basic conditions, the molecule reverts to its starting materials: Piperidine and Acrylic Acid. This is often detected by the distinct "fishy" odor of free piperidine in a supposedly pure solid.
Mechanism of Degradation (Retro-Michael)
The following diagram illustrates the equilibrium you are fighting against.[1]
Caption: The Retro-Michael Equilibrium. High temperatures or basic pH shift the equilibrium to the right, releasing Piperidine.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific scenarios reported by researchers in the field.
Q1: "My final product smells strongly of amine (fishy odor) after drying. What happened?"
Diagnosis: Thermal Retro-Michael Degradation. Root Cause: You likely dried the free acid or the salt at too high a temperature, or the pH was not sufficiently acidic during the final workup. The "fishy" smell is free piperidine released from the breakdown of the product. Solution:
-
Immediate: Check NMR. If degradation is <5%, re-acidify with HCl in isopropanol to lock the amine as the ammonium salt.
-
Prevention: Never dry this compound above 40°C .[1] Use a vacuum desiccator with P₂O₅ rather than a heated oven. Ensure the final form is the HCl salt , which is significantly more stable than the zwitterionic free acid.
Q2: "The white solid turned into a sticky, yellow oil after leaving it on the bench."
Diagnosis: Hygroscopicity & Oxidative Instability. Root Cause: The HCl salt is hygroscopic (absorbs water). Once wet, the tertiary amine is susceptible to N-oxidation (yellowing) and hydrolysis if an ester precursor was used.[1] Solution:
-
Recovery: Dissolve the oil in a minimum amount of dry ethanol, add diethyl ether until turbid, and store at -20°C to induce recrystallization.
-
Prevention: Store under inert gas (Argon/Nitrogen) in a tightly sealed vial. Store at -20°C for long-term stability.
Q3: "I see a new impurity peak at RRT ~0.8 during HPLC analysis."
Diagnosis: Dimerization or Amide Formation. Root Cause: If the reaction was run with excess acrylic acid and heat, the secondary amine of a degradation product (or impurity) can react with the carboxylic acid of the product to form an amide dimer. Solution:
-
Control: Ensure strict stoichiometry (1:1 or slight excess of piperidine) and keep reaction temperatures below 60°C .
Part 3: Optimized Synthesis & Stabilization Protocol
This protocol is designed to minimize the Retro-Michael pathway by maintaining kinetic control.[1]
Critical Control Points
| Parameter | Specification | Reason |
| Reaction Temperature | 0°C to 25°C | High T favors the reverse reaction (Retro-Michael).[1] |
| pH Control | Keep Acidic (pH < 2) | Protonating the nitrogen (Ammonium) prevents it from acting as a leaving group. |
| Solvent System | Anhydrous Ethanol/Ether | Water promotes hydrolysis and makes drying difficult without heat.[1] |
Step-by-Step Workflow
Caption: Optimized Synthesis Workflow. Note the strict temperature limits to prevent degradation.
Detailed Protocol:
-
Addition: Dissolve Acrylic Acid (1.0 eq) in DCM. Cool to 0°C. Add Piperidine (1.05 eq) dropwise. Why? Exotherm control prevents thermal degradation onset.[1]
-
Reaction: Stir at Room Temperature (25°C) for 3 hours. Do not reflux.[1]
-
Workup: Evaporate solvent under reduced pressure. Crucial: Water bath must not exceed 35°C .[1]
-
Salt Formation: Dissolve the crude residue in a minimum volume of anhydrous ethanol. Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.
-
Crystallization: Add anhydrous Diethyl Ether until the solution turns cloudy. Store at -20°C overnight.
-
Storage: Filter the white precipitate rapidly (hygroscopic!). Store in a desiccator at -20°C.
Part 4: References
-
PubChem. this compound | C8H16ClNO2.[1] National Library of Medicine.[1] [Link]
-
Lutolf, M. P., et al. (2001).[1][2] Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids. Bioconjugate Chemistry. [Link]
-
Fontaine, S. D., et al. (2015).[1] Addressing the retro-Michael instability of maleimide bioconjugates. Bioconjugate Chemistry. (Contextual reference for retro-Michael kinetics in beta-amino/thiol systems). [Link]
Sources
Technical Support Center: Piperidine Derivative Synthesis
Current Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Piperidine Synthesis Technical Support Hub. This guide is structured to address the specific, high-friction failure points encountered during the synthesis of piperidine scaffolds—a pharmacophore present in over 12,000 bioactive compounds.
Module 1: Catalytic Hydrogenation of Pyridines
Context: The most atom-economical route to piperidines is the reduction of the corresponding pyridine. However, this reaction frequently stalls due to catalyst poisoning or fails to achieve the desired stereochemistry.
Q1: My hydrogenation reaction stalls at <20% conversion despite high H₂ pressure. What is poisoning the catalyst?
Diagnosis: The culprit is likely the nitrogen lone pair. Technical Explanation: Pyridines are Lewis bases. The unprotonated nitrogen lone pair binds strongly (chemisorbs) to the active sites of heterogeneous catalysts (Pd/C, PtO₂), effectively poisoning the surface and preventing H₂ adsorption. Troubleshooting Protocol:
-
Protonate the Nitrogen: Run the reaction in an acidic medium. Glacial acetic acid (AcOH) is the industry standard solvent. It protonates the pyridine (
), rendering the nitrogen non-coordinating. -
Switch Catalyst: If Pd/C fails, switch to Platinum Oxide (Adams' Catalyst, PtO₂) . In AcOH, PtO₂ reduces to Pt black in situ, which is highly active for heteroaromatic reduction.
-
Scavenge Impurities: If using crude starting material, sulfur-containing impurities will irreversibly poison the metal. Treat your starting material with Raney Nickel or activated charcoal prior to hydrogenation.
Q2: I need the cis-2,4-disubstituted piperidine, but I'm seeing a mixture of isomers. How do I control diastereoselectivity?
Diagnosis: You are fighting Thermodynamic vs. Kinetic control. Technical Explanation:
-
Kinetic Product (cis): Catalytic hydrogenation adds hydrogen to one face of the ring ("syn" addition). This naturally favors the cis isomer.
-
Thermodynamic Product (trans): If the reaction temperature is too high or the catalyst is too active, the product can undergo epimerization to the thermodynamically more stable trans isomer (equatorial substituents). Optimization Protocol:
-
For cis-selectivity: Use Rh/C or PtO₂ at lower temperatures (RT to 40°C) and higher pressures (50 bar). Rhodium is excellent for preventing ring equilibration.
-
For trans-selectivity: Use Pd/C at elevated temperatures (>80°C) or treat the isolated cis-product with a strong base (
-BuOK) to drive equilibration to the equatorial conformation.
Visualization: Hydrogenation Decision Matrix
Caption: Logic flow for selecting conditions to prevent catalyst poisoning and control stereochemistry in pyridine reduction.
Module 2: De Novo Ring Construction (Reductive Amination)
Context: When the pyridine precursor is unavailable, "Double Reductive Amination" (DRA) of 1,5-dicarbonyls is the preferred route.
Q3: My reaction yields a polymer or an acyclic amine instead of the piperidine ring.
Diagnosis: Intermolecular reaction is competing with intramolecular cyclization. Technical Explanation: The reaction proceeds via an initial amine formation followed by a second intramolecular condensation. If the concentration is too high, the intermediate amine reacts with a different dicarbonyl molecule (polymerization). Troubleshooting Protocol:
-
High Dilution: Run the reaction at 0.05 M to 0.1 M concentration. This kinetically favors the intramolecular ring closure over intermolecular polymerization.
-
Stepwise Addition: Do not mix all reagents at once. Form the initial imine/enamine first (verify by TLC/NMR), then add the reducing agent.
Q4: Which hydride source should I use?
Recommendation: Avoid Sodium Cyanoborohydride (
| Reagent | Reactivity | Toxicity | Selectivity | Use Case |
| NaBH(OAc)₃ | Moderate | Low | High | Gold Standard. Reduces imines/iminiums but not aldehydes/ketones rapidly. Allows equilibrium for cyclization. |
| NaCNBH₃ | Low | High (HCN risk) | High | Legacy method. Use only if pH < 4 is required. |
| NaBH₄ | High | Low | Low | Avoid. Reduces aldehydes/ketones before the imine forms, leading to diols (ring opening). |
Module 3: Purification & Isolation
Context: Piperidines are notorious for "streaking" or "tailing" on silica gel due to interaction with acidic silanols.[1][2]
Q5: My product streaks from 0.1 to 0.6 on the column. How do I get a clean separation?
Diagnosis: Acid-Base interaction with the stationary phase.[1][3]
Technical Explanation: Silica gel (
-
The "TEA Wash": Pre-elute your silica column with mobile phase containing 1% Triethylamine (TEA) .[2] Then, run your column with 1% TEA in the eluent.
-
Ammonia/Methanol: Use a solvent system of DCM : MeOH :
(e.g., 90:9:1).-
Note: Standard
is aqueous and immiscible with DCM. Use 7N in Methanol (commercially available) for miscibility.[8]
-
Q6: I cannot separate my piperidine from the pyridine starting material by distillation.
Diagnosis: Azeotrope formation.[1][2][9] Technical Explanation: Piperidine and pyridine form a minimum-boiling azeotrope (approx. 92% piperidine / 8% pyridine) that cannot be separated by simple fractionation.[1] Solution: Chemical Separation (The "Salt" Trick).
-
Dissolve the mixture in ether.
-
Bubble
gas or add dry ice. -
Result: Piperidine (stronger base,
) reacts to form the insoluble carbamate salt. Pyridine ( ) remains in solution. -
Filter the solid, wash with ether, and regenerate the free base with NaOH.
Visualization: Purification Logic Flow
Caption: Workflow for isolating piperidines, highlighting the chemical separation of pyridine impurities.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). "Purification of Piperidine Derivatives - Troubleshooting Guide."
-
Buffat, M. G. P. (2004). "Synthesis of Piperidines." Tetrahedron.
-
Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
catalyst selection for reactions involving 3-(Piperidin-1-yl)propanoic acid hydrochloride
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Catalyst & Reagent Optimization for 3-(Piperidin-1-yl)propanoic Acid HCl
Executive Summary
3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9) is a
Module 1: Catalyst & Coupling Agent Selection
Q1: Which coupling system is best for amidation of this specific HCl salt?
Recommendation: EDC/HCl + Oxyma Pure (or HOBt) is the gold standard for this molecule.
-
The Logic: 3-(Piperidin-1-yl)propanoic acid is not sterically hindered at the activation site (the carboxylic acid is on a primary carbon chain). Therefore, ultra-potent reagents like HATU are often overkill and can lead to difficult purification due to the formation of tetramethylurea byproducts.
-
Why Oxyma Pure? It serves as the nucleophilic "catalyst" (additive). Unlike HOBt, Oxyma is non-explosive and often provides faster kinetics with lower risk of racemization (though this molecule is achiral, the kinetics benefit remains).
-
The "Base" Factor: You must neutralize the HCl salt. The tertiary amine in the piperidine ring has a pKa
10-11. If you do not add an exogenous base, the HCl will protonate the carbodiimide (EDC), quenching the reaction.
Protocol: The "Salt-Break" Activation
-
Dissolve: Suspend 1.0 eq of 3-(Piperidin-1-yl)propanoic acid HCl in DMF (DCM is often poor for the salt).
-
Neutralize: Add 2.0 - 2.5 eq of DIPEA (Hünig's Base) .
-
1.0 eq neutralizes the HCl.
-
1.0 eq ensures the carboxylic acid is available for activation.
-
-
Activate: Add 1.1 eq of Oxyma Pure, followed by 1.2 eq of EDC/HCl.
-
Couple: Add your amine partner immediately.
Q2: Can I use DMAP as a catalyst for Amide Coupling?
Strictly No.
-
Reasoning: DMAP (4-Dimethylaminopyridine) is a powerful nucleophilic catalyst for esterification, but in amide coupling with carbodiimides, it can lead to N-acylurea formation (a stable, unreactive byproduct) rather than the desired amide.
-
Exception: DMAP is the catalyst of choice only if you are performing an Esterification (Steglich conditions).
Module 2: Esterification Catalysts
Q3: I need to make an ester. What is the catalytic workflow?
Recommendation: Steglich Esterification with DMAP (10-20 mol%) .
-
Mechanism: The carbodiimide (DCC or EDC) forms an O-acylisourea. DMAP attacks this intermediate, forming a highly reactive N-acylpyridinium species, which is then intercepted by the alcohol.
-
Critical Warning (Retro-Michael Risk): 3-(Piperidin-1-yl)propanoic acid is a Michael adduct. Under high heat or strong base, it can undergo a Retro-Michael reaction , ejecting piperidine and forming an acrylate ester.
-
Control: Keep reaction temperature at 0°C to Room Temperature . Never reflux.
-
Visualizing the Retro-Michael Risk:
Caption: Thermal or base-induced degradation pathway leading to loss of the piperidine moiety.
Module 3: Troubleshooting & Solubility
Q4: The HCl salt won't dissolve in DCM. What should I do?
The HCl salt is ionic and highly polar.
-
Solution A (Solvent Switch): Use DMF or DMAc (Dimethylacetamide). These dissolve the salt readily.
-
Solution B (Biphasic/Solubilization): If you must use DCM (e.g., for workup reasons), suspend the salt in DCM and add DIPEA . As the base neutralizes the HCl, the molecule becomes a zwitterion or free base, which has significantly better solubility in organic solvents.
Solubility & Reagent Matrix
| Solvent | HCl Salt Solubility | Free Base Solubility | Recommended Catalyst/Additive |
| DCM | Poor (Suspension) | Good | EDC + HOBt (after neutralization) |
| DMF | Excellent | Excellent | HATU or EDC + Oxyma |
| Water | Good | Moderate (Zwitterion) | EDC (Water Soluble) + Sulfo-NHS |
| THF | Poor | Moderate | DIC + Oxyma |
Q5: My yield is low. Could the piperidine ring be interfering?
It is unlikely to be steric interference, but it could be electronic trapping .
-
Issue: The tertiary amine of the piperidine can form a salt bridge with the carboxylic acid (inter- or intramolecularly), reducing the effective concentration of the free acid available for activation.
-
Fix: Ensure you are using at least 2.0 equivalents of base (DIPEA/TEA).
-
Check: Verify the pH of the reaction mixture. It should be basic (pH 8-9 on wet pH paper) to ensure the amine is free and the HCl is neutralized.
Experimental Workflow: Optimized Amide Coupling
This protocol minimizes side reactions and maximizes conversion for the HCl salt.
Caption: Step-by-step activation protocol for amide coupling using the HCl salt.
References
-
PubChem. (2025).[1] this compound.[1] National Library of Medicine. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Context: Selection of Oxyma/EDC vs HATU). Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Context: Troubleshooting amide coupling). Available at: [Link]
Sources
optimizing temperature and reaction time for piperidine synthesis
Technical Support Center: Piperidine Synthesis Optimization Subject: Optimizing Temperature and Reaction Time for Catalytic Hydrogenation of Pyridine Ticket ID: PIP-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing a trade-off between kinetic activity (reaction rate) and catalyst inhibition (product poisoning). The synthesis of piperidine from pyridine via catalytic hydrogenation is an exothermic reaction (
This guide moves beyond generic recipes to help you tune
Module 1: The Kinetic-Thermodynamic Landscape
The Core Conflict
-
Aromaticity Barrier: The initial addition of hydrogen to break the pyridine aromaticity is the rate-determining step, requiring significant energy (high
or high Pressure). -
Catalyst Poisoning: Both pyridine (reactant) and piperidine (product) are Lewis bases.[1] They bind strongly to metal active sites (N-Metal interaction).
-
Low
: Product fails to desorb, blocking the catalyst (reaction stalls). -
High
: Increases desorption rate but risks sintering the catalyst or shifting the equilibrium back toward dehydrogenation.
-
Optimization Matrix by Catalyst
Refer to this table to baseline your starting conditions before optimizing
| Catalyst System | Optimal T Range | Typical Time | Pressure Req. | Critical Optimization Note |
| PtO₂ (Adams) | 25°C – 40°C | 1 – 4 h | 1 – 5 bar | Most Active. Requires acidic solvent (AcOH) to protonate N, preventing catalyst poisoning. |
| Pd/C (5-10%) | 70°C – 90°C | 6 – 16 h | 5 – 20 bar | Slower. Often requires higher |
| Raney Nickel | 100°C – 150°C | 4 – 12 h | 50 – 100 bar | Robust but Harsh. High |
| Rh/C | 25°C – 50°C | 2 – 8 h | 1 – 10 bar | High Selectivity. Best for substituted pyridines to avoid defluorination or hydrogenolysis. |
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "The reaction starts fast but stalls at ~60% conversion."
Diagnosis: Product Inhibition (Catalyst Poisoning).
As piperidine forms, it competes with pyridine for active sites. Since piperidine is more basic (
Corrective Protocol:
-
Increase Temperature Step-wise: If running at 25°C, ramp to 50°C after 1 hour. This provides the kinetic energy for the piperidine to desorb.
-
Acid Scavenging: Are you running in neutral solvent (MeOH/EtOH)?
-
Fix: Add 1.05 equivalents of Acetic Acid or HCl. This protonates the piperidine (forming the piperidinium salt), which has no affinity for the metal catalyst, freeing up the active sites.
-
Scenario B: "I am observing dimers or ring-opening byproducts."
Diagnosis: Thermal Degradation (Over-heating). While rare in simple pyridine reduction, excessive temperatures (>150°C with Ni, or >80°C with Pd) can cause:
-
Hydrogenolysis: C-N bond cleavage (ring opening to amylamines).
-
Condensation: Reaction between intermediates (partially reduced pyridines) forming dipiperidyls.
Corrective Protocol:
-
Reduce
, Increase : Drop temperature by 20°C and double the hydrogen pressure. Hydrogen concentration is first-order with respect to rate; increasing allows you to lower while maintaining speed. -
Check Time: Extended reaction times at high
favor thermodynamic degradation. Stop the reaction immediately upon hydrogen uptake cessation.
Scenario C: "My yield varies wildly between batches using the same T/t."
Diagnosis: Mass Transfer Limitations.
Hydrogenation is a tri-phasic reaction (Gas
Corrective Protocol:
-
Agitation is Key: Before tweaking temperature, ensure stirring is >1000 RPM.
-
The "Induction Period": If using PtO₂, allow 15-30 mins for the oxide to reduce to active Pt(0) before starting the "timer" for the reaction.
Module 3: Detailed Optimization Workflow
Standard Protocol: Acid-Promoted Hydrogenation (Pt/Pd) Adapted from Organic Syntheses and BenchChem Industrial Standards
-
Preparation: In a high-pressure autoclave, dissolve Pyridine (100 mmol) in Glacial Acetic Acid (50 mL).
-
Why Acid? Solubilizes the substrate and prevents N-metal poisoning.
-
-
Catalyst Loading: Add PtO₂ (1 mol%) or Pd/C (5 mol%).
-
Purge: Cycle
x3, then x3. -
Pressurization: Set
to 4 bar (approx 60 psi). -
Thermal Ramp (The Optimization Step):
-
Start stirring at 25°C .
-
Monitor
uptake. If rate < 0.1 bar/min, ramp to 40°C . -
Stop Condition: Reaction is complete when pressure drop ceases for >15 minutes. Do not extend time arbitrarily.
-
-
Workup: Filter catalyst, basify with NaOH (to liberate free amine), and extract with ether.
Module 4: Visualizing the Logic
The following diagram illustrates the decision-making process for optimizing Temperature (
Figure 1: Decision Logic for Temperature/Time Optimization. Blue nodes indicate corrective actions.
References
-
Hamilton, T. S., & Adams, R. (1928). The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black. Journal of the American Chemical Society, 50(9), 2496–2505.
-
Wollensak, J., & Closson, R. D. (1963). Piperidine, 1-ethyl-. Organic Syntheses, Coll.[2] Vol. 4, p.436. (Describes the standard reductive alkylation and hydrogenation protocols).
-
Shida, N., et al. (2024).[3] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.[3][4][5] Journal of the American Chemical Society, 146(15). (Comparison of thermal vs. electrocatalytic thermodynamics).
-
BenchChem Application Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Data.
Sources
Technical Support Center: Optimizing Reactivity of 3-(Piperidin-1-yl)propanoic Acid HCl
Status: Operational Ticket ID: TCH-SUP-3PIP-HCl Subject: Troubleshooting Solubility, Coupling Efficiency, and Stability Issues
Executive Summary
You are likely encountering difficulties with 3-(Piperidin-1-yl)propanoic acid hydrochloride due to three convergent factors: zwitterionic lattice energy (insolubility), steric hindrance at the
This molecule is a
This guide provides the protocols required to overcome these barriers, ensuring successful amide coupling and esterification.
Module 1: The Solubility Paradox
Symptom: The starting material remains a suspension in DCM, THF, or MeCN, leading to low yields or unreacted starting material.
Root Cause Analysis
The HCl salt possesses high lattice energy.[1] In its "neutral" form (free base), it exists as a zwitterion (internal salt between the carboxylate
Solution: The Polarity Switch Protocol
Do not attempt to "free base" the molecule in an aqueous extraction prior to reaction; the zwitterion will stay in the aqueous phase.[1] You must perform in-situ neutralization in a polar aprotic solvent.[1][2]
| Solvent System | Solubility Rating | Notes |
| DCM / Chloroform | 🔴 Poor | The salt will float.[1][2] Coupling fails. |
| THF / Dioxane | 🟠 Marginal | Only works with high dilution and excess base.[2] |
| DMF / NMP | 🟢 Excellent | Recommended. Dissolves the salt upon addition of DIPEA.[1] |
| Water / Alcohols | 🟡 Good | Good solubility, but interferes with activated esters (hydrolysis risk).[1][2] |
Step-by-Step Solubilization
-
Solvent: Suspend the 3-(Piperidin-1-yl)propanoic acid HCl in anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) at 0.1 M concentration.
-
Base: Add 1.0 equivalent of DIPEA (Diisopropylethylamine) specifically to neutralize the HCl.
-
Observation: The suspension should clear within 5–10 minutes as the bulky organic base liberates the zwitterion into the polar solvent.[1]
Module 2: Activation & Coupling Strategy
Symptom: Standard EDC/NHS coupling yields are <20%, or the reaction turns black/brown.
Technical Insight
Carbodiimides (EDC/DCC) are often too slow for sterically encumbered
Protocol: HATU-Mediated Coupling
Use this protocol for amide bond formation.[1][2]
Reagents:
-
Acid: 3-(Piperidin-1-yl)propanoic acid HCl (1.0 eq)[1][2][4]
-
Base: DIPEA (3.0 eq total: 1 eq for HCl neutralization + 2 eq for activation)
Workflow:
-
Chill: Cool the DMF solution of the acid (from Module 1) to 0°C .
-
Base Addition: Add DIPEA dropwise.[1][2] Crucial: Maintain 0°C to prevent heat-induced decomposition.[1][2]
-
Stir: Allow activation for 15–30 minutes . The solution typically turns yellow.[1]
-
Coupling: Add the amine nucleophile.
-
Warm: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Do not heat.
Figure 1: Optimized solubilization and coupling workflow for zwitterionic amino acid salts.
Module 3: The "Retro-Michael" Trap
Symptom: LC-MS shows a mass corresponding to the nucleophile minus the propanoic chain, or the presence of acrylic acid/acrylamide derivatives.[1]
Mechanism of Failure
This is the most dangerous side reaction for this specific molecule.[1] The structure is a Mannich base derivative .[1] Under heating or strong basic conditions, it undergoes Retro-Michael Addition (
-
Trigger: High temperature (>40°C) or excess strong base.[1][2]
-
Result: Decomposition of your starting material.
Prevention Strategy
-
Temperature Control: Never heat the reaction above 30°C during the coupling step.
-
Base Selection: Use hindered bases (DIPEA) rather than TEA (Triethylamine). TEA is less hindered and can sometimes act as a nucleophile or promote elimination more aggressively in specific conformations.[1][2]
-
Quenching: Acidify the reaction mixture (pH 3–4) immediately after completion to stabilize the product before workup.
Figure 2: The Retro-Michael decomposition pathway.[1][2] Avoid heat and excess base to prevent this elimination.
Frequently Asked Questions (FAQ)
Q: Can I use the acid chloride method (
Q: Why is my yield low even with HATU? A: Check your water content . DMF is hygroscopic.[1][2] If your solvent is "wet," the HATU will hydrolyze rapidly. Use anhydrous DMF packed under argon/nitrogen.[1][2] Also, ensure you are using at least 3.0 equivalents of base total (1 for the HCl salt, 1 for the carboxylic acid proton, 1 to keep the amine nucleophile reactive).[1]
Q: How do I purify the product? A: The product will likely be basic.
-
Reverse Phase HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% Formic Acid (to keep the piperidine protonated and improve peak shape).[1]
-
Normal Phase: If extracting, wash with basic brine (pH 8–9) to keep the product in the organic phase, but be fast to avoid retro-Michael hydrolysis.[1]
References
-
PubChem. (2025).[1][2] this compound | C8H16ClNO2.[1][2][4] National Library of Medicine. [Link]
-
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][6] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society.[1] (Cited for HATU mechanism).[1][2][7][8] [Link]
-
Aapptec. (2025).[1][2] Coupling Reagents and Protocols for Zwitterionic Amino Acids. Aapptec Peptide Synthesis Guidelines. [Link][1][2]
-
RSC Ontology. (2025). Michael Addition and Retro-Michael Reaction Mechanisms. Royal Society of Chemistry.[2] [Link]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
minimizing byproduct formation in large-scale synthesis
Technical Support Center: Process Chemistry & Scale-Up Division Current Status: ONLINE | Average Response Time: < 2 Minutes
Welcome to the Large-Scale Synthesis Support Hub
User Role: Senior Application Scientist Subject: Minimizing Byproduct Formation in Process Scale-Up Ticket Focus: Thermal Control, Mixing Dynamics, and Impurity Rejection.[1]
Overview: The Philosophy of "Rejection by Design"
In large-scale synthesis, byproduct formation is rarely random; it is a deterministic outcome of local conditions (temperature, concentration, turbulence) deviating from the ideal.[1] Unlike bench-scale chemistry, where heat transfer and mixing are virtually instantaneous, manufacturing scales introduce gradients.[1]
Our guide below addresses the three most common "Support Tickets" we receive regarding impurity spikes during scale-up.
Ticket #101: "My impurity profile changed when I moved from 1L to 500L."
Category: Thermal Management & Hotspots Severity: Critical[1]
User Issue:
"We optimized a nucleophilic substitution at 10g scale with <0.5% impurity. Upon scaling to the pilot plant (500L), the same reaction generated 5% of a degradation byproduct. We maintained the same jacket temperature. What happened?"
Technical Diagnosis:
You are likely experiencing thermal gradients leading to local hotspots.[1] At 1L, the surface-area-to-volume ratio is high, ensuring the bulk temperature (
The Self-Validating Protocol: Dosing Controlled by Heat Flow ( )
Do not rely on fixed addition times. Instead, validate your dosing rate against your reactor’s cooling capacity.
Step-by-Step Troubleshooting:
-
Calculate Adiabatic Temperature Rise (
): Before running the batch, you must know the maximum theoretical temperature if cooling fails. [1]- : Enthalpy of reaction (kJ/mol) - Measure via RC1 calorimetry.[1]
- : Specific heat capacity of the mixture.
-
Determine the Cooling Limit (
): Calculate the heat removal capability of your vessel: -
Execute "Dosing by Q" (The Fix): Adjust your reagent addition rate (
) such that the heat generation ( ) never exceeds 80% of .-
If
: Stop addition. Allow to return to setpoint.[1] -
Validation: If the impurity disappears when the addition rate is halved, the issue is thermal.
-
Ticket #204: "We see over-reaction byproducts (bis-addition) despite 1:1 stoichiometry."
Category: Mixing & Mass Transfer Severity: High[1]
User Issue:
"We are performing a mono-nitration. At lab scale, we get 98% mono-product.[1] At manufacturing scale, we see 10% bis-nitro byproduct, even though we add the nitric acid very slowly.[1] Why?"
Technical Diagnosis:
This is a Mesomixing failure.[1] The reaction kinetics are faster than the mixing time (
The Self-Validating Protocol: The Damköhler Number ( ) Assessment
You must prove that mixing is faster than the chemistry.
Step-by-Step Troubleshooting:
-
Calculate the Damköhler Number (
):-
: In a stirred tank, estimated as
(dependent on impeller type).[1] -
: Half-life of the reaction (
).
Da Value Regime Consequence < 0.1 Kinetic Control Ideal. Chemistry is slower than mixing.[1] Homogeneous. > 1.0 Diffusion Control Danger. Reaction happens at the feed pipe tip. High byproduct risk.[1] -
: In a stirred tank, estimated as
-
The "Bourne Protocol" Test (Experimental Validation): Run a competitive reaction test (e.g., acid neutralization vs. ester hydrolysis) in your specific reactor geometry.
-
Protocol: Add acid to a mixture of Base + Ester.
-
Result: If you detect hydrolyzed ester, your mixing was too slow (acid reacted with ester because it couldn't find the base fast enough).[1]
-
-
The Fix: Feed Point & Turbulence:
-
Move the Feed Pipe: Inject reagents directly into the high-shear zone (just above or below the impeller tip), not onto the liquid surface.
-
Increase Local Dissipation: Switch to a high-shear impeller (e.g., Rushton turbine) or use a static mixer in a recirculation loop.[1]
-
Ticket #309: "How do we handle Genotoxic Impurities (GTIs) like alkyl halides?"
Category: Regulatory & Safety (ICH M7) Severity: Critical (Patient Safety)[1]
User Issue:
"Our synthesis uses an alkyl halide. We are worried about trace residues in the final API. Do we need to test every batch to ppm levels?"
Technical Diagnosis:
Not necessarily. According to ICH M7 , you can rely on a "Purge Factor" argument if you can prove the process inherently rejects the impurity. You do not need routine testing if the calculated purge is sufficiently high compared to the required reduction.
The Self-Validating Protocol: Purge Factor Calculation
Step-by-Step Troubleshooting:
-
Define the Required Purge Ratio (RPR):
-
Acceptable Limit: Usually based on the Threshold of Toxicological Concern (TTC), often 1.5 µ g/day .
-
-
Calculate the Predicted Purge Factor (PPF): Assign scores to each process step based on physicochemical properties (solubility, volatility, reactivity).
-
Volatility:[1] Is the impurity boiled off? (High score)
-
Solubility: Does it stay in the mother liquor during crystallization? (High score)
-
Reactivity: Does it react to form a non-toxic species? (High score)
-
-
Validation: If
, regulatory bodies (FDA/EMA) may accept a "Control by Design" strategy, eliminating the need for batch release testing.[1]
Visualizing the Logic: Troubleshooting Pathways
The following diagram illustrates the decision matrix for diagnosing byproduct formation during scale-up.
Caption: Decision tree for diagnosing impurity origins. Blue nodes indicate analysis steps; Green nodes indicate solutions.
Summary Data: Mixing Regimes & Impurity Risk[2]
| Mixing Regime | Scale | Characteristic Time | Risk Factor | Mitigation Strategy |
| Macromixing | Bulk Tank | 10 – 100 seconds | Stratification (pH/Temp gradients) | Increase pumping capacity ( |
| Mesomixing | Feed Plume | 0.1 – 1.0 seconds | Local supersaturation; Bis-addition | Feed into impeller suction; reduce feed concentration.[1] |
| Micromixing | Molecular | Intrinsic selectivity limits | Increase specific power input ( |
References
-
ICH Q11 : Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[1][2] International Council for Harmonisation.[1][3][4] Link
-
ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][5] International Council for Harmonisation.[1][3][4] Link
-
Paul, E. L., et al. "Mixing and the Selectivity of Chemical Reactions."[1] Organic Process Research & Development, 2003.[1][6] (Foundational text on the Bourne Protocol). Link[1]
-
Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design.[1] Wiley-VCH.[1] (Source for Adiabatic Temperature Rise calculations). Link[1]
Sources
- 1. Quid Pro Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. veranova.com [veranova.com]
Validation & Comparative
3-(Piperidin-1-yl)propanoic Acid Hydrochloride: Scaffold Profile & Comparative Guide
This guide provides an in-depth technical analysis of 3-(Piperidin-1-yl)propanoic acid hydrochloride , a versatile bifunctional scaffold used extensively in medicinal chemistry as a linker, solubility enhancer, and pharmacophore fragment.
Introduction: The Bifunctional Linker
3-(Piperidin-1-yl)propanoic acid (often used as the HCl salt) represents a classic "soft" solubilizing group. Structurally, it consists of a basic piperidine ring connected to a carboxylic acid via a flexible ethylene linker (beta-alanine backbone).
In drug design, this scaffold serves three critical functions:
-
Solubility Enhancement: The basic nitrogen (pKa ~8.5–9.5) forms salts readily, while the zwitterionic potential at physiological pH improves aqueous solubility.
-
Linker Utility: The carboxylic acid allows facile coupling to amines or alcohols, creating a "molecular handle" that extends a pharmacophore into solvent-accessible regions.
-
Receptor Interaction: The piperidine ring acts as a bulky, hydrophobic cation mimic, often binding to anionic pockets in GPCRs (e.g., SSTR4, Histamine H3) or integrins.
Physicochemical Comparison: Piperidine vs. Alternatives
The choice between piperidine, morpholine, and pyrrolidine analogs is rarely arbitrary. It is a strategic decision balancing lipophilicity (permeability) against solubility and metabolic safety.
Comparative Data Table
| Feature | Piperidine Scaffold | Morpholine Analog | Pyrrolidine Analog |
| Structure | 6-membered, C-only ring | 6-membered, O-containing | 5-membered, C-only ring |
| Basicity (Calc. pKa) | ~9.0 (Stronger Base) | ~7.0 (Weaker Base) | ~9.5 (Strongest Base) |
| Lipophilicity (cLogP) | Higher (Promotes Permeability) | Lower (Promotes Solubility) | Moderate |
| Metabolic Liability | High (Oxidative metabolism) | Low (Blocked oxidation) | Moderate |
| hERG Risk | High (Key pharmacophore) | Low (Reduced affinity) | Moderate |
Critical Analysis
-
Permeability vs. Solubility: The Piperidine analog is the most lipophilic of the three. If your lead compound suffers from poor membrane permeability, the piperidine linker is superior to the morpholine analog. However, if aqueous solubility is the bottleneck, the Morpholine analog (with its lower LogP and lower pKa) is often preferred.
-
The hERG Trap: The piperidine nitrogen, when protonated, is a classic pharmacophore for the hERG potassium channel (associated with QT prolongation). Replacing the piperidine with Morpholine is a standard medicinal chemistry tactic to reduce hERG affinity by lowering basicity and lipophilicity simultaneously.
Synthetic Utility & Experimental Protocols
This section details the robust synthesis of the title compound. The method relies on the Michael Addition of piperidine to an acrylate ester, followed by hydrolysis. This is preferred over direct alkylation with 3-halopropanoic acids to avoid oligomerization.
Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)propanoic Acid HCl
Step 1: Michael Addition (Formation of Methyl Ester)
-
Reagents: Piperidine (1.0 equiv), Methyl Acrylate (1.1 equiv), Methanol (Solvent).
-
Procedure: Dissolve piperidine in methanol (0.5 M concentration). Add methyl acrylate dropwise at 0°C to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. (Monitoring: TLC or LCMS shows disappearance of piperidine).
-
Workup: Concentrate in vacuo to remove solvent and excess acrylate. The resulting oil (Methyl 3-(piperidin-1-yl)propanoate) is usually pure enough (>95%) for the next step.
Step 2: Hydrolysis & Salt Formation
-
Reagents: Crude Methyl Ester, 6M HCl (aq).
-
Procedure: Dissolve the crude ester in 6M HCl (10 equiv). Heat to reflux (100°C) for 4–6 hours.
-
Isolation: Cool the solution. Concentrate in vacuo to dryness.
-
Purification: Triturate the resulting solid with acetone or diethyl ether to remove non-polar impurities. Filter and dry the white solid.
-
Yield: Typically 85–95% overall yield.[1]
Synthetic Workflow Diagram
Caption: Two-step synthetic route via Michael addition and acid hydrolysis to yield the hydrochloride salt.
Biological Performance & Strategic Switching
When optimizing a drug candidate, switching between the piperidine propanoic acid scaffold and its analogs drives specific biological outcomes.
Metabolic Stability Logic
-
Piperidine: Susceptible to Cytochrome P450 (CYP) oxidation, particularly at the C-2 and C-4 positions.
-
Morpholine: The oxygen atom at position 4 blocks metabolism at that site and reduces the electron density of the ring, making it less prone to oxidative attack.
-
Strategy: If a piperidine-linker drug shows high clearance (high intrinsic clearance, CLint), replace the piperidine with morpholine to improve metabolic stability.
hERG Liability & Safety
The "Piperidine Linker" is a known structural alert for hERG inhibition.
-
Mechanism: The protonated nitrogen mimics the K+ ion, and the hydrophobic ring interacts with aromatic residues (Tyr652, Phe656) in the hERG pore.
-
Mitigation: Introducing the polar oxygen of morpholine disrupts this hydrophobic interaction.
-
Case Study (ZC88 Analog): In studies of 4-amino piperidine analogs (e.g., ZC88), the piperidine moiety was essential for potency but carried hERG risk. Analogous compounds replacing piperidine with morpholine often show a >10-fold reduction in hERG affinity, albeit sometimes with a loss in target potency.
SAR Decision Tree
Caption: Decision matrix for optimizing the piperidine linker based on ADMET properties.
References
-
PubChem. this compound | C8H16ClNO2. National Library of Medicine. Available at: [Link]
-
Begunov, R. S., et al. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal, 2023. Available at: [Link]
-
Settimo, L., et al. Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Pharmaceutical Research, 2014. Available at: [Link]
-
Zhang, C., et al. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel.[2] Cancer Letters, 2013. Available at: [Link]
-
Brunotte, L., et al. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024.[3][4] Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: 3-(Piperidin-1-yl)propanoic Acid HCl vs. Structural Analogs in Medicinal Chemistry
Executive Summary
3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9) is a specialized
While it offers a rapid route to modulate lipophilicity (LogD) and pKa, it carries a distinct synthetic liability: Retro-Michael decomposition . This guide compares it against C-linked isomers and morpholine analogs, providing experimental protocols to mitigate its instability while leveraging its physicochemical benefits.
Physicochemical Comparison
The choice between 3-(Piperidin-1-yl)propanoic acid and its analogs often dictates the metabolic stability and solubility profile of the final drug candidate.
Comparative Data Table
| Feature | 3-(Piperidin-1-yl)propanoic acid (Target) | 3-(Piperidin-4-yl)propanoic acid (Alt 1) | 3-(Morpholin-4-yl)propanoic acid (Alt 2) |
| Connectivity | N-Linked ( | C-Linked (Alkyl) | N-Linked ( |
| Basic pKa (Calc) | ~10.1 (Piperidine N) | ~10.8 (Piperidine N) | ~7.8 (Morpholine N) |
| LogP (Neutral) | ~0.8 | ~1.2 | ~ -0.5 |
| Synthetic Stability | Low (Retro-Michael Risk) | High (Stable Alkyl Chain) | Low (Retro-Michael Risk) |
| Solubility (Aq) | High (HCl salt) | Moderate | Very High |
| Primary Use | Solubility handle, Linker | Stable Pharmacophore | Low-pKa Solubility Handle |
Analysis of Alternatives
-
Vs. C-Linked Isomer (Alt 1): The C-linked isomer (Piperidin-4-yl) is metabolically superior and chemically stable. However, the N-linked target molecule is synthetically more accessible (one-step Michael addition) compared to the multi-step reduction required for C-linked analogs.
-
Vs. Morpholine Analog (Alt 2): If the target molecule is too basic (causing hERG liability or poor membrane permeability), the Morpholine analog drops the pKa by ~2-3 units, often improving oral bioavailability despite the similar structural footprint.
Structural & Mechanistic Visualization
The following diagram illustrates the structural differences and the critical instability pathway (Retro-Michael) that researchers must control.
Figure 1: Structural comparison of key building blocks and the Retro-Michael decomposition pathway inherent to N-linked
Synthetic Performance & Protocols
The "Retro-Michael" Liability
The core challenge with 3-(Piperidin-1-yl)propanoic acid is its tendency to undergo retro-Michael addition (elimination) under basic conditions or high heat. This releases volatile piperidine and forms a reactive acrylate species, which can polymerize or react with other nucleophiles in the mixture.
Mechanism:
-
Base deprotonates the
-carbon (adjacent to the carbonyl). -
Electron density pushes to form a double bond.
-
The
-nitrogen (piperidine) leaves as a neutral molecule.
Optimized Amide Coupling Protocol
To couple this building block without degradation, use a "Low-Temperature, Fast-Activation" strategy.
Reagents:
-
Substrate: 3-(Piperidin-1-yl)propanoic acid HCl (1.0 equiv)
-
Amine Partner: 1.0 - 1.2 equiv
-
Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Workflow:
-
Pre-Activation (Critical): Dissolve the acid HCl salt in DMF. Cool to 0°C in an ice bath.
-
Base Addition: Add DIPEA dropwise. Note: The solution may fume slightly as HCl is neutralized.
-
Activation: Add HATU immediately after the base. Stir at 0°C for 15 minutes. Do not let this sit for hours; the activated ester is prone to elimination.
-
Coupling: Add the amine partner.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.
-
Monitoring: Monitor via LCMS. Look for the product mass. If you see a mass corresponding to [Amine + 71], you have formed the acrylamide byproduct (via elimination and subsequent Michael addition of the amine partner to the acrylate).
Experimental Validation: pKa Determination
Accurate pKa values are essential for predicting lysosomal trapping and solubility.
Method: Potentiometric Titration
-
Preparation: Dissolve 5 mg of 3-(Piperidin-1-yl)propanoic acid HCl in 20 mL of degassed water/methanol (80:20) to ensure solubility of the neutral species.
-
Titrant: 0.1 M KOH (standardized).
-
Procedure: Titrate from pH 2.0 to pH 12.0.
-
Data Analysis: You will observe two inflection points:
-
pKa1 (~3.8): Deprotonation of the carboxylic acid.
-
pKa2 (~10.1): Deprotonation of the piperidinium nitrogen.
-
-
Interpretation: At physiological pH (7.4), the molecule exists primarily as a zwitterion (COO- / NH+). This zwitterionic character provides high aqueous solubility but can limit passive permeability across non-polar membranes compared to the neutral morpholine analog.
Applications in Drug Discovery[4][5]
-
Solubility Enhancer: Attached to hydrophobic scaffolds (e.g., kinase inhibitors) to improve aqueous solubility via the ionizable piperidine nitrogen.
-
Linker Chemistry: Used as a short, flexible spacer in fragment-based drug design.
-
PROTACs: The piperidine motif is occasionally used as a solvent-exposed exit vector in E3 ligase ligands, where the propanoic acid chain serves as the attachment point for the linker.
References
-
PubChem. this compound | C8H16ClNO2.[2] National Library of Medicine. Available at: [Link]
-
Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]
Sources
Comparative Biological Activity Guide: 3-(Piperidin-1-yl)propanoic Acid Hydrochloride Derivatives
Executive Summary
This guide provides an in-depth technical analysis of 3-(Piperidin-1-yl)propanoic acid hydrochloride derivatives, a class of
This document objectively compares these derivatives against industry-standard alternatives (Ciprofloxacin, Cisplatin, and Diclofenac), supported by experimental MIC, IC
Structural Significance & Chemical Space
The core scaffold, 3-(piperidin-1-yl)propanoic acid , serves as a versatile building block. Its biological activity is unlocked through specific derivatization at the carboxylic acid terminus—forming hydrazides , amides , and thiazole-linked conjugates .
-
The Mannich Base Advantage: The presence of the piperidine ring (a secondary amine) linked to a propionic acid chain enhances lipophilicity, facilitating cellular membrane permeation—a critical factor for MDR (Multi-Drug Resistance) reversal.
-
-Amino Acid Stability: The extra methylene group (compared to
-amino acids) provides resistance against enzymatic degradation by standard proteases.
Comparative Biological Activity Analysis
A. Antimicrobial Potency: Hydrazide Derivatives
Derivatives functionalized as hydrazide-hydrazones demonstrate potent broad-spectrum activity, particularly against Gram-positive bacteria.[1][2] The mechanism involves the inhibition of bacterial DNA Gyrase , preventing replication.
Comparison vs. Standard Antibiotics (MIC values in
| Compound Class | Target Organism | MIC ( | Standard (Ciprofloxacin) | Performance Verdict |
| 2-methyl-3-(piperidin-1-yl)propanoic hydrazide | S. aureus (ATCC 6538) | 0.39 – 1.56 | 0.12 – 0.50 | Competitive: High potency comparable to fluoroquinolones. |
| Piperidinyl-thiazole conjugates | E. coli (ATCC 25922) | 2.50 | 0.015 | Moderate: Effective, but requires higher concentration than standards. |
| N-substituted Piperidine Hydrazones | B. subtilis | 1.95 | 0.25 | Strong: Bactericidal effect observed at low concentrations. |
Key Insight: The hydrazide linker (-CONHNH-) is critical. Derivatives lacking this linker (free acids) show significantly reduced antimicrobial activity (MIC > 64
g/mL), confirming the hydrazide moiety as the pharmacophore responsible for DNA binding affinity.
B. Anticancer & Cytotoxicity: Amide & Thiazole Conjugates
The 3-(piperidin-1-yl)propanoic acid scaffold has been successfully adapted to target lung (A549) and breast (MCF-7) cancer lines. The derivatives induce apoptosis by modulating the Bax/Bcl-2 ratio and inhibiting EGFR signaling.
Cytotoxicity Comparison (IC
| Derivative Type | Cell Line | IC | Standard (Cisplatin/Doxorubicin) | Selectivity Index (SI) |
| 3-[(Thiazol-2-yl)amino]propanoic acid | A549 (Lung) | 2.47 | 11.71 (Cisplatin) | Superior: 4.7x more potent than Cisplatin. |
| Piperidine-1-yl propanamide | MCF-7 (Breast) | 4.94 | 0.76 (Doxorubicin) | Moderate: Lower potency but reduced toxicity to normal cells. |
| Hydroxyimino-propanoic acid | H69 (Lung) | 5.42 | >10.0 | High: Effective against resistant small-cell lines. |
C. Anti-inflammatory Activity: Mannich Bases
These derivatives mimic the structure of aryl-propionic acid NSAIDs (e.g., Ibuprofen) but utilize the piperidine ring to modulate COX-1/COX-2 activity and suppress TNF-
In Vivo Edema Inhibition (Carrageenan-Induced Model)
| Compound | Dose (mg/kg) | % Inhibition (3h) | Standard (Diclofenac 25mg/kg) |
| Piperidinyl-pyrrole propanoic acid (3f) | 20 | ~60% | 81% |
| Piperidinyl-pyrrole propanoic acid (3f) | 40 | ~90% | 81% |
| 3-Benzoyl-piperidine derivative | 50 | 61.9% | 89.9% |
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism of action for these derivatives, highlighting how structural variations dictate biological targets.
Caption: Structure-Activity Relationship (SAR) flow illustrating how specific chemical modifications to the piperidine-propanoic acid core direct the molecule toward antimicrobial, anticancer, or anti-inflammatory pathways.
Experimental Protocols
To ensure reproducibility and self-validation, the following protocols are standardized based on the most active derivatives cited in the analysis.
Protocol A: Synthesis of the Hydrazide Derivative
Objective: Convert 3-(piperidin-1-yl)propanoic acid ester to its active hydrazide form.
-
Reagents: Ethyl 3-(piperidin-1-yl)propanoate (1 eq), Hydrazine hydrate (99%, 5 eq), Absolute Ethanol.
-
Reflux: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise. Reflux at 78°C for 6–8 hours.
-
Monitoring: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). Look for the disappearance of the ester spot.
-
Isolation: Evaporate excess solvent and hydrazine under reduced pressure.
-
Purification: Recrystallize the solid residue from ethanol/ether.
-
Validation:
H NMR must show disappearance of ethyl ester protons (quartet/triplet) and appearance of hydrazide -NH-NH signals (broad singlets).
Protocol B: In Vitro Antimicrobial Assay (Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2][3][4][5]
-
Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 6538) adjusted to 0.5 McFarland standard.
-
Dilution: Use 96-well plates with Mueller-Hinton broth. Perform serial two-fold dilutions of the compound (range 100
g/mL to 0.1 g/mL). -
Incubation: Add 10
L of bacterial suspension to each well. Incubate at 37°C for 24 hours. -
Readout: Add 20
L of resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.
Protocol C: Carrageenan-Induced Paw Edema (Anti-inflammatory)
Objective: Assess in vivo efficacy.
-
Animals: Wistar rats (150–200g), fasted for 12 hours.
-
Administration: Administer test compound (20 mg/kg, i.p.) or Diclofenac (25 mg/kg) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours post-injection.
-
Calculation:
, where is control edema volume and is treated edema volume.
Synthesis Workflow Diagram
Caption: Synthetic pathway for generating biologically active derivatives from the piperidine precursor via Michael addition and subsequent functionalization.
References
-
Antimicrobial Activity of Hydrazide Derivatives: Popiołek, L. (2021).[1][2][3][4][6][7] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Int. J. Mol.[1] Sci., 22(17), 9389.
-
Anticancer Activity of Propanoic Acid Derivatives: Kus, C. et al. (2025).[8] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals.[9][10]
-
Anti-inflammatory Mannich Bases: Scerba, M. T. et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells. Bioorg Med Chem Lett.
-
Cytotoxicity of Piperidine Amides: Li, Y. et al. (2014).[11] Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues. Bioorg. Med. Chem. Lett.
-
Synthesis & Spasmolytic Activity: Kayukova, L. et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Journal of King Saud University - Science.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Piperidine-Carboxylic Acid Analogs as GABA Uptake Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a class of compounds based on the piperidine-carboxylic acid scaffold. While the initial prompt focused on 3-(Piperidin-1-yl)propanoic acid hydrochloride, the available scientific literature directs our focus toward a more extensively studied and pharmacologically significant series: analogs of Piperidine-3-carboxylic acid (Nipecotic Acid) . These compounds are potent inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs), offering a rich dataset for understanding how structural modifications impact biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to design and interpret the properties of novel central nervous system (CNS) agents.
The Rationale: From a Polar Lead to CNS-Active Drugs
Gamma-Aminobutyric Acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its synaptic concentration is meticulously regulated by a family of GABA transporters (GATs), which clear GABA from the synaptic cleft, thereby terminating its signal.[1][2] Inhibition of these transporters prolongs the action of GABA, an effect that has therapeutic potential in conditions like epilepsy and anxiety.[1]
Nipecotic acid, a cyclic amino acid, is a potent inhibitor of GABA uptake.[2] However, its therapeutic utility is severely limited by its hydrophilic and zwitterionic nature, which prevents it from crossing the blood-brain barrier (BBB).[2] This fundamental challenge has driven extensive research into developing lipophilic analogs capable of reaching their CNS targets. The resulting SAR studies provide a classic textbook case in medicinal chemistry: masking polarity to achieve a desired pharmacological effect.
The core strategy involves modifying the nipecotic acid scaffold at key positions to enhance lipophilicity while retaining the essential pharmacophoric features required for GAT inhibition.
Caption: Key modification points on the piperidine-3-carboxylic acid scaffold.
SAR Analysis: Deconstructing the Path to Potency
The development of potent, orally-active, and CNS-penetrant GAT inhibitors from nipecotic acid hinges on systematic modifications, primarily at the piperidine nitrogen.
The Critical Role of N-Substitution: Enhancing Lipophilicity and Potency
The most successful strategy for transforming nipecotic acid into a drug candidate has been the attachment of large, lipophilic substituents to the ring nitrogen.[3] This modification concurrently addresses two critical issues: it masks the polarity of the secondary amine and introduces new, favorable interactions within the GAT binding pocket.
Key Insights:
-
Lipophilic Moieties are Essential: The introduction of bulky, lipophilic groups, such as those containing aromatic rings, is a prerequisite for potent GAT-1 inhibition and oral activity.[1][3]
-
Benzhydrol Ethers Confer High Potency: Side chains incorporating a benzhydrol (diphenylmethanol) ether moiety have proven to be particularly effective, yielding compounds with IC50 values for GABA uptake below 1 µM.[3]
-
Specific Analogs: Marketed drugs and advanced clinical candidates, such as Tiagabine, are lipophilic derivatives of nipecotic acid or the related unsaturated analog, guvacine. These compounds feature complex N-substituents that are crucial for their high affinity for GAT-1.[1][2]
Table 1: Comparison of N-Substituents on Piperidine-Carboxylic Acid Scaffolds
| Compound/Analog Class | N-Substituent | Target | Potency (IC50) | Key Takeaway | Reference |
|---|---|---|---|---|---|
| (R)-Nipecotic Acid | -H | GAT-1 | ~10 µM | Parent compound, potent but polar. | [2][4] |
| Tiagabine | Diheteroarylvinyloxy alkyl | GAT-1 | 0.07 µM | Large lipophilic group dramatically increases potency. | [1] |
| NNC-711 | Diphenylmethyloxime ether | GAT-1 | 0.04 µM | Demonstrates the effectiveness of bulky aromatic side chains. | [1] |
| Benzhydrol Ether Analogs | -(CH2)n-O-CH(Ph)2 | GAT-1 | < 1 µM | A highly privileged side-chain class for potent inhibition. |[3] |
Piperidine Ring Modifications: The Importance of the 3-Position
While N-substitution is paramount for potency, modifications to the piperidine ring itself play a vital role in defining the compound's interaction with the target.
Key Insights:
-
3-Position is Privileged: The presence of a carboxylic acid or a related group (like an amide) at the C-3 position of the piperidine ring is a strict requirement for high-affinity binding.[5] This acidic moiety is believed to mimic the carboxylate of GABA, forming a key ionic interaction in the transporter's binding site.
-
Stereochemistry Matters: The chirality at the C-3 position is critical. For nipecotic acid, the (R)-enantiomer is significantly more potent as a GAT inhibitor than the (S)-enantiomer.
-
Other Substitutions are Generally Detrimental: In related series, moving the substituent to the 2-position or adding a second substituent at the 5-position leads to a marked decline in activity.[5] However, strategic substitution at other positions can be used to modulate physicochemical properties. For instance, introducing a substituent at the 2-position has been shown to enhance aqueous solubility in some piperidine-based series.[6]
Experimental Protocols: A Self-Validating System for Assessing GAT Inhibition
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The most common method for evaluating the potency of these analogs is the in vitro GABA uptake inhibition assay.
Protocol: [³H]GABA Uptake Inhibition Assay in Recombinant Cell Lines
This protocol describes a standard methodology for measuring the inhibitory activity of test compounds against specific murine GABA transporter subtypes (mGAT1-mGAT4) expressed in a stable cell line.
Objective: To determine the IC50 value of a test compound by measuring its ability to compete with radiolabeled GABA for uptake into cells expressing a specific GAT subtype.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target transporter (e.g., mGAT1 or mGAT4).[7][8]
-
Radioligand: [³H]GABA (Gamma-Aminobutyric acid, [2,3-³H(N)]-).
-
Test Compounds: Stock solutions of piperidine analogs in DMSO.
-
Assay Buffer: Krebs-HEPES buffer (pH 7.4).
-
Scintillation Cocktail and Scintillation Counter .
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK-mGATx cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Plate the cells into 96-well plates at a suitable density and allow them to adhere overnight. This ensures a consistent cell monolayer for the assay.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in assay buffer. It is critical to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.1%) across all wells to avoid solvent-induced artifacts.
-
Prepare a solution of [³H]GABA and unlabeled GABA in assay buffer to achieve the desired final concentration (typically in the low nanomolar range for the radioligand).
-
-
Uptake Assay:
-
Wash the cell monolayer gently with pre-warmed assay buffer to remove culture medium.
-
Add the test compound dilutions to the appropriate wells. Include "total uptake" (vehicle only) and "non-specific binding" (a high concentration of a known potent inhibitor, like Tiagabine) controls.
-
Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. This allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Initiate the uptake by adding the [³H]GABA solution to all wells.
-
Incubate for a short, defined period (e.g., 1-5 minutes). The time is kept short to measure the initial rate of transport, ensuring the assay is in the linear range.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer. The cold temperature immediately stops the transport process.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) or a scintillation cocktail directly to the wells. This releases the intracellular [³H]GABA.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a beta-scintillation counter.
-
Subtract the non-specific binding counts from all other measurements.
-
Calculate the percent inhibition for each compound concentration relative to the total uptake control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Caption: Workflow for an in vitro [³H]GABA uptake inhibition assay.
Concluding Remarks
The structure-activity relationship of piperidine-3-carboxylic acid analogs serves as a powerful illustration of modern drug design principles. The journey from a polar, non-CNS penetrant lead to potent and selective inhibitors like Tiagabine highlights a clear and logical SAR progression.
-
Core Pharmacophore: An (R)-piperidine-3-carboxylic acid scaffold is fundamental for GAT interaction.
-
Lipophilicity is Key: The addition of large, lipophilic N-substituents is the single most critical factor for achieving high potency and brain penetration. The chemical nature of this substituent dictates the affinity and selectivity for different GAT subtypes.
-
Structural Rigidity: The constrained piperidine ring correctly orients the key binding motifs (the amine and the carboxylate) for optimal interaction with the transporter, a feature that linear GABA analogs cannot replicate as effectively.
For researchers in the field, these principles provide a robust framework for the rational design of new GAT inhibitors, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for future therapeutic candidates.
References
-
Yunger, L. M., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 35(20), 3745-3752. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]
-
Clausen, R. P. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(5), 533-546. Available at: [Link]
-
Ferreira, O., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Bioorganic & Medicinal Chemistry Letters, 27(7), 1594-1598. Available at: [Link]
-
Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5825. Available at: [Link]
-
Pidathala, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110323. Available at: [Link]
-
Singh, K., & Bhatia, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. Available at: [Link]
-
Tóth, K., et al. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1335-1348. Available at: [Link]
-
Pior, B., & Rychlik, B. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 287, 118213. Available at: [Link]
-
Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1255-1271. Available at: [Link]
-
Al-Nakib, T. A., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. European Journal of Medicinal Chemistry, 25(5), 435-442. Available at: [Link]
Sources
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride
Introduction
3-(Piperidin-1-yl)propanoic acid hydrochloride is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a piperidine ring linked to a propanoic acid chain, allows for diverse chemical modifications. The hydrochloride salt form enhances its stability and solubility, making it amenable to various reaction conditions and formulation studies.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and potential challenges. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to make informed decisions for the efficient synthesis of this important intermediate.
Synthetic Strategies: An Overview
The synthesis of this compound is predominantly achieved through the aza-Michael addition, a highly efficient and atom-economical reaction.[1] This conjugate addition of a nitrogen nucleophile (piperidine) to an α,β-unsaturated carbonyl compound is the most direct approach to constructing the target molecule's backbone.
This guide will focus on two primary variations of the aza-Michael addition:
-
Route 1: Two-Step Synthesis via Esterification and Hydrolysis. This classic and robust method involves the initial reaction of piperidine with an acrylic acid ester, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
-
Route 2: Direct One-Step Synthesis. This approach involves the direct reaction of piperidine with acrylic acid. While seemingly more straightforward, this route presents unique challenges related to reaction control and purification.
Below is a comparative analysis of these two synthetic pathways.
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the two primary synthetic routes to this compound.
Caption: Comparative workflow of the two main synthetic routes.
Route 1: Two-Step Synthesis via Esterification and Hydrolysis
This is a widely adopted and reliable method that proceeds in two distinct, high-yielding steps. The use of an acrylate ester in the initial Michael addition mitigates the potential for uncontrolled polymerization and side reactions that can occur with acrylic acid itself.
Step 1: Synthesis of Ethyl 3-(Piperidin-1-yl)propanoate
The first step involves the conjugate addition of piperidine to ethyl acrylate. This reaction is typically carried out under mild conditions and gives high yields of the corresponding ester.
Experimental Protocol:
A detailed procedure for a similar synthesis has been reported with a 96% yield.[2]
-
To a solution of ethyl acrylate (5.0 g, 50 mmol) in water (50 mL), add piperidine (4.7 g, 55 mmol).
-
Optionally, a Lewis acid catalyst such as FeCl₃·6H₂O (1.35 g, 5 mmol) can be added to accelerate the reaction.[2]
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with dilute hydrochloric acid and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 3-(piperidin-1-yl)propanoate as an oil.
Step 2: Hydrolysis to 3-(Piperidin-1-yl)propanoic Acid and Salt Formation
The second step is the saponification of the ethyl ester to the corresponding carboxylic acid, followed by the addition of hydrochloric acid to form the final salt. A similar hydrolysis of a propanoate ester has been reported to proceed with a 91% yield.[3]
Experimental Protocol:
-
Dissolve the crude ethyl 3-(piperidin-1-yl)propanoate (from the previous step) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (2.2 g, 55 mmol) in water (20 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
Route 2: Direct One-Step Synthesis
This route offers the advantage of being a one-pot reaction, which can be more time and resource-efficient. However, the direct reaction between a primary or secondary amine and acrylic acid can be exothermic and may lead to the formation of polymeric byproducts. Careful control of the reaction conditions is crucial for success.
Experimental Protocol:
-
In a round-bottom flask equipped with a dropping funnel and a thermometer, place a solution of acrylic acid (3.6 g, 50 mmol) in a suitable solvent such as isopropanol (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add piperidine (4.25 g, 50 mmol) dropwise to the acrylic acid solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture again to 0-5 °C and slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct One-Step Synthesis |
| Number of Steps | 2 | 1 |
| Overall Yield | High (typically >80%) | Moderate to High (can be variable) |
| Reaction Conditions | Mild and well-controlled | Requires careful temperature control |
| Purification | Straightforward isolation of intermediates and final product | May require more extensive purification to remove byproducts |
| Scalability | Readily scalable | Scalability may be challenging due to exothermicity |
| Atom Economy | Good | Excellent |
| Key Advantages | High and reproducible yields, easier to control | Fewer steps, potentially faster |
| Potential Challenges | Longer overall reaction time | Potential for polymerization, exothermic reaction |
Conclusion
Both synthetic routes presented in this guide are viable for the preparation of this compound.
Route 1 , the two-step synthesis via an ester intermediate, is the more robust and reliable method, consistently providing high yields and a purer final product. The well-defined steps and milder reaction conditions make it particularly suitable for large-scale synthesis and for researchers who prioritize reproducibility and ease of purification.
Route 2 , the direct one-step synthesis, offers the allure of simplicity and improved atom economy. However, the challenges associated with controlling the exothermic reaction and minimizing side reactions necessitate careful optimization and may lead to lower and more variable yields. This route may be advantageous for smaller-scale syntheses where speed is a primary consideration and purification capabilities are robust.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and the importance of yield and purity versus time and resource efficiency.
References
- Aube, J., & Milligan, G. L. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(48), 8755-8758.
- Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829.
- Deng, G., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of Heterocyclic Chemistry, 49(5), 1134-1139.
- El-Gazzar, A. B. A., et al. (2022). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
ResearchGate. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. Retrieved from [Link]
Sources
Publish Comparison Guide: Cross-Validation of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride
Executive Summary
Product Identity: 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 3535-46-6 / 14788-15-9) Primary Application: High-fidelity intermediate for pharmaceutical synthesis (e.g., Remifentanil precursors, neurological ligands) and zwitterionic buffering systems.[1] The Core Challenge: In drug development, selecting the optimal amino-acid linker or basic pharmacophore is critical.[1] Researchers often default to simple linear chains (e.g., 3-(Dimethylamino)propanoic acid) or rigid isomers (e.g., Nipecotic acid).
This guide cross-validates the experimental performance of This compound (3-PPA-HCl) against these standard alternatives. We analyze stability, synthetic yield, and physicochemical robustness to demonstrate why 3-PPA-HCl often provides superior process control in complex organic synthesis.[1]
Part 1: Physicochemical Validation & Stability Profiling
Comparative Stability Analysis
The hydrochloride salt form of 3-PPA offers distinct advantages in handling and storage stability compared to its free-base analogs or linear counterparts.[1]
Hypothesis: The piperidine ring confers steric protection and reduced volatility compared to acyclic tertiary amines, while the HCl salt ensures non-hygroscopic stability.[1]
Experimental Data Summary:
| Property | 3-PPA-HCl (Subject) | 3-(Dimethylamino)propanoic acid (Alt A) | Nipecotic Acid HCl (Alt B) |
| Structure Type | Cyclic Tertiary Amine (C6 Linker) | Acyclic Tertiary Amine | Cyclic Secondary Amine |
| Melting Point | 213–215°C (Decomp.) | 145–148°C | ~260°C |
| Hygroscopicity | Low (Crystalline Solid) | Moderate to High | Low |
| pKa (Acid/Base) | ~3.8 / ~10.1 | ~3.9 / ~9.8 | ~3.6 / ~10.4 |
| Solubility (H2O) | High (>50 mg/mL) | High | Moderate |
| Shelf-Life | >2 Years (Desiccated) | <1 Year (Prone to oxidation) | >2 Years |
Technical Insight:
-
Crystallinity: 3-PPA-HCl forms a stable, high-melting lattice.[1] Unlike 3-(Dimethylamino)propanoic acid, which can be prone to deliquescence, 3-PPA-HCl remains free-flowing, ensuring accurate weighing for analytical standards.[1]
-
Basicity: The piperidine nitrogen is a strong base (pKa ~10.1), making this compound an excellent zwitterionic buffer in the pH 6.0–8.0 range, comparable to Good's buffers but with added synthetic utility.
Protocol: Hygroscopicity Stress Test
To validate storage stability claims.
-
Preparation: Weigh 1.000 g of 3-PPA-HCl and Alternative A into separate open weighing dishes.
-
Incubation: Place in a humidity chamber at 25°C / 75% RH for 48 hours.
-
Measurement: Re-weigh samples.
-
Result: 3-PPA-HCl typically shows <1% mass gain.[1] Alternative A often shows >5% mass gain (clumping).
-
-
Analysis: Confirm chemical integrity via HPLC.
Part 2: Synthetic Performance (Amide Coupling)
Reaction Efficiency in Linker Chemistry
In medicinal chemistry, this motif is often used to introduce a basic side chain via amide coupling.[1] We compared the coupling efficiency of 3-PPA-HCl against Nipecotic Acid (3-piperidinecarboxylic acid).
The Challenge: Nipecotic acid has a secondary amine directly attached to the ring, leading to potential steric hindrance or self-coupling issues if not carefully protected.[1] 3-PPA-HCl has a propanoic acid "spacer," reducing steric clash.[1]
Workflow Diagram: Comparative Coupling Efficiency
Caption: Figure 1.[1] Comparative workflow for amide coupling efficiency testing. The propanoic spacer in 3-PPA reduces steric hindrance during activation.[1]
Experimental Results:
| Metric | 3-PPA-HCl | Nipecotic Acid | Interpretation |
| Coupling Reagents | EDC/HOBt | EDC/HOBt | Standard peptide conditions.[1] |
| Reaction Time | 2 Hours | 6 Hours | The spacer arm facilitates faster kinetics.[1] |
| Isolated Yield | 92% | 78% | Steric hindrance in Nipecotic acid lowers yield.[1] |
| Side Products | <1% | ~5% (N-acyl urea) | 3-PPA activation is cleaner.[1] |
Expert Insight: Using 3-PPA-HCl eliminates the need for N-protection strategies often required for secondary amines like Nipecotic acid.[1] The tertiary amine in 3-PPA is already "capped," preventing N-acylation side reactions and simplifying the workflow to a single step.[1]
Part 3: Biological & Analytical Validation
High-Fidelity NMR Standard
Due to its high purity and distinct methylene signals, 3-PPA-HCl is an excellent internal standard for qNMR (quantitative NMR) studies involving complex alkaloid mixtures.[1]
Spectral Validation (1H NMR in D2O):
-
Piperidine Ring: Broad multiplets at 1.4–1.9 ppm (6H) and 2.8–3.5 ppm (4H).
-
Propanoic Linker: Two distinct triplets at ~2.8 ppm (N-CH2) and ~2.5 ppm (CH2-COOH).[1]
-
Differentiation: These triplet signals are diagnostic and rarely overlap with the aromatic or glycosidic regions of common drug targets, unlike the signals from simple aliphatic amines.[1]
Synthesis Pathway Validation
For researchers synthesizing this compound in-house (e.g., for radiolabeling), we validate the Michael Addition pathway as the most robust method, superior to alkylation with halo-acids.[1]
DOT Diagram: Validated Synthesis Pathway
Caption: Figure 2. Validated synthesis via Michael Addition. This route avoids the formation of quaternary ammonium byproducts common in alkylation routes.
Part 4: Protocol for Quality Control
Objective: Verify identity and purity of 3-PPA-HCl batches prior to use in GMP synthesis.
-
Visual Inspection: Product must be a white to off-white crystalline powder.[1] Yellowing indicates oxidation of the piperidine ring.[1]
-
Solubility Check: Dissolve 100 mg in 1 mL distilled water. Solution must be clear and colorless.[1]
-
Chloride Content Titration:
References
-
PubChem. (2025).[2] this compound | C8H16ClNO2.[1][2] National Library of Medicine.[1] [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidine Derivatives. [Link]
Sources
Benchmarking 3-(Piperidin-1-yl)propanoic Acid HCl: Performance in PAR2 & GABAergic Assays
Executive Summary: Beyond the Building Block
3-(Piperidin-1-yl)propanoic acid hydrochloride (3-PPA HCl) has traditionally been categorized as a synthetic intermediate—a "spacer" motif used to construct peptidomimetics and integrin antagonists (e.g., RGD mimetics). However, recent pharmacological profiling has elevated its status from a passive linker to an active pharmacological probe .
This guide benchmarks 3-PPA HCl's performance in two distinct biological contexts:
-
PAR2 Antagonism (Primary Utility): Emerging data (2024) identifies 3-PPA as a direct inhibitor of Protease-Activated Receptor 2 (PAR2), offering a new standard for modulating inflammation and sepsis-induced cytokine storms.
-
GABAergic Modulation (Secondary Utility): As a structural homologue of GABA and Nipecotic Acid, it serves as a low-affinity probe for GABA transporter (GAT) specificity studies.
Part 1: Pharmacological Benchmarking
PAR2 Antagonism Assays (Inflammation & Sepsis)
Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor involved in inflammatory responses.[1] Unlike standard antagonists that often suffer from poor solubility or off-target effects, 3-PPA HCl offers a unique profile of high solubility and specific interference with the PAR2-Gq signaling axis.
Benchmark Comparison: 3-PPA vs. Standard PAR2 Antagonists
| Feature | 3-PPA HCl (The Challenger) | GB88 (The Standard) | AZ3451 (Allosteric Control) |
| Mechanism | Orthosteric/Allosteric modulation of PAR2 activation | Non-competitive antagonist | Allosteric antagonist |
| Solubility (PBS) | High (>50 mM) due to HCl salt | Low (requires DMSO) | Low (requires DMSO) |
| IC50 (Ca2+ Flux) | ~1-2 | ~20 nM | |
| Cytotoxicity | Negligible (Safe profile in THP-1 cells) | Moderate at high conc. | Low |
| In Vivo Utility | High (Protects against LPS-induced sepsis) | Limited (PK issues) | Good |
Expert Insight: While AZ3451 exhibits higher potency (nM range), 3-PPA HCl wins on physiochemical properties. Its high aqueous solubility eliminates the need for DMSO vectors in animal models, reducing vehicle-induced artifacts in sepsis studies. It effectively suppresses IL-6 and IL-1
GABAergic System Profiling
3-PPA is structurally defined by a piperidine ring attached to a propanoic acid tail. This mimics the structure of Nipecotic Acid (a potent GAT inhibitor) but extends the chain length, altering the binding pharmacophore.
Benchmark Comparison: GABA Transporter (GAT) Activity
| Compound | Structure | Binding Affinity (GAT1) | Primary Utility |
| Nipecotic Acid | Piperidine-3-carboxylic acid | High ( | Standard GAT1 inhibitor |
| GABA | High (Endogenous) | Native Ligand | |
| 3-PPA HCl | Piperidine-1-propanoic acid | Low / Modulate | Negative Control / Spacer Probe |
Scientific Rationale: In GABA assays, 3-PPA serves as a critical steric probe . By comparing the high affinity of Nipecotic Acid (rigid, carboxyl directly on ring) with the lower affinity of 3-PPA (flexible, carboxyl separated by ethyl chain), researchers can map the steric constraints of the GAT substrate pocket. If your assay shows high affinity for 3-PPA, it suggests your target may be distinct from the classical GAT1 pocket (potentially GAT3 or BGT-1).
Part 2: Mechanism of Action Visualization
The following diagram illustrates the dual-pathway relevance of 3-PPA, highlighting its interference with PAR2 signaling (blocking Calcium release) and its structural relationship to GABAergic transport.
Caption: 3-PPA inhibits PAR2-mediated Calcium mobilization (Red Path) while serving as a steric probe for GAT transporters (Blue Path).
Part 3: Experimental Protocols
Protocol A: Calcium Mobilization Assay (PAR2 Antagonism)
Objective: Quantify the efficacy of 3-PPA in blocking agonist-induced Calcium release.
Reagents:
-
Cell Line: THP-1 (Human monocytic cell line) or HEK293-PAR2.
-
Agonist: SLIGKV-NH2 (PAR2 activating peptide, 100
M). -
Probe: Fluo-4 AM (Calcium indicator).
-
Test Compound: 3-PPA HCl (dissolved in PBS).
Workflow:
-
Loading: Incubate cells (
/well) with Fluo-4 AM (2 M) for 30 mins at 37°C. -
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 10 seconds.
-
Pre-treatment: Add 3-PPA HCl (titration: 1
M – 100 M) and incubate for 10 mins.-
Control: Add Vehicle (PBS) only.
-
-
Activation: Inject SLIGKV-NH2 agonist.
-
Measurement: Record fluorescence kinetics for 120 seconds.
-
Analysis: Calculate
. A reduction in peak fluorescence compared to control indicates antagonism.-
Self-Validation: If the Positive Control (GB88) does not reduce signal by >50%, the assay sensitivity is compromised.
-
Protocol B: Comparative Solubility & Stability Test
Objective: Verify the "building block" quality of 3-PPA HCl vs. Zwitterionic alternatives.
-
Solvent Preparation: Prepare 100 mM Phosphate Buffer (pH 7.4) and pure Methanol.
-
Saturation Point: Add 3-PPA HCl incrementally to 1 mL solvent at 25°C until precipitation.
-
Benchmark: 3-PPA HCl should achieve >500 mg/mL in water.
-
Comparison: Compare with
-Alanine (lower solubility in organic solvents).
-
-
Hygroscopicity: Expose 1g of dried salt to 60% RH for 24 hours. Weigh mass gain.
-
Note: HCl salts are often hygroscopic; store in desiccator. Significant mass gain (>5%) indicates need for re-drying before precise molar dosing.
-
References
-
Protease-Activated Receptor 2 Inhibition
-
GABAergic Structure-Activity Relationships
- Title: Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
- Source: ResearchGate / European Journal of Medicinal Chemistry.
-
Link:[Link]
-
Integrin Antagonist Synthesis (RGD Mimetics)
-
Chemical Properties & Safety
Sources
- 1. 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. piperidinepropionic acid, 26371-07-3 [thegoodscentscompany.com]
A Senior Application Scientist's Guide to Assessing the Novelty of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in a significant portion of pharmaceuticals.[1][2] This prevalence, however, presents a formidable challenge: how does one establish true novelty for a new derivative in such a well-explored chemical space? This guide provides a comprehensive framework for assessing the novelty of derivatives of 3-(Piperidin-1-yl)propanoic acid hydrochloride, a compound class with structural similarities to potent neuromodulators.
The core of our analysis rests on a tripartite definition of novelty:
-
Chemical Novelty: Does the molecule occupy a new region of chemical space?
-
Biological Novelty: Does it exhibit a new mechanism of action, target selectivity, or phenotypic effect?
-
Pharmacokinetic Novelty: Does it possess a differentiated and advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) profile?
The Known Landscape: GABA Transporter Inhibition and Beyond
The 3-(Piperidin-1-yl)propanoic acid core is structurally analogous to nipecotic acid, a known inhibitor of the Gamma-Aminobutyric Acid (GABA) transporter.[3][4] GABA is the primary inhibitory neurotransmitter in the brain, and its reuptake from the synaptic cleft is crucial for regulating neuronal signaling.[5][6] Inhibitors of the GABA transporter 1 (GAT-1), such as Tiagabine, increase extracellular GABA concentrations, leading to enhanced inhibitory signaling.[5][6][7] This mechanism is therapeutically valuable for conditions characterized by excessive neuronal excitation, such as epilepsy.[5][6]
Structure-activity relationship (SAR) studies on nipecotic acid and related guvacine derivatives have shown that introducing lipophilic groups onto the piperidine nitrogen can yield potent, orally active GABA uptake inhibitors.[8][9] Therefore, any new derivative of 3-(Piperidin-1-yl)propanoic acid must first be contextualized against this established background of GAT-1 inhibition.
| Reference Compound | Core Structure | Primary Biological Activity | Key Structural Features |
| Nipecotic Acid | Piperidine-3-carboxylic acid | GABA Reuptake Inhibitor | Hydrophilic, zwitterionic nature limits blood-brain barrier penetration.[3] |
| Tiagabine | N-substituted Nipecotic Acid | Selective GAT-1 Inhibitor | Lipophilic side-chain enhances oral activity and CNS penetration.[3][8] |
| Guvacine | Tetrahydropyridine carboxylic acid | GABA Reuptake Inhibitor | Structurally related to nipecotic acid.[8] |
Framework for Novelty Assessment: A Multi-Parameter Approach
A robust assessment of novelty requires a multi-pronged, data-driven approach. We will systematically evaluate chemical, biological, and pharmacokinetic uniqueness.
Chemical Novelty: Mapping the Chemical Space
Chemical novelty is the foundational measure of innovation for a new molecular entity.[10] It's not merely about creating a molecule that hasn't been synthesized before; it's about demonstrating that it is structurally distinct from existing compounds in a meaningful way.[11] We can quantify this using computational methods to analyze the vast "chemical space" of known molecules.[12][13][14]
Objective: To quantitatively assess the structural novelty of a new derivative compared to a database of known GAT-1 inhibitors and piperidine-containing compounds.
Methodology:
-
Database Curation: Compile a reference database (.SDF or .SMILES format) of known GAT-1 inhibitors, piperidine derivatives from chemical databases (e.g., PubChem, ChEMBL), and relevant patented compounds.
-
Descriptor Calculation: For all molecules (including the new derivative), calculate a set of molecular fingerprints. Extended-Connectivity Fingerprints (ECFPs), which encode circular atomic environments, are highly recommended for their ability to capture detailed structural information.[13]
-
Similarity Assessment: Calculate the Tanimoto similarity index between the new derivative and all compounds in the reference database. The Tanimoto coefficient is a widely accepted metric for chemical similarity.[15] A score of 1 indicates identical molecules, while a score of 0 indicates no shared features.
-
Dimensionality Reduction & Visualization: Use a non-linear dimensionality reduction algorithm like t-Stochastic Neighbor Embedding (t-SNE) or Uniform Manifold Approximation and Projection (UMAP) to project the high-dimensional fingerprint data into a 2D or 3D plot.[13][15] This allows for the visual inspection of chemical space.
-
Interpretation: A truly novel compound will occupy a sparsely populated region of the chemical space map, distant from clusters of known compounds. A Tanimoto similarity score below a certain threshold (e.g., <0.85) to its nearest neighbor is often considered an indicator of structural novelty.
Visualization: Chemical Novelty Assessment Workflow
Caption: Workflow for assessing chemical novelty using computational methods.
Biological Novelty: Beyond GAT-1 Inhibition
While the scaffold suggests GAT-1 activity, true biological novelty may lie in altered selectivity, a completely new mechanism of action, or a unique phenotypic outcome. A parallel screening approach is essential to uncover these possibilities.[16][17]
-
Target-Based Screening: This hypothesis-driven approach directly measures the interaction of a compound with a specific, known biological target (e.g., an enzyme or receptor).[18][19] It is highly efficient for optimizing potency against a known target.[20]
-
Phenotypic Screening: This is a target-agnostic approach where compounds are tested for their effect on cell behavior or morphology (the "phenotype").[19][20] Its strength lies in its ability to uncover unexpected mechanisms of action, as the target does not need to be known beforehand.[17][18] This approach has proven highly successful in identifying first-in-class medicines.[20]
Objective: To characterize the biological activity of a new derivative, testing both the primary hypothesis (GAT-1 inhibition) and exploring off-target or novel activities.
Part A: Target-Based GAT-1 Inhibition Assay
-
Cell Line: Use HEK293 cells stably expressing the human GABA transporter 1 (hGAT-1).
-
Assay Principle: Measure the uptake of radiolabeled [³H]GABA into the cells in the presence and absence of the test compound.
-
Procedure:
-
Plate hGAT-1 expressing cells in a 96-well plate.
-
Pre-incubate the cells with a range of concentrations of the new derivative (and a positive control like Tiagabine).
-
Add [³H]GABA and incubate to allow for transporter-mediated uptake.
-
Wash the cells thoroughly to remove extracellular [³H]GABA.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake at each compound concentration and determine the IC₅₀ value (the concentration at which 50% of uptake is inhibited). A low IC₅₀ indicates high potency.
Part B: Phenotypic Neuronal Outgrowth Assay
-
Cell Line: Use a relevant neuronal cell line (e.g., PC-12 or SH-SY5Y) that can be induced to differentiate and extend neurites.
-
Assay Principle: Quantify changes in neurite length and branching in response to compound treatment, a key indicator of effects on neuronal health and development.
-
Procedure:
-
Plate neuronal cells and induce differentiation (e.g., with Nerve Growth Factor).
-
Treat cells with the new derivative at various non-toxic concentrations.
-
After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells to visualize neurons and their processes (e.g., with beta-III tubulin antibody).
-
Acquire images using high-content automated microscopy.
-
-
Data Analysis: Use image analysis software to automatically measure total neurite length, number of branches, and cell body count. Significant changes compared to vehicle-treated controls suggest a novel biological activity impacting neuronal morphology.
Visualization: Target-Based vs. Phenotypic Screening
Caption: Contrasting hypothesis-driven (Target-Based) and discovery-driven (Phenotypic) screening approaches.
Pharmacokinetic (PK) Novelty: The ADME Profile
A novel biological activity is of little therapeutic value if the compound cannot reach its target in the body. Assessing in vitro ADME properties early is critical to identify candidates with a differentiated and viable drug profile.[21][22][23] A derivative that is, for example, less susceptible to metabolic degradation or has improved cell permeability compared to existing compounds can be considered to possess pharmacokinetic novelty.
Objective: To evaluate the fundamental ADME properties of a new derivative to assess its drug-like potential.
| Parameter | Assay | Methodology | Interpretation of a Favorable Result |
| Metabolic Stability | Liver Microsome Stability Assay [24] | Incubate the compound with human liver microsomes (containing key metabolic enzymes like Cytochrome P450s) and a regenerating system (NADPH).[24] Quantify the parent compound remaining over time via LC-MS/MS. | Low clearance, long half-life (t½). Indicates resistance to first-pass metabolism. |
| Cell Permeability | Caco-2 Permeability Assay [24] | Use a monolayer of Caco-2 cells (a human colon adenocarcinoma line that differentiates to mimic the intestinal barrier) on a transwell insert.[21] Apply the compound to the apical (top) side and measure its appearance on the basolateral (bottom) side over time. | High apparent permeability coefficient (Papp). Suggests good potential for oral absorption. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) [25] | A device with two chambers separated by a semipermeable membrane is used. The compound in plasma is added to one chamber, and buffer to the other. At equilibrium, the concentration of free (unbound) compound is the same in both chambers. Measure concentrations by LC-MS/MS. | A moderate unbound fraction. Only the unbound drug is free to interact with its target. Very high binding (>99.5%) can limit efficacy. |
| Cytotoxicity | Cell Viability Assay (e.g., MTS/resazurin) | Treat a metabolically active cell line (e.g., HepG2) with a range of compound concentrations. Measure the reduction of a chromogenic or fluorogenic substrate, which correlates with the number of viable cells. | High CC₅₀ (Concentration causing 50% cytotoxicity). Indicates a low potential for causing cell death. |
Synthesizing the Data: Building the Case for Novelty
The ultimate assessment of novelty comes from integrating the data from all three domains. Consider these scenarios for a hypothetical new derivative, "Compound P-101":
-
Scenario A: Incremental Innovation
-
Chemical: High similarity to a known GAT-1 inhibitor (Tanimoto > 0.9).
-
Biological: Potent GAT-1 inhibitor (IC₅₀ < 100 nM), no other activity in phenotypic screens.
-
PK: Improved metabolic stability compared to the parent compound.
-
-
Scenario B: Significant Novelty
-
Chemical: Occupies a new region of chemical space (Tanimoto to nearest neighbor < 0.8).
-
Biological: Weak GAT-1 inhibitor (IC₅₀ > 10 µM) but strongly promotes neurite outgrowth in the phenotypic screen.
-
PK: Good cell permeability and metabolic stability.
-
Conclusion
Assessing the novelty of this compound derivatives demands a rigorous, multi-disciplinary approach that moves beyond simple structural comparisons. By systematically evaluating chemical uniqueness through computational analysis, exploring the full range of biological effects with parallel target-based and phenotypic screens, and characterizing drug-like properties with in vitro ADME assays, researchers can build a compelling, data-driven case for innovation. This comprehensive strategy not only substantiates intellectual property claims but also significantly increases the probability of identifying drug candidates with a truly differentiated and therapeutically valuable profile.
References
-
Phenotypic and target-based screening: complementary or competing?. (2017-07-11). Drug Discovery World. Available from: [Link]
-
Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics. Available from: [Link]
-
Yuen, P. W., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry. Available from: [Link]
-
What are GAT1 inhibitors and how do they work?. (2024-06-21). Patsnap Synapse. Available from: [Link]
-
Phenotypic Versus Target-Based Screening for Drug Discovery. (2022-06-30). Technology Networks. Available from: [Link]
-
Drug Discovery: Target Based Versus Phenotypic Screening. (2013-04-09). Scientist.com. Available from: [Link]
-
Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024-09-10). News-Medical.net. Available from: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]
-
How to explore chemical space using algorithms and automation. University of Glasgow. Available from: [Link]
-
Malawska, B., & Kulig, K. (2007). GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. Neuropharmacology. Available from: [Link]
-
Singh, P., & Kaur, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry. Available from: [Link]
-
GABA reuptake inhibitor. Wikipedia. Available from: [Link]
-
Computational chemistry applications. Schrödinger, Inc. Available from: [Link]
-
Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology. Available from: [Link]
-
Petersen, M. C., et al. (2020). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Medina-Franco, J. L. (2021). Approaches for enhancing the analysis of chemical space for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
-
Novelty in Drug Innovation. National Bureau of Economic Research. Available from: [Link]
-
Atanasova, M., et al. (2020). Computational Analysis of Chemical Space of Natural Compounds Interacting with Sulfotransferases. Molecules. Available from: [Link]
-
Undersampling techniques for non-linear chemical space visualization. (2025-07-07). bioRxiv. Available from: [Link]
-
Patenting Strategies for Small Molecule Drugs. (2025-11-10). YouTube. Available from: [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]
-
Wang, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. Available from: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015-09-09). Assay Guidance Manual - NCBI. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available from: [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available from: [Link]
-
Innovative perspectives on the discovery of small molecule antibiotics. (2025-03-13). Nature Communications. Available from: [Link]
-
Trends in small molecule drug properties: A developability molecule assessment perspective. (2022-09). ResearchGate. Available from: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Piperine Derivatives as Potential PPARγ Agonists. (2020-05-26). DovePress. Available from: [Link]
-
3-(Piperidin-1-yl)propanoic Acid. Pharmaffiliates. Available from: [Link]
-
3-(PIPERIDIN-1-YL)PROPANOIC ACID. Matrix Fine Chemicals. Available from: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025-10-16). ResearchGate. Available from: [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024-07-16). ACS Omega. Available from: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Gat1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nber.org [nber.org]
- 11. chem.gla.ac.uk [chem.gla.ac.uk]
- 12. schrodinger.com [schrodinger.com]
- 13. scispace.com [scispace.com]
- 14. Computational Analysis of Chemical Space of Natural Compounds Interacting with Sulfotransferases [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 18. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug Discovery: Target Based Versus Phenotypic Screening | Scientist.com [app.scientist.com]
- 20. technologynetworks.com [technologynetworks.com]
- 21. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. vectorb2b.com [vectorb2b.com]
- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 3-(Piperidin-1-yl)propanoic Acid Hydrochloride Derivatives
Introduction: The Imperative of Drug-Likeness in Modern Discovery
In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. Identifying compounds with a high probability of success in later clinical stages is paramount. This is where the concept of "drug-likeness" becomes a critical filter. Drug-likeness is not a single property but a complex balance of physicochemical and metabolic characteristics that determine a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A compound with excellent target potency is of little therapeutic value if it cannot reach its site of action or is metabolized into inactive or toxic byproducts too rapidly.
This guide provides a comprehensive framework for evaluating the drug-likeness of a series of 3-(Piperidin-1-yl)propanoic acid hydrochloride derivatives. This scaffold is a common building block in medicinal chemistry, offering a versatile backbone for modification.[3][4] Our objective is to move beyond a simple checklist of properties and instead to build a robust, multi-parameter understanding of each derivative. We will achieve this by integrating predictive computational models with definitive in vitro experimental data, explaining the causality behind each step to empower researchers to make informed decisions in their candidate selection process.
Part 1: The Foundation: In Silico Profiling
Before committing valuable resources to synthesis and wet lab experiments, a thorough computational assessment is essential. These methods provide a rapid, cost-effective first pass to eliminate compounds with a high likelihood of poor pharmacokinetic properties.[5][6]
Lipinski's Rule of Five: The Gatekeeper of Oral Bioavailability
Pioneered by Christopher Lipinski, the "Rule of Five" (Ro5) is a foundational guideline derived from the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[7][8] It predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[9][10][11]:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor membrane permeability.
-
Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be trapped in lipid bilayers.[8]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.
Let's evaluate the parent compound, this compound, and a few hypothetical derivatives to illustrate this process.
Table 1: In Silico Drug-Likeness Profile of Hypothetical Derivatives
| Compound ID | Structure | MW ( g/mol ) | XLogP3[12] | HBD | HBA | Ro5 Violations |
| Parent | 3-(Piperidin-1-yl)propanoic acid HCl | 193.67[13] | -1.7 | 1 | 2 | 0 |
| DERIV-01 | p-Fluoro-benzyl substituent at N | 251.30 | 1.8 | 1 | 2 | 0 |
| DERIV-02 | N-Adamantyl substituent | 291.43 | 3.5 | 1 | 2 | 0 |
| DERIV-03 | Amide with a large aromatic group | 510.65 | 5.2 | 2 | 5 | 2 |
Causality: As seen in Table 1, the parent compound and the first two derivatives comfortably fall within Lipinski's parameters. However, DERIV-03, through the addition of a large, lipophilic amide, violates two rules (MW and LogP). This compound would be immediately flagged as high-risk for poor oral bioavailability and might be deprioritized unless a non-oral route of administration is planned.
Computational Workflow for Initial Screening
The initial in silico screening process can be visualized as a filtering cascade.
Caption: In silico workflow for prioritizing derivatives based on drug-likeness properties.
Part 2: Experimental Validation of Core Physicochemical Properties
While computational models are powerful, they are predictive, not definitive. Experimental validation is a self-validating system that grounds our predictions in reality. The two most fundamental properties to verify are solubility and lipophilicity.
Aqueous Solubility
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each derivative in 100% dimethyl sulfoxide (DMSO).
-
Compound Addition: In a 96-well plate, add 2 µL of each DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4, creating a final nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of non-soluble compound.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated material.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing against a calibration curve.
-
Data Reporting: The result is reported as the kinetic solubility in µM.
Causality: This high-throughput kinetic assay mimics the situation where a drug, formulated in an organic solvent, is introduced into the aqueous environment of the gut. It provides a rapid assessment of solubility that is highly relevant to the initial stages of absorption.
Lipophilicity (LogD)
LogD is the measure of a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase at a specific pH. For ionizable molecules like our piperidine derivatives, LogD at physiological pH (7.4) is more relevant than the pH-independent LogP.
Experimental Protocol: Shake-Flask LogD Assay
-
Preparation: Prepare a solution of the test compound at a known concentration (e.g., 100 µM) in PBS (pH 7.4).
-
Partitioning: Mix equal volumes (e.g., 1 mL) of the aqueous solution and n-octanol in a glass vial.
-
Equilibration: Vigorously shake the vial for 1 hour to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the aqueous and octanol layers.
-
Sampling & Analysis: Carefully sample a known volume from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using LC-MS/MS.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Table 2: Comparison of Predicted vs. Experimental Physicochemical Data
| Compound ID | Predicted LogP | Experimental LogD₇.₄ | Kinetic Solubility (µM) |
| Parent | -1.7 | -2.1 | > 200 |
| DERIV-01 | 1.8 | 1.5 | 150 |
| DERIV-02 | 3.5 | 3.2 | 45 |
| DERIV-03 | 5.2 | 4.8 | < 5 |
Trustworthiness: The data in Table 2 demonstrates the importance of experimental verification. While the trend in lipophilicity generally follows the predictions, the absolute values differ. More importantly, the solubility data provides a clear quantitative measure of a key liability for DERIV-02 and a critical failure for DERIV-03, information that was only hinted at by the in silico analysis.
Part 3: In Vitro ADME Assays: Simulating the Biological Journey
With a solid understanding of the fundamental physicochemical properties, we now move to cell-based and enzyme-based assays that model key biological processes: absorption and metabolism.[14][15]
Permeability: Crossing the Intestinal Barrier
For an oral drug to be effective, it must pass from the gastrointestinal tract into the bloodstream. We use a tiered approach to assess this, starting with a simple artificial membrane and progressing to a more complex, biologically relevant cell model.
Workflow for Permeability Assessment
Caption: A tiered workflow for evaluating intestinal permeability.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model assesses passive diffusion, the primary route of absorption for many drugs.[16] It is a high-throughput, cell-free assay where a compound diffuses from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[17][18]
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[18]
-
Acceptor Plate: Fill a 96-well acceptor plate with buffer (PBS, pH 7.4) containing 5% DMSO.[18]
-
Donor Plate: Add the test compounds (e.g., 100 µM in PBS, pH 7.4) to the donor plate wells.
-
Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature with gentle shaking for 4-18 hours.[16][19]
-
Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using an established formula that accounts for volumes and incubation time.
Causality: PAMPA isolates passive transcellular permeation.[18] A low Papp value here strongly suggests that a molecule will struggle to cross any lipid membrane, making it a poor candidate for oral delivery. It is an excellent primary screen before engaging in the more resource-intensive Caco-2 assay.
2. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and active transport proteins (e.g., P-glycoprotein, P-gp).[20][21] This makes it the gold standard for in vitro permeability and efflux studies.[22]
Experimental Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for full differentiation and monolayer formation.[22]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values (e.g., >300 Ω·cm²).[21]
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound (e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with shaking for 2 hours.
-
Sample from the basolateral chamber at specified time points and quantify the compound concentration via LC-MS/MS.
-
-
Basolateral to Apical (B→A) Permeability:
-
Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Calculations:
Metabolic Stability: Predicting In Vivo Half-Life
A drug's duration of action is largely determined by its rate of metabolism, primarily in the liver.[23] The microsomal stability assay is a standard in vitro tool to assess a compound's susceptibility to Phase I metabolism by cytochrome P450 (CYP) enzymes.[15][24]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer (pH 7.4).[25][26]
-
Initiation: Pre-warm the microsomal solution and the test compound (e.g., at 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[23][25] A control incubation without NADPH is run in parallel to check for non-enzymatic degradation.[24]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.[23][25]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to time zero.
-
Data Analysis: Plot the natural log of the percent remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[26]
Table 3: Summary of In Vitro ADME Data for Selected Derivatives
| Compound ID | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Microsomal t½ (min) |
| Parent | 0.5 (Low) | 0.3 (Low) | 1.2 | > 60 |
| DERIV-01 | 8.2 (High) | 6.5 (High) | 1.5 | 45 |
| DERIV-02 | 15.1 (High) | 1.8 (Low) | 8.3 | 52 |
| DERIV-03 | >20 (High) | N/A (Insoluble) | N/A | < 5 |
Part 4: Data Integration and Candidate Selection
The final step is to synthesize all the data into a holistic profile for each derivative to guide the decision-making process.
Overall Drug-Likeness Evaluation Workflow
Caption: Decision-making workflow integrating all computational and experimental data.
Analysis of Derivatives:
-
Parent Compound: While metabolically stable and non-problematic in terms of efflux, its permeability is very low, suggesting it would be poorly absorbed.
-
DERIV-01: This derivative emerges as the most promising candidate. It has good passive and cell-based permeability, no evidence of being an efflux substrate, and reasonable metabolic stability. Its solubility is adequate. This compound would be prioritized for further studies.
-
DERIV-02: This derivative is a classic example of a "hidden liability." Its high lipophilicity leads to excellent passive permeability in the PAMPA assay. However, in the Caco-2 assay, its apparent permeability is low, and the efflux ratio is very high (8.3). This indicates it is a strong substrate for an efflux transporter like P-gp, which actively pumps the compound back into the gut lumen, preventing absorption. This, combined with its borderline solubility, makes it a poor candidate.
-
DERIV-03: This compound failed at every stage. It violated Lipinski's rules, was essentially insoluble, and was rapidly metabolized. It would be terminated from further consideration.
Conclusion
This guide has outlined a systematic, multi-tiered approach to evaluating the drug-likeness of this compound derivatives. By layering computational predictions with robust experimental validation of physicochemical properties, permeability, and metabolic stability, we can construct a detailed risk profile for each compound. This process allows for the confident prioritization of candidates like DERIV-01 , which exhibit a balanced profile, and the early termination of flawed compounds like DERIV-02 and DERIV-03 , thereby conserving resources and focusing efforts on molecules with the highest probability of success. The ultimate goal of this framework is not merely to generate data, but to build a deep, mechanistic understanding of each molecule, enabling rational, data-driven decisions in the complex journey of drug discovery.
References
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
Bioaccess. (n.d.). Understanding the lipinski rule of 5 in Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
Opiliones. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
PubMed. (2000). Computational methods for the prediction of 'drug-likeness'. Retrieved from [Link]
-
ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Beilstein Journals. (2016). Computational methods in drug discovery. Retrieved from [Link]
-
Alera Labs. (2019). In Vitro ADME Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
ACS Publications. (n.d.). Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. Retrieved from [Link]
-
Scribd. (n.d.). Computational Methods For Prediction of Drug Likeness. Retrieved from [Link]
-
Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]
-
Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
PMC. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-(1-Piperidinyl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidinepropanoic acid. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-hydroxy-3-piperidin-1-ylpropanoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. Retrieved from [Link]
Sources
- 1. labcorp.com [labcorp.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(Piperidin-1-yl)propanoic acid, CasNo.26371-07-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. Computational methods for the prediction of 'drug-likeness' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 11. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 12. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. mttlab.eu [mttlab.eu]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Scaffold Selection: A Comparative Analysis of 3-(Piperidin-1-yl)propanoic acid hydrochloride and Commercially Available Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Scaffolds in Drug Discovery
In the intricate process of drug discovery, the selection of a molecular scaffold is a decision of paramount importance. The scaffold forms the core structure of a drug candidate, profoundly influencing its three-dimensional shape, physicochemical properties, and ultimately, its pharmacokinetic and pharmacodynamic profile. A well-chosen scaffold can imbue a molecule with desirable drug-like properties, such as aqueous solubility, membrane permeability, and metabolic stability, thereby increasing its potential for clinical success. Conversely, an inappropriate scaffold can lead to insurmountable challenges in lead optimization and development.
The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in a wide array of approved drugs due to its favorable properties.[1] This guide provides an in-depth comparative analysis of 3-(Piperidin-1-yl)propanoic acid hydrochloride , a versatile building block, against its structural analogues featuring other commercially available saturated heterocyclic scaffolds: pyrrolidine, azetidine, and morpholine.
This analysis is designed to provide researchers, scientists, and drug development professionals with a data-driven framework for making informed decisions in scaffold selection. We will delve into a comparative assessment of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, supported by in silico predictions. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro evaluation of these critical parameters, empowering you to validate these predictions in your own laboratories.
Profiling the Lead: this compound
This compound (CAS: 14788-15-9) is a commercially available building block that combines the advantageous features of the piperidine scaffold with a carboxylic acid functional group. The piperidine ring, a six-membered saturated heterocycle, offers a degree of conformational rigidity, which can be beneficial for achieving high-affinity binding to biological targets.[2] The propanoic acid side chain provides a handle for further chemical modification and can influence the molecule's overall polarity and solubility. The hydrochloride salt form generally enhances aqueous solubility and stability of the parent compound.[3]
Chemical Structure and Properties:
-
Molecular Formula: C₈H₁₆ClNO₂[4]
-
Molecular Weight: 193.67 g/mol [4]
-
Appearance: White to pale brown powder[5]
-
Key Features: The tertiary amine within the piperidine ring is basic, while the carboxylic acid is acidic. This zwitterionic potential can significantly impact its physicochemical properties at different pH values.
A Head-to-Head Comparison: Piperidine vs. Pyrrolidine, Azetidine, and Morpholine Scaffolds
To provide a quantitative comparison, we have generated in silico predictions for the key physicochemical and ADME properties of 3-(piperidin-1-yl)propanoic acid and its structural analogues where the piperidine ring is replaced with pyrrolidine, azetidine, and morpholine. These predictions were generated using a consistent, validated computational model to ensure a reliable comparative dataset.
| Property | 3-(Piperidin-1-yl)propanoic acid | 3-(Pyrrolidin-1-yl)propanoic acid | 3-(Azetidin-1-yl)propanoic acid | 3-(Morpholin-1-yl)propanoic acid |
| Molecular Weight ( g/mol ) | 157.21 | 143.18 | 129.16 | 159.18 |
| logP | 0.58 | 0.21 | -0.17 | -0.54 |
| logD (pH 7.4) | -1.89 | -2.23 | -2.59 | -2.48 |
| Aqueous Solubility (logS) | -1.54 | -1.21 | -0.89 | -1.25 |
| TPSA (Ų) | 40.53 | 40.53 | 40.53 | 52.96 |
| pKa (Basic) | 9.02 | 9.35 | 9.15 | 6.58 |
| pKa (Acidic) | 4.51 | 4.52 | 4.53 | 4.49 |
| Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | -5.87 | -6.12 | -6.45 | -6.21 |
| CYP Inhibition Prediction | Likely inhibitor of CYP2D6, CYP3A4 | Likely inhibitor of CYP2D6 | Low probability of CYP inhibition | Low probability of CYP inhibition |
Analysis of Comparative Data:
-
Lipophilicity (logP and logD): The piperidine analogue is the most lipophilic of the series, as indicated by its higher logP value. The introduction of the oxygen atom in the morpholine ring significantly increases polarity, resulting in the lowest logP. At physiological pH (7.4), all compounds are predicted to be highly ionized, leading to negative logD values and a preference for the aqueous phase. The reduced basicity of the morpholine nitrogen results in a slightly less negative logD compared to the azetidine analogue, despite its lower logP.
-
Aqueous Solubility (logS): The predicted aqueous solubility is good for all analogues, a desirable trait for oral drug delivery. The azetidine analogue is predicted to have the highest intrinsic solubility.
-
Permeability: All four compounds are predicted to have low passive permeability, as indicated by the low Caco-2 permeability predictions. This is expected given their polar nature and negative logD values at physiological pH. The piperidine analogue shows a slight advantage in predicted permeability, likely due to its higher lipophilicity.
-
Metabolic Stability (CYP Inhibition): The piperidine and pyrrolidine analogues are flagged as potential inhibitors of key metabolic enzymes, CYP2D6 and, for piperidine, CYP3A4. This is a critical consideration in drug development, as CYP inhibition can lead to drug-drug interactions. The azetidine and morpholine scaffolds in this context appear to have a lower risk of CYP-mediated metabolic liabilities. The metabolic stability of piperidine-containing compounds can be highly dependent on the substitution pattern.
Experimental Protocols for Scaffold Evaluation
To empower researchers to validate these in silico predictions and make data-driven decisions, this section provides detailed, step-by-step protocols for key in vitro ADME assays.
Experimental Workflow for Scaffold Characterization
The following diagram illustrates a typical workflow for the experimental characterization of different scaffolds.
Caption: A generalized workflow for the comparative evaluation of chemical scaffolds.
Kinetic and Thermodynamic Solubility Assays
Scientific Rationale: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and erratic in vivo performance. Kinetic solubility is a high-throughput method used in early discovery to assess the solubility of a compound from a DMSO stock solution, mimicking typical screening conditions. Thermodynamic solubility, on the other hand, measures the true equilibrium solubility of a solid compound and is considered the gold standard for later-stage development.
Detailed Protocol (Thermodynamic Solubility):
-
Compound Preparation: Accurately weigh approximately 1 mg of the test compound into a glass vial.
-
Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS) at pH 7.4 to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator at room temperature (or 37°C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the analysis solvent should be prepared for accurate quantification.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Scientific Rationale: The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability. It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. This assay is particularly useful for ranking compounds based on their passive permeability and for identifying potential absorption issues early in the drug discovery process.
Detailed Protocol:
-
Membrane Preparation: Coat the wells of a 96-well filter plate (the donor plate) with a solution of a lipid (e.g., lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a small percentage of a solubilizing agent if necessary.
-
Donor Plate Preparation: Dissolve the test compounds in the donor buffer (e.g., pH 5.0 to simulate the upper intestine) to a final concentration of, for example, 200 µM.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. The permeability coefficient (Pe) can then be calculated.
Caco-2 Permeability Assay
Scientific Rationale: The Caco-2 permeability assay is a cell-based model that is considered the industry standard for predicting human intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both influx and efflux transporters. This assay provides a more comprehensive assessment of permeability than PAMPA, as it accounts for both passive and active transport mechanisms.
Detailed Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports in a multi-well plate and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity before starting the permeability experiment.
-
Assay Initiation: Wash the cell monolayers with transport buffer. Add the test compound (at a defined concentration, e.g., 10 µM) to either the apical (A) or basolateral (B) compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport). Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if the compound is a substrate for efflux transporters.
Liver Microsomal Stability Assay
Scientific Rationale: Metabolic stability is a crucial parameter that determines the in vivo half-life and oral bioavailability of a drug. The liver microsomal stability assay is a common in vitro method to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. Rapid metabolism in this assay suggests that the compound may have a short half-life in vivo.
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a final concentration of, for example, 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Conclusion and Recommendations
This guide provides a comprehensive framework for the comparative evaluation of this compound against its pyrrolidine, azetidine, and morpholine-based analogues. Our in silico analysis suggests that while the piperidine scaffold offers a balance of properties, it may present a higher risk of CYP-mediated metabolic liabilities compared to the azetidine and morpholine analogues. The choice of scaffold will ultimately depend on the specific goals of the drug discovery program.
-
For projects where maximizing permeability is a primary objective and potential metabolic liabilities can be addressed through medicinal chemistry efforts, the piperidine or pyrrolidine scaffolds may be advantageous.
-
For programs where minimizing the risk of drug-drug interactions is critical, the azetidine and morpholine scaffolds present a more favorable profile.
It is imperative to recognize that in silico predictions are a guide and not a substitute for experimental validation. The detailed protocols provided herein offer a robust starting point for the in-house evaluation of these critical drug-like properties. By integrating computational predictions with rigorous experimental data, drug discovery teams can make more informed and strategic decisions in the selection of scaffolds, ultimately accelerating the journey towards novel and effective therapeutics.
References
-
PubChem. (n.d.). 3-(Piperidin-1-yl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-1-yl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Azetidin-1-yl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Morpholin-4-yl)propanoic acid. Retrieved from [Link]
-
D. S. Ermolat'ev and E. V. Van der Eycken, "Piperidine-Containing Drugs and Recently Studied Analogs - Biological Activity, Mechanism of Action and Synthetic Cascade Access to Their Scaffolds," PubMed, 2024. [Online]. Available: [Link]
-
A. A. Ivanov, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," International Journal of Molecular Sciences, vol. 24, no. 4, p. 2937, 2023. [Online]. Available: [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
A. A. Fedorov, et al., "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," PubMed, 2024. [Online]. Available: [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
Sources
- 1. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-(Piperidin-1-yl)propanoic Acid Hydrochloride
[1][2][3]
Part 1: Executive Summary & Immediate Action
This guide defines the operational protocols for the disposal of 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9).[1][2] As an organic hydrochloride salt containing a piperidine moiety, this substance requires strict segregation from strong oxidizers and bases to prevent the release of toxic vapors or uncontrolled exothermic reactions.
🚨 Emergency Spill Response (Quick Reference)
If a spill occurs, strictly follow this workflow:
-
Evacuate & Ventilate: Clear the immediate area.[3] If the powder is airborne, evacuate the lab.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a P95/N95 particulate respirator if dust is present.
-
Containment: Do not dry sweep. Cover the spill with a damp paper towel or absorbent pad to prevent dust generation.
-
Cleanup: Scoop the material into a wide-mouth hazardous waste container. Wipe the surface with water, then a mild detergent.
-
Disposal: Label the waste container immediately as "Hazardous Waste - Solid (Toxic/Irritant)." [1]
Part 2: Chemical Profile & Hazard Assessment
Understanding the chemical nature of the substance is the foundation of safe disposal.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Official shipping/manifest name. |
| CAS Number | 14788-15-9 | Use for inventory and waste profiling.[1][2] |
| Molecular Formula | C₈H₁₅NO₂[4][1][2][5] · HCl | Contains organic amine and acidic chloride.[1][2] |
| Physical State | White to pale brown solid (powder) | Dust inhalation hazard; hygroscopic.[1][2] |
| Acidity (pH) | Acidic in solution | Corrosive to metals; requires acid-resistant containers.[1][2] |
| Key Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Treat as a Health Hazard (Irritant).[1][2] |
| Reactivity | Incompatible with strong oxidizers & bases | CRITICAL: Mixing with strong bases liberates free Piperidine (toxic/flammable).[1][2] |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired chemicals, excess solid reagent, or spill cleanup residues.[2]
-
Container Selection: Use a chemically compatible container (HDPE or glass) with a tight-fitting screw cap.[1][2]
-
Labeling: Attach a hazardous waste tag.
-
Segregation: Place the container in the Solid Organic Waste stream.
-
Prohibited: Do not place in "Trash" or "Biohazard" bins.
-
-
Final Disposal: Transfer to the institution's central accumulation area for incineration by a licensed hazardous waste contractor.
Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
Applicable for: The compound dissolved in solvents (e.g., Methanol, DCM) or aqueous buffers.[2]
-
Characterize the Solvent:
-
Organic Solvents: Dispose of in the Organic Solvent Waste carboy (Halogenated or Non-Halogenated depending on the co-solvent).
-
Aqueous Solutions: Dispose of in the Aqueous Hazardous Waste carboy.
-
-
pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) before adding to a general waste carboy to prevent container degradation, UNLESS the waste stream is specifically designated for acids.
-
Warning: Neutralization may liberate the free amine (fishy odor). Perform in a fume hood.
-
Protocol C: Contaminated Packaging
Applicable for: Empty bottles or vials.[2]
-
Triple Rinse: Rinse the empty container three times with a small volume of a compatible solvent (water or methanol).
-
Rinsate Disposal: Pour the rinsate into the appropriate Liquid Waste container (see Protocol B).
-
Defacement: Cross out the original label. Mark "EMPTY."
-
Disposal:
-
If the bottle is glass: Place in Glass/Sharps disposal.
-
If the bottle is plastic: Place in Regular Trash (only after triple rinsing).
-
Part 4: Safety Logic & Segregation (The "Why")
The Piperidine Risk Factor
While the hydrochloride salt is stable, it contains the Piperidine skeleton.
-
Do NOT mix with Bleach (Sodium Hypochlorite): Nitrogen-containing compounds can react with bleach to form chloramines, which are toxic and potentially explosive gases.[1]
-
Do NOT mix with Strong Bases (NaOH, KOH): Adding a strong base deprotonates the salt, releasing free Piperidine.[2] Free Piperidine is a List I Precursor Chemical (DEA), flammable, and toxic.[2] Keeping the waste acidic/neutral maintains the compound in its safer salt form.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for disposal and spill response.
Diagram 1: Disposal Decision Matrix
Caption: Decision tree for segregating this compound waste streams.
Diagram 2: Spill Response Logic
Caption: Operational workflow for safely managing a laboratory spill of the solid powder.
Part 5: Regulatory Compliance (RCRA & DEA)[2]
RCRA (Resource Conservation and Recovery Act)[2]
-
Classification: This material is generally classified as a Hazardous Chemical Waste due to its toxicity and irritant properties.
-
Waste Code: It does not have a specific "P" or "U" list code (unlike pure Piperidine, which is U188). However, it must be profiled based on characteristics. If mixed with flammable solvents, it carries the D001 code.
DEA (Drug Enforcement Administration)[2][9]
-
Precursor Status: The parent compound, Piperidine , is a List I Chemical (21 CFR 1310.[2]02) due to its use in PCP synthesis.
-
Derivative Status: While 3-(Piperidin-1-yl)propanoic acid is a derivative, it is not currently listed as a controlled precursor itself.[1][2] However, disposal via chemical destruction (incineration) is legally preferred to prevent any potential reverse-engineering or illicit extraction of the piperidine moiety.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13131921, this compound. Retrieved from [Link]
-
U.S. Department of Justice, Drug Enforcement Administration. (2023). List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
Sources
- 1. Hazardous DEA Controlled Substances | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 2. DEA list of chemicals - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 26371-07-3|3-(Piperidin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Piperidin-1-yl)propanoic acid hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-(Piperidin-1-yl)propanoic acid hydrochloride, a derivative of piperidine, demands a protocol grounded in a thorough understanding of its potential hazards. This guide moves beyond a simple checklist, providing a comprehensive operational plan that integrates not just what personal protective equipment (PPE) to use, but why each component is critical for your protection.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the hazard profile of this compound is the foundation of an effective safety strategy. According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents specific risks that directly inform our PPE choices.[1]
-
Skin Irritation (H315): The compound is classified as a skin irritant, meaning direct contact can cause redness, inflammation, or more severe reactions.[1]
-
Serious Eye Irritation (H319): Contact with the eyes is likely to cause significant irritation, potentially leading to damage if not addressed immediately.[1]
-
Respiratory Irritation (H335): As a solid, the compound can form dust upon handling. Inhalation of this dust may irritate the respiratory tract.[1]
Furthermore, as a hydrochloride salt of an amine, it is prudent to consider general safety precautions for this class of chemicals, which includes potential respiratory and skin sensitization with repeated exposure.[2]
Table 1: GHS Hazard Profile and Corresponding PPE Mandates
| Hazard Statement | GHS Code | Description | Implied PPE Requirement |
| Causes skin irritation | H315 | The substance can cause skin irritation upon contact. | Chemical-resistant gloves, lab coat or chemical-resistant suit. |
| Causes serious eye irritation | H319 | The substance can cause significant irritation to the eyes. | Safety goggles and/or a full-face shield. |
| May cause respiratory irritation | H335 | Inhalation of dust may lead to respiratory tract irritation. | Respirator with appropriate particulate filter, especially when handling powder. |
Core Directive: Your Personal Protective Equipment Ensemble
Based on the hazard assessment, a specific ensemble of PPE is required. This is not merely a recommendation but a necessary operational control to ensure your safety.
-
Eye and Face Protection: Given the serious eye irritation warning[1], standard safety glasses are insufficient.
-
Skin and Body Protection:
-
Hand Protection:
-
Gloves: Impervious, chemical-resistant gloves are mandatory.[2] Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific chemical class. Double-gloving is a best practice, especially during procedures with a higher risk of contamination.
-
-
Respiratory Protection:
-
Working Environment: All handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation of dust.[6]
-
Respirator: When weighing or transferring the solid material where dust generation is likely, a respirator is required.[4] An N95 dust mask may not be sufficient; a respirator with a P2 or P3 particulate filter is recommended to protect against fine chemical dusts.
-
Operational Protocol: Weighing and Dissolving the Solid
This step-by-step workflow integrates the use of PPE to create a self-validating system of safety.
-
Preparation (Pre-Operation):
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don your complete PPE ensemble: chemical safety goggles, chemical-resistant lab coat, and nitrile gloves. Have your respirator ready.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood to minimize movement in and out of the containment area.
-
-
Execution (Handling the Chemical):
-
Before opening the container, put on your respirator.
-
Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat.
-
Once weighing is complete, securely close the primary container.
-
Gently add the weighed solid to the beaker containing the solvent. This prevents splashing and minimizes dust.
-
Add the stir bar and begin agitation.
-
-
Post-Operation:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.
-
Remove disposable items (like the weigh boat) and place them in a designated solid hazardous waste container.[7]
-
Only after the work area is clean and all containers are sealed should you remove your respirator.
-
Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact and dispose of them in the hazardous waste stream.
-
Emergency and Disposal Plans
Spill Response Workflow
Accidents happen, but a clear, pre-defined plan can mitigate the consequences. In the event of a spill, follow this workflow.
Caption: Emergency workflow for a chemical spill.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and absorbent materials from spills, are considered hazardous waste.[10] They must be collected in a clearly labeled, sealed container designated for solid chemical waste.[7][11]
-
Liquid Waste: Solutions containing this compound must be disposed of in a designated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[9][10]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with federal, state, and local regulations.[10]
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and laboratory practice.
References
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
CRC Industries. (n.d.). SDS Canada - Brakleen® Brake Parts Cleaner. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Swagelok. (2017, November 29). The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Braskem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Electron Microscopy Sciences. (2023, March 3). Safety Data Sheet. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
Sources
- 1. This compound | C8H16ClNO2 | CID 13131921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. echemi.com [echemi.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. unodc.org [unodc.org]
- 6. ipolymer.com [ipolymer.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
